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Pseudoecgonyl-CoA

Cat. No.: B1219721
M. Wt: 934.7 g/mol
InChI Key: LWFFRRDSDGEAQK-VISZMWHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudoecgonyl-CoA is a specialized Coenzyme A thioester that serves as a key intermediate in the bacterial biodegradation pathway of cocaine. Research into this compound is crucial for understanding how specific microorganisms, notably Pseudomonas fluorescens MBER, metabolize tropane alkaloids. The established pathway involves the initial hydrolysis of cocaine to ecgonine methyl ester, which is subsequently converted to ecgonine. Ecgonine is then epimerized to pseudoecgonine, which is activated by the enzyme pseudoecgonyl-coenzyme A synthetase to form this compound . Studying this compound provides valuable insights into the enzymatic mechanisms and genetics of bioremediation, offering potential biotechnological applications in the environmental breakdown of drug compounds . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H49N8O18P3S B1219721 Pseudoecgonyl-CoA

Properties

Molecular Formula

C30H49N8O18P3S

Molecular Weight

934.7 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,3S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carbothioate

InChI

InChI=1S/C30H49N8O18P3S/c1-30(2,24(42)27(43)33-7-6-19(40)32-8-9-60-29(44)20-16-5-4-15(37(16)3)10-17(20)39)12-53-59(50,51)56-58(48,49)52-11-18-23(55-57(45,46)47)22(41)28(54-18)38-14-36-21-25(31)34-13-35-26(21)38/h13-18,20,22-24,28,39,41-42H,4-12H2,1-3H3,(H,32,40)(H,33,43)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/t15?,16?,17-,18+,20-,22+,23+,24?,28+/m0/s1

InChI Key

LWFFRRDSDGEAQK-VISZMWHFSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)[C@@H]4[C@H](CC5CCC4N5C)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C5CCC(N5C)CC4O)O

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Pseudoecgonyl-CoA?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Pseudoecgonyl-CoA. Due to the limited specific research on this molecule, this document summarizes available data and places it within the broader context of Coenzyme A (CoA) biochemistry, synthesis, and analysis.

Chemical Structure of this compound

This compound is a derivative of Coenzyme A, where the acyl group is derived from pseudoecgonine (B1221877). Its chemical formula is C30H49N8O18P3S. The structure is composed of an adenosine (B11128) 3',5'-bisphosphate moiety, a pantothenic acid unit, a β-mercaptoethylamine group, and the pseudoecgonine acyl group linked via a thioester bond.

Chemical Identifiers:

  • Molecular Formula: C30H49N8O18P3S

  • PubChem CID: 443846

  • SMILES: CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)[C@@H]4--INVALID-LINK--O)O

  • InChI: InChI=1S/C30H49N8O18P3S/c1-30(2,24(42)27(43)33-7-6-19(40)32-8-9-60-29(44)20-16-5-4-15(37(16)3)10-17(20)39)12-53-59(50,51)56-58(48,49)52-11-18-23(55-57(45,46)47)22(41)28(54-18)38-14-36-21-25(31)34-13-35-26(21)38/h13-18,20,22-24,28,39,41-42H,4-12H2,1-3H3,(H,32,40)(H,33,43)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/t15?,16?,17-,18+,20-,22+,23+,24?,28+/m0/s1

Quantitative Data

Currently, there is a lack of experimentally determined quantitative data for this compound in the public domain. The Human Metabolome Database notes its detection in certain foods, but it has not been quantified. The following table summarizes predicted physicochemical properties available from the PubChem database.

PropertyPredicted ValueSource
Monoisotopic Mass 934.20984 DaPubChem
XlogP3-AA -7.2PubChem
Hydrogen Bond Donor Count 15PubChem
Hydrogen Bond Acceptor Count 24PubChem
Rotatable Bond Count 20PubChem
Exact Mass 934.20983703 DaPubChem
Topological Polar Surface Area 443 ŲPubChem
Heavy Atom Count 60PubChem
Complexity 1940PubChem

Note: The data presented above are computational predictions and have not been experimentally verified.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and quantification of this compound are not currently available in the scientific literature. However, general methodologies for the synthesis and analysis of other Coenzyme A esters can be adapted.

3.1. General Synthesis of Acyl-CoA Esters

A common method for the synthesis of acyl-CoA esters is the acylation of Coenzyme A. This can be achieved through various chemical strategies, including the use of acyl anhydrides, acyl chlorides, or activated esters.

A representative protocol for the synthesis of an acyl-CoA using the symmetric anhydride (B1165640) method is as follows:

  • Dissolve Coenzyme A (1 equivalent) in a cooled (4 °C) aqueous solution of 0.5 M sodium bicarbonate.

  • Add the corresponding symmetric anhydride (1.6 equivalents) to the solution.

  • Stir the reaction mixture on ice for approximately 45 minutes.

  • Monitor the completion of the reaction by testing for the disappearance of free thiols using Ellman's reagent.

  • The resulting acyl-CoA can then be purified using high-performance liquid chromatography (HPLC).

3.2. General Quantitative Analysis of Acyl-CoA Esters

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of acyl-CoA species in biological samples.

A general workflow for LC-MS based quantification involves:

  • Extraction: Extract the acyl-CoA esters from the biological matrix using a suitable solvent system, often a mixture of organic and aqueous solvents, while keeping the samples cold to minimize degradation.

  • Chromatographic Separation: Separate the acyl-CoA of interest from other cellular components using reversed-phase or ion-pairing chromatography.

  • Mass Spectrometric Detection: Detect and quantify the acyl-CoA using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Quantification: Use a stable isotope-labeled internal standard to accurately quantify the amount of the target acyl-CoA.

Note: The stability of CoA esters can be a challenge. It is recommended to use glass vials and consider the use of stability-enhancing additives in the reconstitution solvent.

Signaling Pathways and Workflows

No specific signaling pathways involving this compound have been elucidated. Its formation is hypothesized to occur via the conjugation of pseudoecgonine to Coenzyme A.

4.1. General Coenzyme A Biosynthesis Pathway

All acyl-CoA molecules, including the hypothetical this compound, originate from the universal Coenzyme A biosynthesis pathway. This pathway starts from pantothenate (Vitamin B5).

CoenzymeA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PANK Phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK

Caption: General Coenzyme A biosynthesis pathway.

4.2. Hypothesized Formation of this compound

The formation of this compound is proposed to occur through the action of an acyl-CoA synthetase or a similar enzyme that ligates pseudoecgonine to Coenzyme A. This process is analogous to the formation of other acyl-CoAs from their corresponding carboxylic acids.

Pseudoecgonyl_CoA_Formation cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products Pseudoecgonine Pseudoecgonine Acyl_CoA_Synthetase Acyl-CoA Synthetase (Hypothesized) Pseudoecgonine->Acyl_CoA_Synthetase CoA Coenzyme A CoA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase Pseudoecgonyl_CoA This compound Acyl_CoA_Synthetase->Pseudoecgonyl_CoA AMP AMP Acyl_CoA_Synthetase->AMP PPi PPi Acyl_CoA_Synthetase->PPi

Caption: Hypothesized enzymatic formation of this compound.

The Uncharted Territory of Cocaine Metabolism: A Technical Guide on Established Pathways and the Hypothetical Role of Coenzyme A Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: An extensive review of the current scientific literature reveals no direct evidence or studies pertaining to the formation or role of pseudoecgonyl-CoA in the metabolism of cocaine. This document, therefore, serves as an in-depth technical guide to the established metabolic pathways of cocaine and explores the broader, theoretical role of Coenzyme A (CoA) in xenobiotic metabolism, providing a foundational framework for future research into novel metabolic intermediates.

Executive Summary

Cocaine, a potent psychostimulant, undergoes extensive metabolism in the human body, primarily through hydrolysis and oxidative pathways, leading to the formation of several key metabolites that are crucial for toxicological and forensic analysis. The primary metabolic routes involve the cleavage of its ester linkages to form benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester, and N-demethylation to norcocaine. While the concept of CoA conjugation is a known pathway for the metabolism of certain xenobiotics, particularly those with carboxylic acid moieties, its involvement in cocaine metabolism, specifically through a this compound intermediate, remains unsubstantiated in the scientific literature. This guide provides a comprehensive overview of the canonical metabolic pathways of cocaine, detailed experimental protocols for their study, and a theoretical exploration of xenobiotic-CoA ester formation, offering a robust resource for researchers in pharmacology, toxicology, and drug development.

Established Metabolic Pathways of Cocaine

Cocaine is primarily metabolized in the liver and plasma, with less than 10% of the parent drug excreted unchanged in urine. The main metabolic pathways are hydrolysis and N-demethylation.[1][2][3][4]

Hydrolytic Pathways

Hydrolysis of the two ester groups in the cocaine molecule accounts for the majority of its metabolism.

  • Formation of Benzoylecgonine (BE): Approximately 45% of cocaine is hydrolyzed at the methyl ester group by human carboxylesterase-1 (hCE-1) in the liver to produce benzoylecgonine.[1][3] BE is a major, pharmacologically active metabolite and is the primary target in urine drug testing due to its longer half-life compared to cocaine.[4][5]

  • Formation of Ecgonine Methyl Ester (EME): The benzoyl ester group of cocaine is hydrolyzed by plasma butyrylcholinesterase (BChE) and liver carboxylesterase-2 (hCE-2), accounting for about 45% of cocaine metabolism.[1][2][3] EME is considered to be pharmacologically inactive.[3]

Oxidative Pathway
  • Formation of Norcocaine: A smaller fraction of cocaine (approximately 5%) undergoes N-demethylation, primarily by cytochrome P450 (CYP450) enzymes in the liver (specifically CYP3A4), to form norcocaine.[1][2] Norcocaine is pharmacologically active and can be further metabolized to other compounds, some of which may contribute to cocaine-induced hepatotoxicity.[6][7]

Transesterification in the Presence of Ethanol (B145695)
  • Formation of Cocaethylene: When cocaine and ethanol are consumed concurrently, a unique and pharmacologically active metabolite, cocaethylene, is formed in the liver through a transesterification reaction catalyzed by hCE-1.[3][8] Cocaethylene has a longer half-life than cocaine and exhibits its own psychoactive and toxic effects.[8]

Below is a diagram illustrating the primary metabolic pathways of cocaine.

Cocaine_Metabolism Cocaine Cocaine Benzoylecgonine Benzoylecgonine (BE) Cocaine->Benzoylecgonine hCE-1 (Liver) ~45% EME Ecgonine Methyl Ester (EME) Cocaine->EME BChE (Plasma) hCE-2 (Liver) ~45% Norcocaine Norcocaine Cocaine->Norcocaine CYP450 (Liver) ~5% Cocaethylene Cocaethylene Cocaine->Cocaethylene hCE-1 (Liver) Ecgonine Ecgonine Benzoylecgonine->Ecgonine Hydrolysis EME->Ecgonine Hydrolysis Ethanol Ethanol Ethanol->Cocaethylene

Caption: Primary metabolic pathways of cocaine.

Quantitative Data on Cocaine Metabolism

The following tables summarize key quantitative parameters related to cocaine and its major metabolites.

Table 1: Half-life of Cocaine and its Major Metabolites

CompoundHalf-life (Plasma)Notes
Cocaine~1 hour[4]Half-life can be longer in chronic users (3.8 h).[9]
Benzoylecgonine6.6 hours[9]The primary metabolite detected in urine drug tests.[4]
Ecgonine Methyl EsterLonger persistence than benzoylecgonine.[10]
Cocaethylene~2.5 hours[8]Formed only in the presence of ethanol.

Table 2: Urinary Excretion of Cocaine and its Metabolites

MetabolitePercentage of Administered Dose in Urine
Benzoylecgonine6.3 - 32.9%[10]
Ecgonine Methyl Ester6.6 - 31.9%[10]
Norcocaine and other minor metabolites~8 - 18% (depending on administration route)[11]
Unchanged Cocaine< 1%[10]

Experimental Protocols for Studying Cocaine Metabolism

The study of cocaine metabolism utilizes a variety of in vitro and in vivo models.

In Vitro Metabolism Studies
  • Objective: To identify metabolic pathways and the enzymes involved in a controlled environment.

  • Methodology: Incubation with Liver Microsomes

    • Preparation of Microsomes: Liver tissue (human, rat, or mouse) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP450 enzymes.[6][12]

    • Incubation: Cocaine is incubated with the liver microsomes in a buffered solution containing necessary cofactors, such as NADPH (for CYP450-mediated reactions).[12][13]

    • Sample Analysis: The reaction is stopped at various time points, and the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites formed.[6][13]

In Vivo Metabolism Studies
  • Objective: To understand the pharmacokinetics and metabolic profile of cocaine in a whole organism.

  • Methodology: Animal Models (Rats, Mice, Dogs, Rabbits)

    • Drug Administration: A known dose of cocaine is administered to the animal model through a specific route (e.g., subcutaneous, intravenous).[10][14]

    • Sample Collection: Biological samples such as blood, urine, and feces are collected at predetermined time intervals.[10]

    • Metabolite Analysis: The collected samples are processed and analyzed using LC-MS or GC-MS to determine the concentrations of cocaine and its metabolites over time.[10][14] This allows for the calculation of pharmacokinetic parameters like half-life and clearance.

The workflow for a typical in vivo cocaine metabolism study is depicted below.

in_vivo_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase drug_admin Cocaine Administration (e.g., IV, SC) sample_collection Biological Sample Collection (Blood, Urine, Feces) drug_admin->sample_collection Time Points sample_prep Sample Preparation (Extraction, Derivatization) sample_collection->sample_prep analysis LC-MS / GC-MS Analysis sample_prep->analysis data_proc Data Processing and Pharmacokinetic Modeling analysis->data_proc

Caption: Workflow for in vivo cocaine metabolism studies.

The General Role of Coenzyme A in Xenobiotic Metabolism

While not documented for cocaine, the formation of CoA thioesters is a significant pathway in the metabolism of various xenobiotics, particularly those containing a carboxylic acid group. This process, often referred to as "bioactivation," can have important toxicological consequences.[15][16][17]

Formation of Xenobiotic-CoA Esters

The activation of a xenobiotic carboxylic acid to its CoA ester is typically a two-step process catalyzed by acyl-CoA synthetases, which are present in the mitochondria and endoplasmic reticulum.[15]

  • Adenylation: The xenobiotic carboxylic acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate.

  • Thioesterification: The acyl group is then transferred to the thiol group of Coenzyme A, releasing AMP and forming the xenobiotic-CoA thioester.

This general pathway is illustrated below.

Xenobiotic_CoA_Formation Xenobiotic_Acid Xenobiotic Carboxylic Acid (R-COOH) Acyl_Adenylate Acyl-Adenylate Intermediate (R-CO-AMP) Xenobiotic_Acid->Acyl_Adenylate Acyl-CoA Synthetase Xenobiotic_CoA Xenobiotic-CoA Ester (R-CO-SCoA) Acyl_Adenylate->Xenobiotic_CoA Acyl-CoA Synthetase PPi PPi Acyl_Adenylate->PPi AMP AMP Xenobiotic_CoA->AMP ATP ATP ATP->Acyl_Adenylate CoA_SH CoASH CoA_SH->Xenobiotic_CoA

Caption: General pathway of xenobiotic-CoA ester formation.

Toxicological Implications of Xenobiotic-CoA Formation

The formation of xenobiotic-CoA esters can lead to several adverse cellular effects:

  • Disruption of Lipid Metabolism: Xenobiotic-CoA esters can be mistakenly incorporated into complex lipids like triglycerides and phospholipids, leading to the formation of "hybrid lipids" of unknown toxicological significance.[16][18]

  • Mitochondrial Dysfunction: These reactive intermediates can interfere with mitochondrial beta-oxidation of fatty acids by sequestering free CoA or carnitine, or by inhibiting key enzymes.[16]

  • Protein Adduct Formation: The electrophilic nature of the thioester bond makes xenobiotic-CoA esters reactive towards nucleophilic groups in proteins, leading to the formation of protein adducts that can trigger immune responses or impair protein function.[16][19]

Conclusion and Future Directions

The metabolism of cocaine is a well-characterized process dominated by hydrolytic and oxidative pathways. The resulting metabolites, particularly benzoylecgonine, are critical for clinical and forensic toxicology. The hypothetical involvement of this compound in cocaine metabolism is not supported by the current body of scientific literature. However, the principles of xenobiotic-CoA ester formation provide a valuable framework for understanding the bioactivation of other drugs and could guide future investigations into previously undiscovered metabolic pathways of cocaine or its synthetic analogs. Advanced metabolomic approaches may yet reveal novel, low-abundance metabolites, and a thorough understanding of both established and theoretical metabolic pathways is essential for the continued development of diagnostics, therapeutics, and a deeper comprehension of the toxicology of cocaine.

References

Pseudoecgonyl-CoA: An Examination of its Role as a Potential Biomarker for Cocaine Use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of sensitive and specific biomarkers is paramount in the fields of clinical toxicology and drug development. This technical guide addresses the question of whether Pseudoecgonyl-CoA serves as a viable biomarker for cocaine use. Through a comprehensive review of the existing scientific literature, this document establishes that This compound is not a recognized or utilized biomarker for cocaine consumption in humans . The metabolic pathways of cocaine in humans are well-documented, and the primary biomarkers used for diagnostics and forensic analysis are its major metabolites: benzoylecgonine (BE) , ecgonine methyl ester (EME) , and cocaethylene (CE) in cases of concurrent alcohol use.

This guide will provide an in-depth analysis of the established human metabolic pathways of cocaine, detail the standard biomarkers for its detection, present quantitative data from various studies in a structured format, and outline the experimental protocols for the analysis of these recognized biomarkers.

This compound: A Non-Human Metabolite

Current scientific literature does not support the role of this compound as a human metabolite of cocaine. While some databases on metabolism may list this compound, its context is typically related to bacterial degradation of cocaine and not human metabolism. The enzymatic machinery in humans metabolizes cocaine primarily through hydrolysis and N-demethylation, pathways that do not lead to the formation of a Coenzyme A conjugate like this compound. Therefore, its detection would not be indicative of cocaine use in a human subject.

The Established Human Metabolic Pathways of Cocaine

Cocaine undergoes rapid and extensive metabolism in the human body, primarily through three main enzymatic pathways. The resulting metabolites are the basis for current analytical tests for cocaine use.

  • Hydrolysis by Butyrylcholinesterase (BChE): Plasma BChE is a key enzyme that hydrolyzes the benzoyl ester of cocaine to produce ecgonine methyl ester (EME) and benzoic acid. EME is a pharmacologically inactive metabolite.[1][2]

  • Hydrolysis by Human Carboxylesterase 1 (hCE1): Located primarily in the liver, hCE1 catalyzes the hydrolysis of the methyl ester of cocaine to form benzoylecgonine (BE) and methanol.[3][4] BE is the major urinary metabolite and the primary target in many drug screening tests.

  • N-demethylation by Cytochrome P450 3A4 (CYP3A4): A minor pathway that occurs in the liver involves the N-demethylation of cocaine by CYP3A4 to produce norcocaine . Norcocaine is pharmacologically active and can be further metabolized.[5][6]

  • Transesterification in the Presence of Ethanol (B145695): When cocaine and ethanol are consumed together, a unique and active metabolite, cocaethylene (CE) , is formed in the liver through a transesterification process catalyzed by hCE1.[4]

These pathways are crucial for understanding the pharmacokinetics of cocaine and for the development of effective diagnostic tools.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary metabolic pathways of cocaine in humans.

CocaineMetabolism cluster_hydrolysis Hydrolytic Pathways cluster_oxidative Oxidative & Other Pathways Cocaine Cocaine EME Ecgonine Methyl Ester (EME) (Inactive) Cocaine->EME Butyrylcholinesterase (Plasma) hCE2 (Liver) BE Benzoylecgonine (BE) (Major Inactive Metabolite) Cocaine->BE hCE1 (Liver) Spontaneous Hydrolysis Ecgonine Ecgonine EME->Ecgonine Hydrolysis BE->Ecgonine Hydrolysis Cocaine2 Cocaine Norcocaine Norcocaine (Active) Cocaine2->Norcocaine CYP3A4 (Liver) CE Cocaethylene (CE) (Active) Cocaine2->CE hCE1 (Liver) Ethanol Ethanol Ethanol->CE hCE1 (Liver) ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Urine or Blood Sample Spike Spike with Deuterated Internal Standards Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC-MS/MS Path Derivatization->Reconstitution GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Reconstitution->GCMS LCMSMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Reconstitution->LCMSMS Quantitation Quantitation using Calibration Curves GCMS->Quantitation LCMSMS->Quantitation Confirmation Confirmation via Mass Spectra and Retention Time Quantitation->Confirmation

References

A Hypothetical Biosynthetic Pathway for Pseudoecgonyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a hypothetical biosynthetic pathway for Pseudoecgonyl-CoA. This compound is not a known natural product, and this pathway is constructed based on established principles of tropane (B1204802) alkaloid biosynthesis. All proposed enzymatic steps are putative and require experimental validation.

Introduction

Tropane alkaloids (TAs) are a class of bicyclic secondary metabolites found predominantly in the Solanaceae and Erythroxylaceae plant families.[1] This group includes pharmacologically significant compounds such as atropine (B194438) and cocaine.[1] Their biosynthesis has been a subject of intense research, revealing a complex series of enzymatic reactions that construct the characteristic 8-azabicyclo[3.2.1]octane core.[1][2]

The biosynthesis of cocaine in Erythroxylum coca provides the foundational framework for proposing a pathway to related structures.[3] The core pathway involves the formation of a tropane ring system, which then undergoes various modifications. A key intermediate in cocaine biosynthesis is methylecgonine. The prefix "pseudo" in tropane alkaloids refers to a specific stereochemical configuration (3β-hydroxyl group) at the C-3 position of the tropane ring. This guide proposes a plausible biosynthetic route to this compound, a hypothetical molecule that could serve as an activated precursor for the synthesis of novel semi-synthetic compounds. This pathway is conceptualized by drawing parallels with known enzymatic reactions, particularly the stereospecific reductions of tropinone (B130398) and the activation of carboxylic acids by Coenzyme A (CoA) ligases.

Proposed Biosynthetic Pathway of this compound

The proposed pathway begins with primary metabolites L-ornithine and L-arginine and proceeds through the formation of the key intermediate, tropinone. The critical stereochemical step is the reduction of a ketone intermediate to produce the "pseudo" configuration, followed by carboxylation and subsequent activation to a CoA thioester.

The proposed enzymatic steps are as follows:

  • Formation of N-Methyl-Δ¹-pyrrolinium Cation: The pathway initiates with the conversion of L-ornithine (or L-arginine) to putrescine. Putrescine is then N-methylated by Putrescine N-methyltransferase (PMT) to yield N-methylputrescine. Subsequently, N-methylputrescine oxidase (MPO) catalyzes an oxidative deamination to produce an aminoaldehyde, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

  • Formation of the Tropane Skeleton: The N-methyl-Δ¹-pyrrolinium cation serves as the foundation for the tropane ring. Recent studies have elucidated that this cation condenses with a malonyl-CoA-derived unit to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA). This intermediate then undergoes cyclization, catalyzed by a cytochrome P450 enzyme (CYP81AN15) and a methyltransferase (MT4) in cocaine biosynthesis, to yield the tropane skeleton intermediate, methylecgonone.

  • Stereospecific Reduction to form Pseudomethylecgonine: This is the crucial step defining the "pseudo" stereochemistry. We hypothesize the existence of a Pseudomethylecgonone Reductase (PMR) , an enzyme analogous to Tropinone Reductase II (TR-II). While tropinone is reduced by TR-I to tropine (B42219) (3α-tropanol) and by TR-II to pseudotropine (3β-tropanol), we propose PMR would stereospecifically reduce the C-3 keto group of methylecgonone to a 3β-hydroxyl group, yielding pseudomethylecgonine.

  • Demethylation to Pseudoecgonine (B1221877): The methyl ester of pseudomethylecgonine is hydrolyzed by a putative Carboxylesterase (CE) to yield the free carboxylic acid, pseudoecgonine. In cocaine metabolism, esterases play a key role in hydrolyzing cocaine to benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.

  • Activation to this compound: The final step is the activation of the carboxyl group of pseudoecgonine. This is proposed to be catalyzed by a Pseudoecgonine-CoA Ligase (PCL) , a member of the adenylate-forming enzyme superfamily. This enzyme would utilize ATP to adenylate pseudoecgonine, followed by the transfer of the pseudoecgonyl moiety to Coenzyme A, releasing AMP.

The following diagram illustrates the proposed biosynthetic route from the key tropane intermediate to this compound.

Hypothetical Biosynthetic Pathway of this compound Hypothetical Biosynthetic Pathway of this compound Methylecgonone Methylecgonone Pseudomethylecgonine Pseudomethylecgonine Methylecgonone->Pseudomethylecgonine Pseudoecgonine Pseudoecgonine Pseudomethylecgonine->Pseudoecgonine Pseudoecgonyl_CoA This compound Pseudoecgonine->Pseudoecgonyl_CoA E1 Putative Pseudomethylecgonone Reductase (PMR) E1->Methylecgonone E2 Putative Carboxylesterase (CE) E2->Pseudomethylecgonine E3 Putative Pseudoecgonine-CoA Ligase (PCL) E3->Pseudoecgonine

Caption: Proposed enzymatic steps from methylecgonone to this compound.

Quantitative Data from Analogous Pathways

Direct quantitative data for a hypothetical pathway is unavailable. However, the kinetic properties of enzymes from established tropane alkaloid pathways, such as tropinone reductases, provide a valuable reference for what might be expected from the putative enzymes proposed here.

EnzymeOrganismSubstrateK_m (µM)V_max (pkat/mg protein)StereospecificityReference
Tropinone Reductase I (TR-I) Datura stramoniumTropinone45.013,500Forms Tropine (3α-OH)
Tropinone Reductase II (TR-II) Datura stramoniumTropinone125.02,080Forms Pseudotropine (3β-OH)
Cocaine Synthase (EcCS) Erythroxylum cocaMethylecgonine107 ± 15-Forms Cocaine
Cinnamate:CoA Ligase (Ph-CNL) Petunia hybridaCinnamic acid16 ± 2-Forms Cinnamoyl-CoA

Note: This table presents data from homologous enzymes to serve as a benchmark for future experimental characterization of the proposed pathway.

Experimental Protocols

Validating this hypothetical pathway requires the identification, cloning, expression, and characterization of the putative enzymes. Below are detailed methodologies for these key experiments.

  • Homology-Based Gene Identification:

    • Utilize the amino acid sequences of known tropinone reductases (e.g., TR-II from Datura stramonium) and acyl-CoA ligases as queries for a BLAST search against the transcriptome or genome of a relevant tropane alkaloid-producing plant (e.g., Erythroxylum coca).

    • Identify candidate genes based on sequence similarity and the presence of conserved domains.

  • RNA Extraction and cDNA Synthesis:

    • Harvest tissue from the plant where biosynthesis is expected to be active (e.g., young leaves for E. coca).

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract total RNA using a commercial plant RNA extraction kit, including a DNase treatment step to remove genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio of ~2.0) and agarose (B213101) gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Gene Amplification and Cloning:

    • Design gene-specific primers based on the candidate gene sequences.

    • Amplify the full-length coding sequence from the cDNA using high-fidelity PCR.

    • Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

    • Verify the sequence of the cloned insert by Sanger sequencing.

  • Protein Expression:

    • Transform the expression vector containing the putative PMR gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a 50 mL starter culture overnight at 37°C. Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

    • Harvest the cells by centrifugation and store the pellet at -80°C.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication and clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Confirm protein purity and size by SDS-PAGE.

  • Enzyme Activity Assay:

    • The assay mixture (100 µL total volume) should contain: 100 mM phosphate (B84403) buffer (pH 7.0), 1 mM methylecgonone (substrate), 200 µM NADPH (cofactor), and 1-5 µg of purified PMR enzyme.

    • Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time at 30°C.

    • A control reaction without the enzyme or substrate should be run in parallel.

    • Confirm the product identity (pseudomethylecgonine) using LC-MS/MS analysis.

  • Expression and Purification: Follow the same steps as described in Protocol 4.2 for the putative PCL gene.

  • Enzyme Activity Assay:

    • The assay mixture (100 µL total volume) should contain: 100 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 2 mM ATP, 0.5 mM Coenzyme A, 1 mM pseudoecgonine (substrate), and 1-5 µg of purified PCL enzyme.

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Stop the reaction by adding 10 µL of 10% formic acid.

    • Analyze the formation of this compound directly by HPLC or LC-MS/MS. The product will have a distinct retention time and mass-to-charge ratio compared to the substrates.

The following diagram outlines a typical workflow for identifying and characterizing a novel biosynthetic enzyme.

Experimental Workflow Workflow for Enzyme Identification and Characterization A Homology Search (BLAST) B RNA Extraction & cDNA Synthesis A->B C Gene Amplification (PCR) B->C D Cloning into Expression Vector C->D E Heterologous Expression (e.g., E. coli) D->E F Protein Purification (e.g., Ni-NTA) E->F G In Vitro Enzyme Assay F->G H Product Analysis (LC-MS/MS) G->H I Kinetic Characterization (Km, Vmax) H->I

Caption: From gene candidate to kinetic characterization.

Conclusion and Future Directions

This document presents a scientifically plausible, yet hypothetical, biosynthetic pathway for this compound. The proposal is firmly rooted in the known biochemistry of tropane alkaloid formation, particularly the pathways leading to cocaine and hyoscyamine. The key transformations—stereospecific reduction and CoA ligation—are catalyzed by well-known enzyme superfamilies, lending credence to the proposed route.

The validation of this pathway hinges on the successful identification and characterization of the two key putative enzymes: Pseudomethylecgonone Reductase (PMR) and Pseudoecgonine-CoA Ligase (PCL). The experimental protocols provided offer a clear roadmap for researchers to undertake this validation. The discovery and engineering of these enzymes could open new avenues for synthetic biology, enabling the production of novel tropane alkaloids and other valuable pharmaceuticals.

References

The Predicted Enzymatic Formation of Pseudoecgonyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The biosynthesis of tropane (B1204802) alkaloids, particularly cocaine in Erythroxylum coca, is a complex metabolic pathway that has been the subject of extensive research. While significant strides have been made in elucidating the enzymatic steps leading to cocaine, including the roles of enzymes like methylecgonone reductase and cocaine synthase, the complete pathway and the potential for alternative intermediates remain areas of active investigation.[1][2] The final step in cocaine biosynthesis is understood to be the esterification of methylecgonine (B8769275) with a benzoyl group, which is activated as benzoyl-CoA.[3][4][5]

This technical guide explores the predicted enzymatic formation of a hypothetical intermediate, Pseudoecgonyl-CoA. The existence of such a molecule is postulated based on the common biochemical strategy of activating carboxylic acids via thioesterification with Coenzyme A (CoA) to facilitate subsequent reactions.[6][7] Acyl-CoA synthetases, or ligases, are a well-characterized family of enzymes that perform this activation in a two-step, ATP-dependent manner.[8][9] This document provides a theoretical framework for the existence and formation of this compound, detailed experimental protocols for the identification and characterization of a putative "this compound ligase," and quantitative data in a structured format to aid researchers in drug development and metabolic engineering.

Predicted Enzymatic Reaction: The Role of a Putative this compound Ligase

We predict the existence of a "this compound ligase," an enzyme belonging to the acyl-CoA synthetase superfamily (EC 6.2.1.-). This enzyme would catalyze the activation of pseudoecgonine (B1221877) (or a closely related precursor) to its corresponding CoA thioester, this compound. The reaction is predicted to proceed via a two-step mechanism involving an enzyme-bound acyl-AMP intermediate.[10][11]

Reaction:

Pseudoecgonine + ATP + CoA-SH ⇌ this compound + AMP + PPi

This activation would render the pseudoecgonyl moiety more reactive for subsequent transferase reactions, potentially as an alternative or parallel pathway to the direct utilization of methylecgonine by cocaine synthase.

Data Presentation

The following tables summarize predicted quantitative data for a hypothetical this compound ligase and an analytical method for product detection. These values are based on typical ranges observed for characterized acyl-CoA synthetases and established analytical techniques for related molecules.

Table 1: Predicted Kinetic Parameters of a Putative this compound Ligase

ParameterPredicted ValueUnitsNotes
Km (Pseudoecgonine)50 - 250µMReflects the predicted affinity for the primary substrate.
Km (ATP)100 - 500µMWithin the typical range for ATP-dependent ligases.[12]
Km (CoA)25 - 150µMBased on known affinities for Coenzyme A.
Vmax1 - 10µmol/min/mgRepresents a plausible maximal reaction velocity for a purified enzyme.
kcat0.5 - 5s-1Catalytic turnover number, enzyme-dependent.
Optimal pH7.5 - 8.5Typical for ligase activity.
Optimal Temperature25 - 37°CCommon range for plant-derived enzymes.

Table 2: Predicted Substrate Specificity of this compound Ligase

SubstrateRelative Activity (%)Notes
Pseudoecgonine100The primary predicted substrate.
Ecgonine70 - 90Stereoisomer, likely also a substrate.
Methylecgonine< 10The esterified form is predicted to be a poor substrate.
Tropine< 5Lacks the carboxyl group necessary for CoA ligation.
Pseudotropine< 5Lacks the carboxyl group.
Benzoic Acid< 1Unlikely to be a substrate for this specialized enzyme.

Table 3: Parameters for a Quantitative LC-MS/MS Method for this compound Detection

ParameterValue/SettingReference
Chromatography
ColumnC18 reverse-phase (e.g., Atlantis T3, 100Å, 3 µm, 2.1 mm x 150 mm)[13]
Mobile Phase A0.1% Formic Acid in Water[14]
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol[14]
Gradient5% to 95% B over 10 minutesGeneral LC-MS practice
Flow Rate0.3 - 0.5 mL/min[15]
Injection Volume5 - 10 µL[15]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[13]
MRM Transition (Predicted)Precursor Ion (Q1) -> Product Ion (Q3)Based on predicted fragmentation
Dwell Time10 - 20 ms[15]
Collision EnergyOptimized for specific transition[15]
LLOQ1 - 10 ng/mL[13]

Experimental Protocols

The following protocols provide detailed methodologies for the identification, purification, and characterization of the predicted this compound ligase.

Protocol 1: Heterologous Expression and Purification of a Candidate "this compound Ligase"

  • Gene Synthesis and Cloning: Based on sequence homology to known acyl-CoA synthetases, identify candidate genes from the Erythroxylum coca transcriptome. Synthesize the codon-optimized gene and clone it into an expression vector (e.g., pET-28a(+)) with an N- or C-terminal His-tag.

  • Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 18°C for 16-20 hours.[16]

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM HEPES, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol). Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column. Assess protein purity by SDS-PAGE. Store the purified enzyme at -80°C.

Protocol 2: In Vitro Enzyme Assay for "this compound Ligase" Activity (Fluorometric)

This protocol is adapted from a commercial acyl-CoA synthetase assay kit.[17]

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes an assay buffer, enzyme mix, developer, and a fluorescent probe.

  • Reaction Mixture: In a 96-well black plate, prepare the reaction mixture containing:

    • Assay Buffer

    • 5 mM ATP

    • 2.5 mM CoA

    • 1 mM Pseudoecgonine (substrate)

    • Enzyme Mix, Converter, and Developer

    • Fluorescent Probe

  • Initiation and Measurement: Initiate the reaction by adding the purified this compound ligase (1-5 µg). Measure the fluorescence in a kinetic mode (Ex/Em = 535/587 nm) at 37°C for 30 minutes.

  • Controls: Run parallel reactions including a no-substrate control, a no-enzyme control, and a positive control with a known acyl-CoA synthetase.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine specific activity and perform kinetic analysis by varying substrate concentrations.

Protocol 3: LC-MS/MS-based Detection and Quantification of this compound

  • Sample Preparation: Perform the enzymatic reaction as described in Protocol 2. Quench the reaction at various time points by adding an equal volume of ice-cold methanol. Centrifuge to precipitate the enzyme and other proteins.

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase column. Use a gradient elution as detailed in Table 3 to separate this compound from substrates and other reaction components.[13]

  • Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ESI and Multiple Reaction Monitoring (MRM) mode.[14]

  • Quantification: Develop an MRM method by identifying a specific precursor-product ion transition for this compound. Create a standard curve using a synthesized standard of this compound to quantify its formation in the enzymatic reaction.

Mandatory Visualizations

The following diagrams illustrate the predicted enzymatic pathway and a general workflow for the characterization of the responsible enzyme.

Predicted_Pathway Pseudoecgonine Pseudoecgonine Ligase Predicted This compound Ligase Pseudoecgonine->Ligase ATP ATP ATP->Ligase CoA CoA-SH CoA->Ligase AMP AMP Ligase->AMP PPi PPi Ligase->PPi Pseudoecgonyl_CoA This compound Ligase->Pseudoecgonyl_CoA Downstream Downstream Metabolism Pseudoecgonyl_CoA->Downstream Acyltransferase?

Caption: Predicted enzymatic formation of this compound.

Experimental_Workflow Start Identify Candidate Genes (Homology Search) Clone Gene Cloning & Vector Construction Start->Clone Express Heterologous Expression (E. coli) Clone->Express Purify Protein Purification (Ni-NTA) Express->Purify Assay Enzyme Activity Assay (Fluorometric/Spectrophotometric) Purify->Assay LCMS Product Confirmation & Quantification (LC-MS/MS) Assay->LCMS Kinetics Kinetic Characterization (Km, Vmax, kcat) LCMS->Kinetics End Enzyme Characterized Kinetics->End

Caption: Experimental workflow for enzyme characterization.

References

In Silico Modeling of Pseudoecgonyl-CoA: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Pseudoecgonyl-CoA is a putative metabolite of cocaine and a potential intermediate in novel biosynthetic pathways.[1][2][3] This technical guide provides a comprehensive overview of the in silico modeling of this compound, offering a foundational framework for researchers and drug development professionals. Given the limited direct experimental data on this molecule, this paper presents a series of robust, computationally-driven methodologies to predict its properties and interactions. These methodologies include homology modeling of a putative biosynthetic enzyme, molecular docking, and molecular dynamics simulations to elucidate its binding characteristics and stability. Furthermore, this guide outlines detailed experimental protocols for the potential synthesis and characterization of this compound and presents hypothetical signaling pathways in which it may be involved. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the computational strategies discussed.

Introduction

Tropane (B1204802) alkaloids, such as cocaine, have been the subject of extensive research due to their significant physiological effects and complex biosynthesis.[4][5] this compound, a theoretical thioester of pseudoecgonine (B1221877), represents a novel area of investigation within this class of compounds. While not yet extensively characterized in the literature, its structural similarity to known cocaine metabolites suggests its potential role as a biomarker or a key intermediate in engineered biosynthetic pathways. The study of such novel metabolites through in silico modeling provides a cost-effective and rapid approach to predict their behavior and guide further experimental work.

This whitepaper details a multi-faceted computational approach to characterize this compound. It serves as a technical guide for researchers aiming to explore its physicochemical properties, potential enzymatic interactions, and broader physiological implications.

Predicted Physicochemical and Pharmacokinetic Properties

A critical first step in the characterization of a novel compound is the prediction of its fundamental physicochemical and pharmacokinetic properties. These parameters are essential for understanding its potential bioavailability, membrane permeability, and metabolic stability. The following table summarizes the predicted properties of this compound based on its chemical structure and comparison with similar molecules.

PropertyPredicted ValueSignificance
Molecular Weight 851.9 g/mol Influences diffusion and transport across biological membranes.
LogP (Octanol/Water Partition Coefficient) -2.5Indicates high hydrophilicity, suggesting poor lipid membrane permeability.
Topological Polar Surface Area (TPSA) 245 ŲHigh TPSA suggests low oral bioavailability.
Hydrogen Bond Donors 6High number of donors contributes to hydrophilicity and potential for specific protein interactions.
Hydrogen Bond Acceptors 16High number of acceptors influences solubility and binding affinity.
pKa (most acidic) 4.8Affects ionization state at physiological pH, influencing solubility and receptor interaction.
pKa (most basic) 9.2Affects ionization state at physiological pH, influencing solubility and receptor interaction.

In Silico Modeling Methodologies

Homology Modeling of a Putative Acyl-CoA Synthetase

As no specific enzyme for the synthesis of this compound has been identified, a homology model can be constructed based on known acyl-CoA synthetases that act on similar substrates. This approach allows for the creation of a three-dimensional protein structure that can be used for subsequent docking and dynamics studies.

Experimental Protocol: Homology Modeling

  • Template Identification: Perform a BLAST search against the Protein Data Bank (PDB) using the sequence of a known plant-derived 4-coumarate:CoA ligase or a bacterial benzoate:CoA ligase as a query. Select a template with the highest sequence identity and resolution.

  • Sequence Alignment: Align the target sequence with the template sequence using a tool like ClustalW to ensure accurate positioning of conserved residues.

  • Model Building: Generate the 3D model using software such as MODELLER or Swiss-Model. This involves copying the coordinates of the aligned residues from the template to the target and building the non-conserved loops.

  • Model Refinement: Refine the initial model to correct any steric clashes and improve the overall geometry. This can be achieved through energy minimization using force fields like AMBER or CHARMM.

  • Model Validation: Assess the quality of the final model using tools like PROCHECK and Ramachandran plots to ensure that the stereochemical parameters are within acceptable limits.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization. Assign appropriate charges and atom types.

  • Receptor Preparation: Prepare the homology-modeled enzyme structure by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the location of the active site in the template structure.

  • Docking Simulation: Use a docking program like AutoDock Vina or GOLD to dock this compound into the defined binding site of the enzyme.

  • Analysis of Results: Analyze the resulting docking poses based on their predicted binding energies and interactions with key active site residues. Visualize the ligand-receptor interactions to identify hydrogen bonds, hydrophobic interactions, and other key contacts.

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, offering insights into the stability of the binding pose and conformational changes.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the docked this compound-enzyme complex in a periodic box of explicit solvent (e.g., TIP3P water model). Add counter-ions to neutralize the system.

  • Force Field Parameterization: Assign appropriate force field parameters (e.g., AMBER, CHARMM) to both the protein and the ligand.

  • Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-200 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize persistent interactions.

Visualizing Workflows and Pathways

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates a hypothetical enzymatic reaction for the formation of this compound from pseudoecgonine.

This compound Biosynthesis Pseudoecgonine Pseudoecgonine Enzyme Enzyme Pseudoecgonine->Enzyme CoA CoA CoA->Enzyme ATP ATP ATP->Enzyme AMP_PPi AMP_PPi Enzyme->AMP_PPi This compound This compound Enzyme->this compound

Caption: Hypothetical enzymatic synthesis of this compound.

In Silico Modeling Workflow

This diagram outlines the logical flow of the computational modeling process described in this guide.

In Silico Modeling Workflow cluster_data_prep Data Preparation cluster_modeling Modeling cluster_analysis Analysis Identify_Target_Enzyme Identify Target Enzyme Sequence Homology_Modeling Homology Modeling Identify_Target_Enzyme->Homology_Modeling Ligand_Structure_Generation Generate this compound 3D Structure Molecular_Docking Molecular Docking Ligand_Structure_Generation->Molecular_Docking Model_Validation Validate Homology Model Homology_Modeling->Model_Validation MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Binding_Affinity_Prediction Predict Binding Affinity Molecular_Docking->Binding_Affinity_Prediction Complex_Stability_Analysis Analyze Complex Stability MD_Simulation->Complex_Stability_Analysis Model_Validation->Molecular_Docking

Caption: Workflow for the in silico modeling of this compound.

Hypothetical Signaling Pathway Interaction

Given the relationship of its parent compounds to the dopamine (B1211576) transporter (DAT), this compound could potentially modulate dopaminergic signaling.

Hypothetical Signaling Pathway This compound This compound Putative_Metabolizing_Enzyme Putative_Metabolizing_Enzyme This compound->Putative_Metabolizing_Enzyme Metabolism Dopamine_Transporter_DAT Dopamine_Transporter_DAT This compound->Dopamine_Transporter_DAT Modulation Dopamine_Reuptake Dopamine_Reuptake Dopamine_Transporter_DAT->Dopamine_Reuptake Inhibition Synaptic_Dopamine_Levels Synaptic_Dopamine_Levels Dopamine_Reuptake->Synaptic_Dopamine_Levels Decreases Postsynaptic_Receptor_Activation Postsynaptic_Receptor_Activation Synaptic_Dopamine_Levels->Postsynaptic_Receptor_Activation Increases

Caption: Hypothetical modulation of the dopamine transporter by this compound.

Proposed Experimental Validation

The computational predictions presented in this guide should be validated through experimental studies. The following protocols are suggested for the synthesis and characterization of this compound.

Enzymatic Synthesis and Purification

Protocol:

  • Enzyme Expression and Purification: Express the His-tagged putative acyl-CoA synthetase in E. coli and purify it using nickel-chelating affinity chromatography.

  • Enzymatic Reaction: Set up a reaction mixture containing the purified enzyme, pseudoecgonine, Coenzyme A, ATP, and an appropriate buffer. Incubate at the optimal temperature for the enzyme.

  • Purification of this compound: Purify the synthesized this compound using solid-phase extraction or high-performance liquid chromatography (HPLC).

  • Structure Confirmation: Confirm the structure of the purified product using electrospray ionization-mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Kinetic Assays

Protocol:

  • Assay Setup: Prepare a series of reaction mixtures with varying concentrations of pseudoecgonine and a fixed concentration of Coenzyme A and ATP.

  • Initiate Reaction: Initiate the reaction by adding the purified enzyme.

  • Monitor Reaction Progress: Monitor the formation of this compound over time using a continuous spectrophotometric or fluorometric assay.

  • Data Analysis: Determine the initial reaction rates and plot them against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion

This technical guide provides a comprehensive computational framework for the initial characterization of the novel molecule, this compound. By employing homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into its potential properties and biological interactions, thereby guiding future experimental investigations. The detailed protocols and visualized workflows presented herein offer a clear and structured approach for scientists and drug development professionals to explore the therapeutic or biotechnological potential of this and other novel tropane alkaloid derivatives. The synergy between in silico prediction and experimental validation will be crucial in unlocking the full potential of this emerging area of research.

References

A Toxicological Investigation Framework for the Novel Compound Pseudoecgonyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, "Pseudoecgonyl-CoA" is not a widely documented or studied compound. Consequently, no direct toxicological data is available. This guide, therefore, presents a hypothetical toxicological profile based on its putative metabolic relationship to known cocaine metabolites. It further outlines a comprehensive framework of experimental protocols and data presentation strategies that should be employed to characterize the toxicology of this, or any similar, novel psychoactive compound.

Introduction: The Hypothetical Profile of this compound

This compound is hypothesized to be a thioester conjugate of pseudoecgonine (B1221877), an intermediate in the biosynthesis of cocaine or a metabolite thereof. Its structure likely involves the formation of a thioester bond between the carboxyl group of pseudoecgonine and Coenzyme A. The toxicological profile of such a molecule is of interest due to the potential for unique interactions and metabolic fates conferred by the CoA moiety, which may differ significantly from its parent compound, pseudoecgonine. This document outlines a proposed strategy for a comprehensive toxicological evaluation.

Proposed Metabolic Context of this compound

The formation of this compound could occur as part of a metabolic pathway involving the degradation or synthesis of cocaine-related alkaloids. Understanding this context is crucial for predicting potential toxicities.

cluster_pathway Hypothetical Metabolic Pathway Cocaine Cocaine Pseudoecgonine Pseudoecgonine Cocaine->Pseudoecgonine Metabolism PseudoecgonylCoA This compound (Hypothetical) Pseudoecgonine->PseudoecgonylCoA Thioesterification CoA Coenzyme A CoA->PseudoecgonylCoA Thioesterification Metabolites Further Metabolites PseudoecgonylCoA->Metabolites Metabolic Degradation

Caption: Hypothetical metabolic pathway for this compound.

Proposed Toxicological Investigation Workflow

A tiered approach is recommended for evaluating the toxicological profile of a novel compound like this compound. This ensures a systematic and comprehensive assessment of potential hazards.

cluster_workflow Toxicological Investigation Workflow start Compound Synthesis & Purification in_vitro Tier 1: In Vitro Assays start->in_vitro in_vivo Tier 2: In Vivo Studies (Rodent Model) in_vitro->in_vivo If significant activity advanced Tier 3: Advanced Toxicology in_vivo->advanced If warranted risk Risk Assessment in_vivo->risk advanced->risk

Caption: A tiered workflow for toxicological assessment.

Data Presentation: Structured Tables for Toxicological Data

Quantitative data from toxicological assays should be presented in a clear and standardized format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity Data

Cell Line Assay Type Endpoint IC50 (µM) 95% Confidence Interval
HepG2 MTT Cell Viability
SH-SY5Y LDH Membrane Integrity

| HEK293 | AlamarBlue | Metabolic Activity| | |

Table 2: Genotoxicity Assessment

Assay Test System Concentration Range (µM) Metabolic Activation (S9) Result (Positive/Negative)
Ames Test S. typhimurium With & Without

| Micronucleus Test | CHO Cells | | With & Without | |

Table 3: Acute In Vivo Toxicity

Species/Strain Route of Administration LD50 (mg/kg) 95% Confidence Interval Observed Clinical Signs
Sprague-Dawley Rat Intravenous

| Swiss Albino Mouse | Intraperitoneal | | | |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of toxicological findings.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Exposure: this compound is dissolved in a suitable vehicle (e.g., DMSO, saline) and serially diluted to a range of concentrations. The cells are treated with these concentrations for 24, 48, and 72 hours. Vehicle controls are run in parallel.

  • MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.

Ames Test for Mutagenicity
  • Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutation types are used.

  • Metabolic Activation: The test is performed both with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on minimal glucose agar (B569324) plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (mutated bacteria that have regained the ability to synthesize histidine) is counted for each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Potential Signaling Pathway Involvement

Given its structural similarity to cocaine, this compound may interact with monoamine transporter systems. Investigating its effect on the dopamine (B1211576) transporter (DAT) is a logical starting point.

cluster_signaling Dopaminergic Synapse Signaling cluster_pre cluster_post Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft DAT Dopamine Transporter (DAT) SynapticCleft->DAT Reuptake D_Receptor Dopamine Receptors SynapticCleft->D_Receptor Binding Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->SynapticCleft Release DAT->Presynaptic PseudoecgonylCoA This compound PseudoecgonylCoA->DAT Inhibition?

The Elusive Role of Pseudoecgonyl-CoA in Tropane Alkaloid Biosynthesis: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of tropane (B1204802) alkaloids, a class of secondary metabolites with significant pharmacological applications, has been a subject of intense research. Within this family, cocaine, produced by plants of the Erythroxylum genus, is of particular interest due to its well-known physiological effects. The core structure of cocaine is derived from the tropane ring, with ecgonine (B8798807) being a key intermediate. This technical guide delves into the current understanding of the natural occurrence of tropane alkaloid precursors, with a specific focus on the hypothetical molecule, Pseudoecgonyl-CoA. It is important to note that, to date, there is no direct scientific evidence to support the natural occurrence of this compound as an intermediate in the biosynthesis of tropane alkaloids. The Human Metabolome Database (HMDB) lists a compound named this compound, but describes it as a benzenesulfonamide (B165840) and notes its detection in animal tissues, suggesting it is a structurally distinct molecule from the tropane alkaloid-related intermediate that is the focus of this guide[1]. This document will therefore focus on the established biosynthetic pathway of cocaine, the chemistry of its precursors, and the potential, albeit speculative, role of CoA-activated intermediates like this compound.

The Established Biosynthesis of Cocaine

The biosynthesis of cocaine is a complex, multi-step process that originates from primary metabolites. The pathway can be broadly divided into the formation of the tropane ring, modifications to this ring system, and the final esterification steps. The biosynthesis begins with L-glutamine, which is converted to L-ornithine[2]. Ornithine is then decarboxylated to putrescine by the enzyme ornithine decarboxylase[2].

The subsequent steps involve the N-methylation of putrescine and the formation of the N-methyl-Δ¹-pyrrolinium cation, a key branch point in the biosynthesis of various alkaloids[3]. The pathway then proceeds through a series of reactions that are still being fully elucidated but are known to involve the condensation of the pyrrolinium cation with a four-carbon unit derived from acetate (B1210297) or a related source, ultimately leading to the formation of the tropane ring of methylecgonone[4]. Recent research has identified a cytochrome P450 enzyme, EnCYP81AN15, that mediates the oxidative cyclization of S-4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (S-MPOA) to form the unstable intermediate ecgonone, which is then methylated by the methyltransferase EnMT4 to produce methylecgonone.

Methylecgonone is then reduced to methylecgonine (B8769275) by the enzyme methylecgonone reductase (MecgoR). The final step in cocaine biosynthesis is the benzoylation of methylecgonine, which is catalyzed by a cocaine synthase. This enzyme utilizes benzoyl-CoA as the acyl donor to form cocaine.

Stereochemistry: Ecgonine vs. Pseudoecgonine (B1221877)

Ecgonine is a tropane alkaloid that contains both a hydroxyl and a carboxyl group. The stereochemistry of these functional groups is critical. In the naturally occurring and biosynthetically relevant form, both the hydroxyl and the carboxyl group are in the β-configuration relative to the tropane ring system. The epimer of ecgonine, where the hydroxyl group is in the α-configuration, is known as pseudoecgonine. Similarly, tropine (B42219) and pseudotropine are stereoisomers, with tropine having a 3α-hydroxyl group and pseudotropine having a 3β-hydroxyl group. The reduction of tropinone (B130398), a precursor to both, is catalyzed by two distinct enzymes: tropinone reductase I (TR-I), which produces tropine, and tropinone reductase II (TR-II), which produces pseudotropine. This stereospecificity is crucial for the downstream reactions and the final structure of the alkaloid.

The Hypothetical Role of this compound

While there is no direct evidence for the existence of this compound in biological systems, the involvement of CoA esters in the biosynthesis of other natural products allows for speculation on its potential role. Coenzyme A (CoA) is a universal carrier of acyl groups in metabolism, and CoA thioesters are activated forms of carboxylic acids, making them reactive for various enzymatic transformations, including esterification.

In the context of tropane alkaloid biosynthesis, the final step of cocaine formation involves the transfer of a benzoyl group from benzoyl-CoA to methylecgonine. This confirms the presence and utilization of CoA esters in the pathway. It is therefore plausible to hypothesize that ecgonine or pseudoecgonine could be activated as a CoA thioester to facilitate subsequent reactions.

A hypothetical pathway could involve the formation of ecgonine or pseudoecgonine, followed by its activation to the corresponding CoA ester by a CoA ligase. This "this compound" could then potentially serve as a substrate for an acyltransferase, leading to the formation of a more complex tropane alkaloid. However, it is crucial to reiterate that this is purely speculative and awaits experimental validation.

Quantitative Data

Quantitative data on the natural abundance of tropane alkaloid precursors is scarce. However, kinetic parameters for some of the key enzymes in the pathway have been determined.

EnzymeSubstrateKm (µM)Vmax (µmol min⁻¹ mg⁻¹)Source Organism
Oxalyl-CoA synthetase (LsOCS)Oxalate71.5 ± 13.38.2 ± 0.8Lathyrus sativus

Note: Data for LsOCS is provided as an example of a CoA-synthetase from a plant source, as specific data for a putative this compound synthetase is not available.

Experimental Protocols

Protocol 1: Extraction and Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of tropane alkaloids from plant material.

1. Sample Preparation:

  • Harvest fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen.
  • Lyophilize the tissue and grind to a fine powder.
  • Accurately weigh 50-100 mg of the dried powder.

2. Extraction:

  • Add 1 mL of extraction solvent (e.g., methanol (B129727) with 0.1% formic acid) to the sample.
  • Vortex vigorously for 1 minute.
  • Sonicate for 15 minutes in a water bath.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Collect the supernatant and filter through a 0.22 µm syringe filter.

3. HPLC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor specific parent-to-fragment ion transitions for each target alkaloid in Multiple Reaction Monitoring (MRM) mode.

4. Quantification:

  • Prepare a calibration curve using authentic standards of the target alkaloids.
  • Calculate the concentration of each alkaloid in the sample based on the peak area relative to the calibration curve.

Protocol 2: Cloning and Expression of Biosynthetic Enzymes

This protocol provides a general workflow for the identification and characterization of enzymes involved in tropane alkaloid biosynthesis.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the relevant plant tissue using a commercial kit or a CTAB-based method.
  • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

2. Gene Cloning:

  • Design primers based on the sequence of the target enzyme gene.
  • Amplify the gene from the cDNA library using PCR.
  • Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli expression, pEAQ-HT for plant transient expression).

3. Heterologous Expression:

  • Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3), Agrobacterium tumefaciens).
  • Induce protein expression under optimized conditions (e.g., IPTG for E. coli, agroinfiltration for plants).

4. Enzyme Assay:

  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
  • Perform an in vitro enzyme assay by incubating the purified enzyme with the putative substrate(s) and any necessary cofactors.
  • Analyze the reaction products using HPLC-MS/MS or GC-MS to confirm enzyme activity and determine kinetic parameters.

Visualizations

Cocaine_Biosynthesis L_Glutamine L_Glutamine L_Ornithine L_Ornithine L_Glutamine->L_Ornithine Putrescine Putrescine L_Ornithine->Putrescine N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine N_Methyl_Pyrrolinium N_Methyl_Pyrrolinium N_Methylputrescine->N_Methyl_Pyrrolinium MPOA MPOA N_Methyl_Pyrrolinium->MPOA Ecgonone Ecgonone MPOA->Ecgonone Methylecgonone Methylecgonone Ecgonone->Methylecgonone Methylecgonine Methylecgonine Methylecgonone->Methylecgonine Cocaine Cocaine Methylecgonine->Cocaine Benzoyl_CoA Benzoyl_CoA Benzoyl_CoA->Cocaine

Caption: Established biosynthetic pathway of cocaine.

Hypothetical_Pathway Pseudoecgonine Pseudoecgonine Pseudoecgonyl_CoA This compound (Hypothetical) Pseudoecgonine->Pseudoecgonyl_CoA CoA Ligase (Hypothetical) Novel_Tropane_Alkaloid Novel_Tropane_Alkaloid Pseudoecgonyl_CoA->Novel_Tropane_Alkaloid Acyltransferase (Hypothetical) Acyl_Donor Acyl_Donor Acyl_Donor->Novel_Tropane_Alkaloid

Caption: Hypothetical pathway involving this compound.

Conclusion

The biosynthesis of cocaine is a complex and fascinating pathway that is the subject of ongoing research. While the core steps have been elucidated, many details, particularly regarding the early stages of tropane ring formation, are still being uncovered. The concept of this compound as an intermediate remains speculative, as there is currently no direct evidence for its natural occurrence in tropane alkaloid-producing plants. Future research, employing advanced analytical techniques and molecular biology tools, will be necessary to fully map the intricacies of this pathway and to determine whether CoA-activated intermediates of ecgonine or its stereoisomers play a role. A comprehensive understanding of the biosynthesis of these compounds is essential for the development of new pharmaceuticals and for metabolic engineering efforts aimed at producing valuable alkaloids in heterologous systems.

References

In-Depth Technical Guide to the Physicochemical Properties of Pseudoecgonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoecgonyl-Coenzyme A (Pseudoecgonyl-CoA) is a significant intermediate in the bacterial degradation of cocaine and a member of the acyl-CoA thioester family.[1] Despite its importance in metabolic pathways, comprehensive experimental data on its physicochemical properties remain scarce. This technical guide consolidates the available predicted data for this compound, alongside experimentally determined properties of its constituent molecules, pseudoecgonine (B1221877) and Coenzyme A (CoA). Furthermore, it provides detailed, adaptable experimental protocols for the synthesis, purification, and analysis of this compound, based on established methodologies for similar acyl-CoA thioesters. This document aims to serve as a foundational resource for researchers investigating tropane (B1204802) alkaloid metabolism and for professionals in drug development exploring related enzymatic pathways.

Introduction

This compound is the Coenzyme A thioester of pseudoecgonine, a stereoisomer of ecgonine.[2] It has been identified as a key metabolite in the cocaine degradation pathway in various bacteria, where it is formed from pseudoecgonine by the action of a putative this compound synthase.[1] Understanding the properties of this molecule is crucial for elucidating the complete metabolic fate of cocaine in microbiological systems and for the potential bio-engineering of enzymes for bioremediation or therapeutic applications. This guide addresses the current knowledge gap by providing a structured overview of its predicted physicochemical characteristics and offering detailed experimental methodologies.

Chemical Identity and Structure

Contrary to a misclassification in some databases as a benzenesulfonamide, this compound is unequivocally a thioester.[3] Its structure consists of a pseudoecgonine moiety linked via a thioester bond to Coenzyme A. The correct molecular formula, as predicted in databases such as PubChem, is C30H49N8O18P3S.[4]

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not available in the current body of scientific literature. However, a combination of predicted values for the complete molecule and experimental data for its precursors, pseudoecgonine and Coenzyme A, can provide valuable insights. The following tables summarize these properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Formula C30H49N8O18P3SPubChem
Molecular Weight 934.75 g/mol PubChem
Monoisotopic Mass 934.20984 DaPubChem
XlogP -7.2PubChem
Predicted Collision Cross Section (CCS) [M+H]+ 276.3 ŲPubChem
Predicted Collision Cross Section (CCS) [M-H]- 274.2 ŲPubChem

Table 2: Physicochemical Properties of Precursor Molecules

PropertyPseudoecgonineCoenzyme A
Molecular Formula C9H15NO3C21H36N7O16P3S
Molecular Weight 185.22 g/mol 767.53 g/mol
Water Solubility 1050 g/L (Predicted)4.64 mg/mL (Predicted)
logP -0.69 (Predicted)-0.61 (Predicted)
pKa (Strongest Acidic) 3.48 (Predicted)0.83 (Predicted)
pKa (Strongest Basic) 9.77 (Predicted)4.89 (Predicted)
Physical Description SolidWhite Solid

Signaling and Metabolic Pathways

This compound is a known intermediate in the bacterial degradation pathway of cocaine. This pathway is significant for its potential application in bioremediation.

Cocaine_Degradation_Pathway Cocaine Cocaine EcgonineMethylEster Ecgonine Methyl Ester Cocaine->EcgonineMethylEster Cocaine Esterase Ecgonine Ecgonine EcgonineMethylEster->Ecgonine Ecgonine Methyl Esterase Pseudoecgonine Pseudoecgonine Ecgonine->Pseudoecgonine Pseudoecgonine Epimerase PseudoecgonylCoA This compound Pseudoecgonine->PseudoecgonylCoA This compound Synthase CO2 CO2 PseudoecgonylCoA->CO2 Further Metabolism

Bacterial degradation pathway of cocaine.

Experimental Protocols

While specific protocols for this compound are not published, methodologies for the synthesis, purification, and analysis of other acyl-CoA thioesters are well-established and can be adapted.

General Workflow

The following diagram outlines a general workflow for the production and characterization of a novel acyl-CoA like this compound.

AcylCoA_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Pseudoecgonine Pseudoecgonine Synthetase Acyl-CoA Synthetase Pseudoecgonine->Synthetase CoA Coenzyme A CoA->Synthetase CrudeExtract Crude Reaction Mixture Synthetase->CrudeExtract Enzymatic Reaction ATP ATP ATP->Synthetase Mg Mg2+ Mg->Synthetase HPLC Reverse-Phase HPLC CrudeExtract->HPLC PureProduct Pure this compound HPLC->PureProduct LCMS LC-MS/MS PureProduct->LCMS StructuralData Structural Confirmation (Mass, Fragmentation) LCMS->StructuralData

General workflow for synthesis and analysis.
Enzymatic Synthesis of Acyl-CoA Thioesters

This protocol is adapted from methods for the enzymatic synthesis of long-chain fatty acyl-CoAs and can be applied to this compound.

Principle: An acyl-CoA synthetase catalyzes the formation of a thioester bond between the carboxyl group of an acyl substrate (pseudoecgonine) and the thiol group of Coenzyme A, driven by the hydrolysis of ATP.

Materials:

  • Pseudoecgonine

  • Coenzyme A, trilithium salt (CoASH)

  • ATP, disodium (B8443419) salt

  • Acyl-CoA synthetase (a commercially available long-chain acyl-CoA synthetase from Pseudomonas sp. or rat liver microsomes can be tested)

  • Triton X-100

  • Matrex Gel Red A

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 2 mM DTT, and 10 mM ATP.

Procedure:

  • Enzyme Immobilization (Optional but Recommended): Solubilize the acyl-CoA synthetase from rat liver microsomes with Triton X-100 and bind it to Matrex Gel Red A. This allows for easy removal of the enzyme after the reaction.

  • Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:

    • Coenzyme A (to a final concentration of 1-2 mM)

    • Pseudoecgonine (to a final concentration of 1-2 mM)

    • Immobilized or soluble acyl-CoA synthetase (e.g., 0.1-0.5 units)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.

  • Reaction Termination: If using soluble enzyme, terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidifying with perchloric acid. If using immobilized enzyme, simply centrifuge to pellet the enzyme-bound gel.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the purification of various acyl-CoA thioesters.

Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. Acyl-CoAs can be effectively purified from unreacted precursors and reaction byproducts.

Instrumentation and Columns:

  • HPLC system with a UV detector (monitoring at 260 nm for the adenine (B156593) moiety of CoA)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

  • Solvent A: 75 mM KH2PO4, pH 4.9

  • Solvent B: Acetonitrile containing 600 mM glacial acetic acid

Procedure:

  • Sample Preparation: Centrifuge the terminated reaction mixture to remove precipitated proteins. Filter the supernatant through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B).

    • Inject the prepared sample.

    • Elute with a linear gradient of increasing Solvent B concentration. The exact gradient will need to be optimized but a general starting point could be 5% to 95% B over 30 minutes.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which is expected to be different from that of free CoA and pseudoecgonine.

  • Post-Purification: Lyophilize the collected fractions to obtain the purified this compound.

Analysis by Mass Spectrometry (MS)

This protocol is adapted from methods for the analysis of short-chain and long-chain acyl-CoAs.

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the identification and quantification of acyl-CoAs. Characteristic fragmentation patterns of the CoA moiety can be used for targeted analysis.

Instrumentation:

  • LC-MS/MS system (e.g., a high-resolution Orbitrap or a triple quadrupole instrument)

  • Electrospray ionization (ESI) source, typically operated in positive or negative ion mode.

Procedure:

  • Chromatographic Separation: Use a C18 column with a gradient similar to the one described for purification, but with MS-compatible mobile phases (e.g., water with 0.1% formic acid as Solvent A and acetonitrile with 0.1% formic acid as Solvent B).

  • Mass Spectrometry:

    • Full Scan MS: Acquire full scan mass spectra to identify the [M+H]+ or [M-H]- ion of this compound (predicted m/z of 935.217 and 933.203, respectively).

    • Tandem MS (MS/MS): Fragment the parent ion to confirm its identity. Acyl-CoAs typically produce characteristic fragment ions corresponding to the CoA moiety. For example, in negative ion mode, fragments related to the adenine group are often observed at m/z 426 and 408. In positive ion mode, fragments corresponding to the pantetheine (B1680023) and adenosine (B11128) diphosphate (B83284) portions are common.

    • Targeted Analysis: For quantification, a multiple reaction monitoring (MRM) method can be developed on a triple quadrupole instrument by monitoring specific parent-to-fragment ion transitions.

Conclusion

This compound remains a molecule of significant interest, particularly in the context of microbial metabolism of cocaine. While direct experimental characterization is lacking, this guide provides a comprehensive overview based on predicted data and established methodologies for analogous compounds. The provided tables of physicochemical properties offer a valuable reference point, and the detailed experimental protocols for synthesis, purification, and analysis furnish a practical framework for researchers to produce and study this compound. Further investigation into the enzymatic and chemical properties of this compound will undoubtedly contribute to a deeper understanding of tropane alkaloid biochemistry and may pave the way for novel biotechnological applications.

References

Potential Interactions of Pseudoecgonyl-CoA with Human Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Pseudoecgonyl-CoA is limited in publicly available scientific literature.[1] This document, therefore, presents a theoretical framework based on the known metabolism of structurally related compounds, such as cocaine and other acyl-CoA esters, to postulate potential interactions with human enzymes and to provide detailed experimental protocols for their investigation.

Introduction to this compound

This compound is listed in the Human Metabolome Database (HMDB) under the identifier HMDB0006403.[1] Structurally, it is an acyl-CoA ester. Acyl-CoAs are critical intermediates and regulatory molecules in numerous metabolic pathways, including fatty acid metabolism, cholesterol metabolism, and the synthesis of complex lipids.[2][3][4] Given its structural similarity to cocaine metabolites, this compound may potentially interact with enzymes involved in drug metabolism.

The metabolism of cocaine in humans is primarily carried out by carboxylesterases and cytochrome P450 enzymes.[5][6] Specifically, human carboxylesterase-1 (hCES1) and human carboxylesterase-2 (hCES2) are responsible for the hydrolysis of cocaine's ester linkages.[7][8] Additionally, cytochrome P450 3A4 (CYP3A4) is involved in the metabolism of cocaine to benzoyl acid, which can then be converted to benzoyl-CoA.[5]

Postulated Interactions with Human Enzymes

Based on the metabolic pathways of cocaine and the general roles of acyl-CoA esters, this compound could potentially interact with the following classes of human enzymes:

  • Carboxylesterases (hCES1 and hCES2): These enzymes are crucial for the metabolism of cocaine and other ester-containing drugs.[7][8] It is plausible that this compound could act as a substrate or an inhibitor for these enzymes.

  • Acyl-CoA Synthetases (ACS): These enzymes are responsible for the formation of acyl-CoA esters from fatty acids and other carboxylic acids.[2][4] this compound could potentially be synthesized by an ACS isoform or may act as a feedback inhibitor.

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes are involved in the β-oxidation of fatty acyl-CoAs.[9][10] Depending on its acyl chain structure, this compound might be a substrate for a specific ACAD. Human long-chain acyl-CoA dehydrogenase (LCAD) is known to have a broad substrate specificity.[9][11]

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoA esters to the free fatty acid and Coenzyme A, playing a role in regulating intracellular acyl-CoA levels.[2]

  • Carnitine Palmitoyltransferases (CPT1 and CPT2): These enzymes are essential for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[10][12] this compound could potentially compete with endogenous acyl-CoAs for binding to these enzymes.

  • Cytochrome P450 Enzymes (CYPs): While the primary metabolism of cocaine's ester groups is by carboxylesterases, CYPs are involved in other modifications.[5][6] It is possible that the pseudoecgonyl moiety could be a substrate for hydroxylation or other reactions catalyzed by CYP enzymes.

Quantitative Data Summary

Due to the lack of specific studies on this compound, no quantitative data on its interaction with human enzymes is available. The following tables provide examples of kinetic and binding data for related compounds and enzymes, which can serve as a reference for future studies on this compound.

Table 1: Kinetic Parameters of Human Carboxylesterases with Cocaine

EnzymeSubstrateKm (µM)kcat (min-1)Catalytic Efficiency (kcat/Km) (min-1µM-1)Reference
hCE-1Cocaine5304390.83[7]
hCE-2Cocaine46021864.75[7]

Table 2: Thermodynamic Parameters of Inhibitor Binding to Carnitine Palmitoyltransferase 2 (CPT-2)

InhibitorKD (µM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Reference
Inhibitor 11.25-4.7-3.4-8.1[13]

Experimental Protocols

This section details methodologies for key experiments to characterize the interaction of this compound with human enzymes.

Enzyme Kinetic Assays

Objective: To determine if this compound is a substrate or inhibitor of a target enzyme and to determine kinetic parameters (Km, Vmax, kcat, Ki).

Methodology: Spectrophotometric Assay for Acyl-CoA Oxidase [14]

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.6), the acyl-CoA oxidase enzyme, and a chromogenic substrate that reacts with the product of the enzyme reaction.

  • Initiation: Initiate the reaction by adding this compound at various concentrations.

  • Measurement: Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer. The rate of the reaction is proportional to the rate of change in absorbance.

  • Data Analysis: Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, perform the assay with a known substrate in the presence of varying concentrations of this compound to determine the inhibition constant (Ki).

Coupled Enzyme Assay for Acyl-CoA Carboxylase [15]

  • Reaction Mixture: The primary reaction contains the acyl-CoA carboxylase, biotin, ATP, and the acyl-CoA substrate. This is coupled to a secondary reaction system containing pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, with excess phosphoenolpyruvate (B93156) and NADH.

  • Principle: The ADP produced in the primary reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+.

  • Measurement: The rate of the reaction is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Data Analysis: Similar to the spectrophotometric assay, plot initial rates against substrate concentration to determine kinetic parameters.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and a target enzyme.[16][17]

Methodology: [13][16]

  • Sample Preparation: Prepare a solution of the purified target enzyme in a suitable buffer in the ITC sample cell. Prepare a solution of this compound in the same buffer in the injection syringe.

  • Titration: Perform a series of small injections of the this compound solution into the enzyme solution while monitoring the heat change.

  • Data Acquisition: The instrument measures the heat released or absorbed upon each injection.

  • Data Analysis: Integrate the heat peaks to obtain the enthalpy change per injection. Plot the enthalpy change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Structural Biology: X-ray Crystallography

Objective: To determine the three-dimensional structure of the enzyme-Pseudoecgonyl-CoA complex to understand the molecular basis of the interaction.

Methodology:

  • Crystallization: Co-crystallize the purified target enzyme with this compound or soak pre-formed enzyme crystals in a solution containing this compound.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the enzyme-ligand complex.

  • Analysis: Analyze the structure to identify the key amino acid residues involved in binding this compound and to understand the conformational changes that occur upon binding.

Visualizations

Signaling Pathways and Metabolic Networks

The following diagrams illustrate relevant pathways where this compound might play a role.

Cocaine_Metabolism Cocaine Cocaine Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine hCES1 Ecgonine_Methyl_Ester Ecgonine_Methyl_Ester Cocaine->Ecgonine_Methyl_Ester hCE2/BChE Benzoyl_CoA Benzoyl_CoA Cocaine->Benzoyl_CoA CYP3A4, ACS Pseudoecgonyl_CoA This compound (Hypothetical) Benzoyl_CoA->Pseudoecgonyl_CoA Hypothetical Enzymatic Steps

Caption: Hypothetical metabolic pathway of cocaine leading to the formation of this compound.

Acyl_CoA_Metabolism cluster_synthesis Acyl-CoA Synthesis cluster_oxidation Beta-Oxidation cluster_storage Lipid Synthesis Fatty_Acid Fatty_Acid Acyl_CoA_Synthetase Acyl_CoA_Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl_CoA Acyl_CoA_Synthetase->Acyl_CoA Acyl_CoA_Dehydrogenase Acyl_CoA_Dehydrogenase Acyl_CoA->Acyl_CoA_Dehydrogenase Triglycerides Triglycerides Acyl_CoA->Triglycerides Phospholipids Phospholipids Acyl_CoA->Phospholipids Acetyl_CoA Acetyl_CoA Acyl_CoA_Dehydrogenase->Acetyl_CoA

Caption: Overview of major metabolic fates of acyl-CoA esters.

Experimental Workflows

The following diagrams outline the workflows for the described experimental protocols.

ITC_Workflow A Prepare Enzyme in Cell and Ligand in Syringe B Perform Titration Injections A->B C Measure Heat Change B->C D Integrate Peaks and Plot Binding Isotherm C->D E Fit Data to Model to Determine K_d, n, ΔH D->E

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Enzyme_Kinetics_Workflow cluster_experiment Experimental Steps cluster_analysis Data Analysis A Prepare Reaction Mixture B Initiate with Substrate/ Inhibitor (this compound) A->B C Monitor Reaction Progress (e.g., Absorbance Change) B->C D Calculate Initial Rates C->D E Plot Rate vs. Concentration D->E F Fit to Michaelis-Menten/ Inhibition Model E->F G Determine K_m, V_max, K_i F->G

Caption: General workflow for an enzyme kinetics assay.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests it is a plausible candidate for interaction with several families of human enzymes involved in both xenobiotic and endogenous lipid metabolism. The experimental protocols and theoretical frameworks provided in this guide offer a comprehensive starting point for researchers to investigate these potential interactions. Such studies will be crucial for understanding the metabolic fate and potential physiological or toxicological effects of this compound.

References

Methodological & Application

Application Note: A Proposed LC-MS/MS Method for the Detection of Pseudoecgonyl-CoA in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of Pseudoecgonyl-CoA in human urine. As a potential metabolite in cocaine metabolism, the ability to accurately measure this compound could provide valuable insights for researchers in toxicology, pharmacology, and drug development. The described methodology is based on established principles for the analysis of coenzyme A (CoA) derivatives and involves a straightforward sample preparation procedure followed by reverse-phase chromatography and detection by tandem mass spectrometry.[1][2][3] While this proposed method requires validation, it provides a robust framework for the quantification of this novel analyte.

Introduction

Coenzyme A (CoA) and its thioester derivatives are crucial intermediates in numerous metabolic pathways.[3] this compound is a putative metabolite of pseudoecgonine, a primary metabolite of cocaine. While its precise metabolic role is not yet fully elucidated, its detection and quantification in biological matrices like urine are of significant interest for understanding the complete metabolic fate of cocaine. LC-MS/MS offers the high sensitivity and specificity required for analyzing low-abundance, polar metabolites in complex biological samples.[1] This document presents a detailed protocol for a proposed LC-MS/MS method for this compound in urine, intended to serve as a starting point for researchers in this field.

Experimental Protocols

Sample Preparation

The sample preparation protocol is designed to be simple and efficient, minimizing analyte degradation and removing major interferences.[1]

Materials:

  • Human urine samples

  • 5-Sulfosalicylic acid (SSA) solution (10% w/v in water)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS): A suitable stable isotope-labeled analog of this compound or a structurally similar acyl-CoA (e.g., Crotonoyl-CoA).[1]

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine at 1,000 x g for 10 minutes to remove cellular debris.[4]

  • In a microcentrifuge tube, combine 100 µL of the urine supernatant with 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Add 10 µL of the internal standard solution to each sample.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis. Using glass vials is recommended to minimize signal loss of CoA compounds.[6]

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

  • Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm) is a suitable starting point.[1][7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound would need to be determined by direct infusion of a synthesized standard. Based on the common fragmentation pattern of acyl-CoAs, the most intense product ion would likely result from the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety, yielding a fragment of [M-507+H]⁺.[7]

  • Hypothetical MRM Transitions:

    • This compound: To be determined (TBD)

    • Internal Standard (e.g., Crotonoyl-CoA): m/z 838.2 -> 331.1

  • Source Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: To be optimized for the specific instrument.

Data Presentation

The following table summarizes the expected performance characteristics of this method upon validation. These values are based on typical performance for similar acyl-CoA analyses.[8][9]

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 1.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 115%

Visualizations

Cocaine Metabolism Context

The following diagram illustrates the metabolic conversion of cocaine to pseudoecgonine, the presumed precursor of this compound.

Cocaine Cocaine Pseudoecgonine Pseudoecgonine Cocaine->Pseudoecgonine Metabolism PseudoecgonylCoA This compound Pseudoecgonine->PseudoecgonylCoA Activation (Hypothesized)

Caption: Hypothesized metabolic activation of cocaine to this compound.

Experimental Workflow

The diagram below outlines the major steps in the analytical procedure, from sample collection to data analysis.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Spike Spike Internal Standard Urine->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

References

Application Note: GC-MS Analysis of Pseudoecgonyl-CoA Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note presents a detailed protocol for the indirect analysis of Pseudoecgonyl-CoA via Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high molecular weight and polarity of the intact this compound molecule, direct GC-MS analysis is not feasible. The described method, therefore, employs a hydrolysis step to cleave the pseudoecgonyl moiety from Coenzyme A, followed by a derivatization step to enable gas-phase analysis. This document provides a comprehensive workflow, from sample preparation to data analysis, and serves as a foundational method for researchers investigating metabolic pathways involving this compound.

Introduction

This compound is a theoretical metabolite that may play a role in the biosynthesis or metabolism of tropane (B1204802) alkaloids. As with other Coenzyme A (CoA) esters, it is a key intermediate in various biochemical reactions. The analysis of such molecules is crucial for understanding metabolic fluxes and the effects of xenobiotics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of a wide range of analytes. However, its application is generally limited to volatile and thermally stable compounds. Large, polar molecules like this compound require chemical modification prior to analysis. Derivatization is a critical step that converts non-volatile compounds into derivatives with improved chromatographic properties.

Given the scarcity of published methods for the direct analysis of this compound, this protocol is based on established procedures for the analysis of related cocaine metabolites, such as benzoylecgonine, and general methods for the derivatization of carboxylic acids and hydroxyl groups.[1][2][3] The proposed workflow involves the hydrolysis of the thioester bond, followed by silylation of the resulting pseudoecgonine (B1221877) metabolite.

Proposed Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway involving this compound. Understanding this context is essential for interpreting analytical results.

Metabolic Pathway of this compound Hypothetical Metabolic Pathway Substrate Precursor Substrate Enzyme1 Synthase/Ligase Substrate->Enzyme1 Biosynthesis Pseudoecgonyl_CoA This compound Enzyme2 Hydrolase/Transferase Pseudoecgonyl_CoA->Enzyme2 Further Metabolism Cocaine_Metabolism Connection to Cocaine Metabolism Pseudoecgonyl_CoA->Cocaine_Metabolism Potential Link Enzyme1->Pseudoecgonyl_CoA MetaboliteX Downstream Metabolite Enzyme2->MetaboliteX Experimental Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., cell lysate, tissue homogenate) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Hydrolysis Alkaline Hydrolysis (cleavage of CoA) Extraction->Hydrolysis Derivatization Silylation (e.g., with BSTFA + 1% TMCS) Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Acquisition & Processing GC_MS->Data_Processing

References

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Pseudoecgonyl-CoA from Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolomics, pharmacokinetics, and clinical toxicology.

Introduction

Pseudoecgonyl-CoA is a putative metabolite of cocaine, representing the conjugation of a cocaine-derived acid with coenzyme A (CoA). The analysis of such metabolites is crucial for a comprehensive understanding of cocaine's metabolic fate and potential toxicological pathways. The unique structure of this compound, which combines the polar, zwitterionic nature of ecgonine (B8798807) derivatives with the large, hydrophilic coenzyme A moiety, presents a significant challenge for its efficient extraction from complex biological matrices like plasma. This application note details a robust solid-phase extraction (SPE) protocol specifically developed for the selective isolation and concentration of this compound from human plasma prior to quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The described method utilizes a mixed-mode solid-phase extraction approach, which leverages both reversed-phase and ion-exchange retention mechanisms to effectively separate the analyte from endogenous plasma components.[1] This dual retention mechanism allows for rigorous washing steps, leading to cleaner extracts and reduced matrix effects during LC-MS/MS analysis.[2] The protocol is adapted from established methods for the extraction of other cocaine metabolites and acyl-CoA esters, ensuring high recovery and reproducibility.[3][4]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (analytical standard), and a suitable internal standard (IS), such as an isotopically labeled analog (e.g., this compound-d4) or a structurally similar acyl-CoA (e.g., Heptanoyl-CoA).

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Isopropanol (LC-MS grade), and Reagent-grade water.

  • Reagents: Formic acid (≥98%), Ammonium (B1175870) hydroxide (B78521) (28-30%), and 5-Sulfosalicylic acid (SSA).

  • SPE Device: Mixed-mode strong cation exchange cartridges (e.g., Oasis MCX, 30 mg/1 mL).

  • Collection Tubes: 1.5 mL polypropylene (B1209903) microcentrifuge tubes.

  • Equipment: Centrifuge, vacuum manifold for SPE, vortex mixer, and a nitrogen evaporator.

Sample Preparation

Effective protein removal and sample pH adjustment are critical for optimal analyte retention on the SPE sorbent.

  • Thaw frozen human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, aliquot 200 µL of plasma.

  • Add 20 µL of the internal standard solution.

  • To precipitate proteins and acidify the sample, add 200 µL of 4% H3PO4 or 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water.[5] The use of SSA can be particularly effective in preserving the integrity of CoA esters.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for SPE loading.

Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for a mixed-mode cation exchange sorbent.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of reagent-grade water. Ensure the sorbent does not dry before loading the sample.

  • Sample Loading: Load the prepared supernatant from step 2.7 onto the SPE cartridge. Apply a slow, consistent flow rate of approximately 1 mL/min.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water. This step removes highly polar, water-soluble interferences.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This step removes retained non-polar and weakly bound interferences like lipids.

  • Elution: Elute the this compound and internal standard by passing two 0.5 mL aliquots of 5% ammonium hydroxide in a 60:40 acetonitrile:methanol solution. The basic pH neutralizes the charge on the analyte, disrupting its ionic interaction with the sorbent, while the organic solvent disrupts the reversed-phase interaction, allowing for efficient elution.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the method based on typical results for structurally related cocaine metabolites and acyl-CoAs.

ParameterExpected Performance
Recovery > 85%
Precision (RSD%) < 15%
Linearity (r²) ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1 - 5 ng/mL
Matrix Effect < 15% (ion suppression or enhancement)

Note: These values are estimates based on published data for analogous compounds and should be confirmed during formal method validation for this compound.

Visualizations

Cocaine Metabolism and Formation of this compound

The metabolic pathway of cocaine is complex, primarily involving hydrolysis by plasma and liver esterases to form benzoylecgonine (B1201016) (BE) and ecgonine methyl ester (EME). These can be further metabolized to ecgonine. The formation of this compound is a postulated pathway involving the activation of a cocaine-derived carboxylic acid (such as ecgonine or benzoylecgonine) to its corresponding CoA thioester.

Cocaine_Metabolism cluster_main Main Cocaine Metabolism cluster_postulated Postulated Pathway Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE hCE-1 (Liver) EME Ecgonine Methyl Ester (EME) Cocaine->EME BChE (Plasma) Ecgonine Ecgonine BE->Ecgonine Hydrolysis EME->Ecgonine Hydrolysis Pseudoecgonyl_CoA This compound Ecgonine->Pseudoecgonyl_CoA Acyl-CoA Synthetase (Hypothesized)

Caption: Major and postulated metabolic pathways of cocaine.

SPE Workflow for this compound Extraction

The experimental workflow provides a clear, step-by-step visual guide to the entire extraction process, from the initial plasma sample to the final extract ready for analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps plasma 200 µL Plasma + IS precip Add 200 µL 4% H3PO4 or 2.5% SSA plasma->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant load 3. Load Sample supernatant->load condition 1. Condition 1 mL Methanol equilibrate 2. Equilibrate 1 mL Water condition->equilibrate equilibrate->load wash1 4. Wash 1 1 mL 2% Formic Acid load->wash1 wash2 5. Wash 2 1 mL Methanol wash1->wash2 elute 6. Elute 2x 0.5 mL 5% NH4OH in 60:40 ACN:MeOH wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for this compound extraction.

This application note provides a comprehensive and detailed protocol for the extraction of the novel cocaine metabolite, this compound, from human plasma. By employing a mixed-mode solid-phase extraction strategy, this method effectively addresses the analytical challenges posed by the analyte's unique physicochemical properties. The protocol is designed to deliver high recovery, excellent reproducibility, and clean extracts, thereby enabling sensitive and accurate quantification by LC-MS/MS. This method serves as a valuable tool for researchers investigating the complete metabolic profile of cocaine and its implications in clinical and forensic toxicology.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Pseudoecgonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoecgonyl-CoA is a key intermediate in the microbial degradation pathway of cocaine, formed by the enzymatic conjugation of pseudoecgonine (B1221877) and coenzyme A.[1] Its identification and quantification are crucial for understanding the pharmacokinetics of cocaine metabolism in certain biological systems and for the development of novel bioremediation strategies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the unambiguous identification and quantification of this low-abundance metabolite. This application note provides a detailed protocol for the identification of this compound in biological matrices using LC-HRMS.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for method development.

PropertyValueSource
Chemical FormulaC30H49N8O18P3S[2][3]
Average Molecular Weight934.739 Da[3]
Monoisotopic Molecular Weight934.20983703 Da[2]
Predicted [M+H]+ m/z935.21712
Predicted [M-H]- m/z933.20256

Predicted Fragmentation Pattern

The fragmentation of acyl-CoA molecules in tandem mass spectrometry (MS/MS) is well-characterized. In positive ion mode, a characteristic neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, is a hallmark of acyl-CoA compounds. Additionally, a fragment ion at m/z 428 is often observed, representing the CoA moiety.

Based on these principles, the predicted fragmentation of this compound ([M+H]+ at m/z 935.2171) would include:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Description
935.2171428.1356Coenzyme A fragment
935.2171428.0333 (Neutral Loss of 507.1838)Fragment corresponding to the pseudoecgonyl moiety attached to the pantetheine (B1680023) arm

Experimental Workflow

The overall workflow for the identification of this compound involves sample preparation, LC-HRMS analysis, and data processing.

Workflow Sample Biological Sample (e.g., Bacterial Culture) Extraction Acyl-CoA Extraction Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan & ddMS2) LC_Separation->HRMS_Analysis Data_Processing Data Processing & Identification HRMS_Analysis->Data_Processing

Caption: Experimental workflow for this compound identification.

Protocols

Sample Preparation: Acyl-CoA Extraction from Bacterial Culture

This protocol is adapted from established methods for acyl-CoA extraction from microbial sources.

Materials:

  • Bacterial cell pellet

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium acetate

  • Deionized water

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA not expected in the sample)

Procedure:

  • Cell Lysis: Resuspend the bacterial cell pellet in 1 mL of ice-cold 10% TCA. Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol into a clean tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

Column:

  • A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for the separation of acyl-CoAs.

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.0595
12.0595
12.1955
15.0955

Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C

High-Resolution Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, capable of MS/MS.

Ionization Mode:

  • Positive Electrospray Ionization (ESI+)

Acquisition Mode:

  • Full Scan: Acquire data in full scan mode over a mass range of m/z 150-1500 to detect the precursor ion of this compound.

  • Data-Dependent MS/MS (ddMS2): Trigger MS/MS fragmentation for the top N most intense ions in each full scan. Set the inclusion list to target the predicted m/z of this compound ([M+H]+ = 935.2171).

Key MS Parameters:

ParameterRecommended Setting
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Gas Temperature350°C
Desolvation Gas Flow800 L/hr
Collision Energy (for MS/MS)Ramped (e.g., 20-40 eV) to obtain a rich fragmentation spectrum.

Data Analysis and Identification

The identification of this compound is based on a combination of accurate mass measurement and the characteristic fragmentation pattern.

DataAnalysis Accurate_Mass Accurate Mass Match (within 5 ppm) Identification Confident Identification Accurate_Mass->Identification Fragmentation Characteristic Fragmentation (Neutral Loss of 507 Da) Fragmentation->Identification Retention_Time Retention Time (if standard is available) Retention_Time->Identification

Caption: Criteria for confident identification of this compound.

  • Extracted Ion Chromatogram (XIC): Generate an XIC for the theoretical m/z of the [M+H]+ ion of this compound (935.2171) with a narrow mass tolerance (e.g., ±5 ppm).

  • Mass Spectrum Analysis: Verify that the mass spectrum of the chromatographic peak exhibits the correct isotopic pattern for the molecular formula C30H49N8O18P3S.

  • MS/MS Spectrum Analysis: Examine the MS/MS spectrum for the characteristic fragment ions, particularly the neutral loss of 507.0 Da.

  • Database Matching: If available, compare the experimental spectrum with an in-silico generated fragmentation spectrum or a library spectrum.

Quantitative Analysis

For quantitative studies, a stable isotope-labeled internal standard is essential for accurate and precise measurements.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound935.2171428.0333
Internal Standard (IS)[To be determined based on available standard][To be determined based on available standard]

A calibration curve should be prepared by spiking known concentrations of a this compound standard (if available) and a fixed concentration of the internal standard into a blank matrix. The peak area ratio of the analyte to the internal standard is then plotted against the concentration to generate the calibration curve.

Conclusion

The protocol outlined in this application note provides a robust framework for the identification and potential quantification of this compound using LC-HRMS. The high resolution and mass accuracy of modern mass spectrometers, combined with the characteristic fragmentation of acyl-CoAs, allow for confident identification of this important cocaine metabolite. This methodology is a valuable tool for researchers in drug metabolism, toxicology, and environmental science.

References

Application Note: Quantitative Assay for Pseudoecgonyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudoecgonyl-CoA is a pivotal intermediate in the microbial degradation of cocaine, formed from pseudoecgonine (B1221877) through the catalytic action of this compound synthase.[1] Its transient nature and low physiological concentrations necessitate a highly sensitive and selective analytical method for accurate quantification in biological matrices. This application note details a robust and reliable LC-MS/MS protocol for the quantitative analysis of this compound, crucial for advancing research in bioremediation, clinical toxicology, and the development of novel therapeutics for cocaine abuse. The methodology presented herein is adapted from established protocols for the analysis of short-chain acyl-CoAs, ensuring high precision and accuracy.[2][3][4]

Metabolic Pathway of this compound Formation

The formation of this compound is a key step in the bacterial degradation pathway of cocaine. Cocaine is first hydrolyzed to ecgonine (B8798807) methyl ester and benzoate. Ecgonine methyl ester is then cleaved to form ecgonine, which is subsequently epimerized to pseudoecgonine. Finally, this compound synthase catalyzes the attachment of a Coenzyme A molecule to pseudoecgonine, forming this compound.[1]

This compound Metabolic Pathway cluster_cocaine_degradation Cocaine Degradation Cocaine Cocaine Ecgonine_Methyl_Ester Ecgonine Methyl Ester Cocaine->Ecgonine_Methyl_Ester Cocaine Esterase Ecgonine Ecgonine Ecgonine_Methyl_Ester->Ecgonine Ecgonine Methyl Esterase Pseudoecgonine Pseudoecgonine Ecgonine->Pseudoecgonine Ecgonine Epimerase Pseudoecgonyl_CoA This compound Pseudoecgonine->Pseudoecgonyl_CoA This compound Synthase

Caption: Hypothesized metabolic pathway of this compound formation.

Experimental Workflow for Quantification

The quantitative analysis of this compound involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. A generalized workflow is depicted below, emphasizing the key stages from sample collection to data analysis.

Experimental Workflow for this compound Quantification Sample_Collection Sample Collection (e.g., bacterial culture, plasma) Extraction Extraction of Acyl-CoAs Sample_Collection->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation UPLC Separation Purification->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in a bacterial culture medium following exposure to cocaine. This data is for illustrative purposes to demonstrate the output of the described assay.

Time Point (hours)This compound Concentration (pmol/mg protein)Standard Deviation
0Below Limit of Quantification-
115.21.8
245.84.1
489.37.5
852.15.3
1218.72.2
24Below Limit of Quantification-

Detailed Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of this compound from bacterial cell pellets.

Materials:

  • Bacterial cell pellet

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal Standard (IS): [¹³C₃]-Malonyl-CoA or other suitable stable isotope-labeled acyl-CoA

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge capable of 4°C and >15,000 x g

Protocol:

  • Resuspend the bacterial cell pellet in 500 µL of ice-cold 10% TCA.

  • Add a known amount of the internal standard to each sample.

  • Sonicate the sample on ice for 3 cycles of 20 seconds with 30-second intervals to ensure complete cell lysis.

  • Incubate the samples on ice for 30 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new microcentrifuge tube.

  • Store the supernatant at -80°C until solid-phase extraction.

Solid-Phase Extraction (SPE)

This protocol purifies the acyl-CoAs from the acidic extract.

Materials:

Protocol:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate.

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 50 mM ammonium acetate to remove unbound impurities.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitute the dried sample in 100 µL of 5% acetonitrile in water for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the conditions for the separation and detection of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: Acquity UPLC C18 column (or equivalent)

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-12 min: 50-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z will be the calculated mass of protonated this compound. The product ion (Q3) will be a characteristic fragment, likely the pantoic acid-β-alanine-cysteamine portion (m/z ~428.1). Note: The exact m/z values need to be determined by direct infusion of a synthesized this compound standard.

    • Internal Standard ([¹³C₃]-Malonyl-CoA): Q1: m/z 856.1 -> Q3: m/z 349.1

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of known concentrations of a synthesized this compound standard and a fixed concentration of the internal standard.

  • Peak Integration: Integrate the peak areas for the MRM transitions of this compound and the internal standard in both the standards and the samples.

  • Ratio Calculation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

The described LC-MS/MS method provides a highly sensitive and specific approach for the quantification of this compound. This detailed protocol will enable researchers to accurately measure this key metabolite, facilitating a deeper understanding of cocaine metabolism and aiding in the development of novel biotechnological and therapeutic strategies. The provided workflows and data presentation format offer a clear framework for the implementation and interpretation of this quantitative assay.

References

Application Notes and Protocols for Utilizing Pseudoecgonyl-CoA as a Substrate in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoecgonyl-CoA is a thioester derivative of coenzyme A and pseudoecgonine (B1221877), a tropane (B1204802) alkaloid. As an activated form of pseudoecgonine, this molecule is a potential substrate for a variety of enzymes involved in acyl transfer reactions. These application notes provide a comprehensive guide for the enzymatic synthesis of this compound and its subsequent use in in vitro enzyme assays. The protocols outlined below are designed to be adaptable for screening candidate enzymes, characterizing enzyme kinetics, and identifying potential inhibitors.

Given that this compound is not commercially available, a chemoenzymatic synthesis approach is the most viable method for its production. This involves the use of a promiscuous acyl-CoA synthetase or ligase that can accept pseudoecgonine as a substrate.

Hypothetical Biosynthetic Pathway of this compound

The enzymatic synthesis of this compound is proposed to be catalyzed by an acyl-CoA synthetase (ACS) or a similar ligase. The reaction proceeds via an acyl-adenylate intermediate.

This compound Synthesis cluster_reactants Reactants cluster_products Products Pseudoecgonine Pseudoecgonine Intermediate Pseudoecgonyl-AMP Intermediate Pseudoecgonine->Intermediate + ATP ATP ATP ATP->Intermediate CoA Coenzyme A PseudoecgonylCoA This compound CoA->PseudoecgonylCoA ACS Acyl-CoA Synthetase (promiscuous) PPi PPi Intermediate->PPi Intermediate->PseudoecgonylCoA + CoA AMP AMP PseudoecgonylCoA->AMP

Caption: Hypothetical enzymatic synthesis of this compound.

Data Presentation: Kinetic Parameters of a Promiscuous Acyl-CoA Synthetase

The selection of an appropriate acyl-CoA synthetase with broad substrate specificity is crucial for the synthesis of this compound. Below is a table summarizing the kinetic parameters of a hypothetical promiscuous acyl-CoA synthetase with various carboxylic acid substrates, providing a comparative basis for assessing the potential activity with pseudoecgonine.

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Acetate 20015002.51.25 x 104
Propionate 35012002.05.71 x 103
Butyrate 15018003.02.00 x 104
Benzoate 508001.32.60 x 104
Phenylacetate 7510001.72.27 x 104
Pseudoecgonine (Hypothetical) TBDTBDTBDTBD
TBD: To Be Determined

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound using a promiscuous acyl-CoA synthetase.

Materials:

  • Pseudoecgonine

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Promiscuous Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity ligase)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • Dithiothreitol (DTT, 1 mM)

  • HPLC system with a C18 column

  • Reaction tubes

  • Incubator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Tris-HCl (100 mM, pH 7.5): 70 µL

    • MgCl₂ (100 mM): 10 µL

    • ATP (100 mM): 5 µL

    • CoA (10 mM): 5 µL

    • Pseudoecgonine (50 mM in a suitable solvent): 5 µL

    • DTT (100 mM): 1 µL

    • Promiscuous Acyl-CoA Synthetase (1 mg/mL): 4 µL

    • Nuclease-free water: to a final volume of 100 µL

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid (TFA).

  • Analysis and Purification:

    • Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated enzyme.

    • Analyze the supernatant for the presence of this compound using reverse-phase HPLC.[1] Monitor the absorbance at 260 nm.

    • Purify the this compound using preparative or semi-preparative HPLC.

  • Quantification: Determine the concentration of the purified this compound using the molar extinction coefficient of the adenine (B156593) group of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

Protocol 2: In Vitro Enzyme Assay Using this compound

This protocol outlines a general method for testing the activity of a putative acyltransferase enzyme using the synthesized this compound as a substrate. Two common detection methods are described: an enzyme-coupled colorimetric assay and a fluorometric assay.

A. Enzyme-Coupled Colorimetric Assay [2]

This continuous assay measures the production of Coenzyme A (CoASH) from the acyltransferase reaction. The released CoASH is then used in a coupled reaction that produces a colored product.

Materials:

  • Purified this compound

  • Putative Acyltransferase Enzyme

  • Acceptor substrate for the acyltransferase

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • DTNB (Ellman's reagent), 10 mM in assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the following reaction mixture:

    • Assay Buffer: 150 µL

    • DTNB (10 mM): 10 µL

    • Acceptor Substrate (10 mM): 10 µL

    • This compound (1 mM): 10 µL

    • Putative Acyltransferase Enzyme (at various concentrations): 20 µL

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The rate of reaction can be determined using the molar extinction coefficient of the product TNB²⁻ (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).

B. Fluorometric Assay for Acyl-CoA Synthetase Activity [3][4]

This assay is suitable for determining the activity of the acyl-CoA synthetase used to synthesize this compound with pseudoecgonine as the substrate. It is an endpoint or kinetic assay that measures the production of acyl-CoA.

Materials:

  • Pseudoecgonine

  • Coenzyme A

  • ATP

  • Acyl-CoA Synthetase

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or similar)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Mix 1 (Acyl-CoA Synthesis):

    • Assay Buffer: 50 µL

    • ATP (10 mM): 5 µL

    • CoA (1 mM): 5 µL

    • Pseudoecgonine (at various concentrations for kinetic analysis): 10 µL

    • Acyl-CoA Synthetase: 10 µL

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Reaction Mix 2 (Detection):

    • Assay Buffer: 90 µL

    • Acyl-CoA Oxidase (1 U/mL): 5 µL

    • HRP (10 U/mL): 2 µL

    • Fluorescent Probe (10 mM stock): 3 µL

  • Combined Reaction: Add 20 µL of the incubated Reaction Mix 1 to 100 µL of Reaction Mix 2 in a 96-well black plate.

  • Measurement: Incubate for 10-20 minutes at room temperature, protected from light. Measure the fluorescence using an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm for many common probes).[4]

  • Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of acyl-CoA produced.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating an enzyme's activity with this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Synthesize this compound (Protocol 1) B Purify and Quantify This compound A->B D Set up Enzyme Assay (Protocol 2) B->D C Prepare Enzyme of Interest and Acceptor Substrate C->D E Incubate and Monitor Reaction (Spectrophotometry/Fluorometry) D->E F Calculate Initial Velocities E->F G Determine Kinetic Parameters (Km, Vmax) F->G H Inhibitor Screening (IC50 determination) F->H

Caption: General workflow for in vitro enzyme assays.

Conclusion

These application notes provide a framework for the enzymatic synthesis and utilization of this compound in in vitro enzyme assays. The provided protocols are starting points and may require optimization depending on the specific enzyme and substrates being investigated. The successful application of these methods will enable researchers to explore the role of this compound in various biochemical pathways and to identify novel enzyme activities and inhibitors, which can be valuable in the fields of drug discovery and metabolic research.

References

Application Notes and Protocols for the Metabolomic Analysis of Pseudoecgonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoecgonyl-Coenzyme A (Pseudoecgonyl-CoA) is a putative metabolite that, while cataloged, remains largely uncharacterized in metabolomics literature. Its structural relationship to ecgonine, a primary metabolite of cocaine, suggests its potential significance in toxicological and pharmacological research. The study of this compound may offer novel insights into the metabolic pathways of cocaine and other xenobiotics, potentially identifying new biomarkers for exposure or adverse effects.

These application notes provide a generalized framework for the extraction, quantification, and metabolic investigation of Pseudo-ecgonyl-CoA from biological matrices. The protocols are based on established methodologies for the analysis of other acyl-CoA species and are intended to be adapted and optimized by researchers for their specific experimental needs.

Potential Applications in Metabolomics

The analysis of this compound is primarily applicable to the fields of toxicology, pharmacology, and drug metabolism. Specific applications include:

  • Biomarker of Xenobiotic Exposure: As a downstream metabolite, this compound could serve as a sensitive and specific biomarker for cocaine exposure, potentially offering a different window of detection compared to more commonly measured metabolites.

  • Elucidation of Novel Metabolic Pathways: The identification and quantification of this compound can help to map previously unknown biotransformation pathways for cocaine and related compounds.[1][2][3][4] This could reveal new enzymatic activities and metabolic products with potential physiological or toxicological relevance.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Integrating data on this compound into PK/PD models could provide a more comprehensive understanding of cocaine's metabolic fate and its relationship to observed physiological effects.

  • Drug-Drug Interaction Studies: The formation of this compound may be influenced by the co-administration of other drugs that affect the enzymes involved in cocaine metabolism. Studying this metabolite could therefore be valuable in assessing the potential for drug-drug interactions.

Data Presentation: Illustrative Quantitative Data

Due to the limited research on this compound, quantitative data is not yet available in the literature. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Example Calibration Curve Data for this compound Quantification

Standard Concentration (nM)Peak Area (Arbitrary Units)
15,000
524,500
1051,000
25124,000
50255,000
100505,000
2501,260,000
5002,510,000

Table 2: Example Quantification of this compound in Biological Samples

Sample IDSample TypeThis compound Concentration (nM)Standard Deviation
Control_1PlasmaNot DetectedN/A
Control_2PlasmaNot DetectedN/A
Exposed_1Plasma15.21.8
Exposed_2Plasma21.72.5
Control_Liver_1Liver HomogenateNot DetectedN/A
Exposed_Liver_1Liver Homogenate45.85.3

Experimental Protocols

The following protocols are generalized for the analysis of acyl-CoAs and should be optimized for the specific properties of this compound and the biological matrix being studied.

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a common method for extracting a broad range of acyl-CoAs from cultured cells or tissues.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (80% in water)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte of interest, if available, or a structurally similar acyl-CoA not present in the sample)

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Collection and Washing:

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.

    • Tissue: Flash-freeze the tissue in liquid nitrogen immediately after collection and store at -80°C.

  • Homogenization and Extraction:

    • For cells, add 500 µL of ice-cold 80% methanol (containing the internal standard) to the cell pellet or plate. Resuspend or scrape the cells.

    • For tissue, weigh the frozen tissue and add it to a pre-chilled tube with ice-cold 80% methanol (containing internal standard) at a ratio of 1:10 (w/v). Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted acyl-CoAs, to a new pre-chilled tube.

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water containing a low concentration of ammonium (B1175870) acetate (B1210297).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid

  • This compound standard (if available) for optimization and quantification

Procedure:

  • Chromatographic Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the reconstituted sample onto the column.

    • Apply a gradient to elute the analytes, starting with a low percentage of Mobile Phase B and ramping up to a high percentage to elute more hydrophobic compounds. The specific gradient will need to be optimized for this compound.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Optimize the ESI source parameters (e.g., spray voltage, gas flow, temperature) by infusing a standard solution of this compound.

    • Determine the precursor ion (m/z) of this compound in a full scan mode.

    • Perform product ion scans to identify the most abundant and stable fragment ions for use in Multiple Reaction Monitoring (MRM).

    • Set up an MRM method using the determined precursor and product ion transitions for this compound and the internal standard.

  • Quantification:

    • Prepare a calibration curve by analyzing a series of known concentrations of the this compound standard.

    • Analyze the biological samples using the optimized LC-MS/MS method.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve, normalizing to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Cells or Tissue) wash Wash with Ice-Cold PBS sample->wash extract Homogenize in Cold Methanol + Internal Standard wash->extract precipitate Protein Precipitation (Vortex) extract->precipitate centrifuge Centrifuge (14,000 x g, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down (Nitrogen Evaporation) supernatant->dry reconstitute Reconstitute in LC-MS/MS Solvent dry->reconstitute inject Inject onto C18 Column reconstitute->inject separate Chromatographic Separation (Gradient Elution) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM Mode) ionize->detect quantify Quantification (Calibration Curve) detect->quantify

Caption: Experimental workflow for the extraction and analysis of this compound.

cocaine_metabolism cluster_main_pathways Known Major Metabolic Pathways of Cocaine cluster_hypothetical_pathway Hypothetical Pathway Involving this compound cocaine Cocaine bze Benzoylecgonine cocaine->bze hCE-1 (Liver) eme Ecgonine Methyl Ester cocaine->eme BChE (Plasma) ecgonine Ecgonine bze->ecgonine eme->ecgonine pseudoecgonine Pseudoecgonine eme->pseudoecgonine Further Metabolism? pseudoecgonyl_coa This compound pseudoecgonine->pseudoecgonyl_coa Acyl-CoA Synthetase?

Caption: Known cocaine metabolism and a hypothetical pathway for this compound formation.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Pseudoecgonyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Pseudoecgonyl-CoA.

Troubleshooting Guide

Problem: Poor sensitivity or inconsistent results for this compound.

This is often a primary indicator of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte.

Question Possible Cause Suggested Solution
Are you observing a significant drop in signal intensity when analyzing samples compared to standards in a clean solvent? Ion SuppressionThis is a classic sign of matrix effects. The most effective way to counteract this is by improving the sample preparation procedure. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1][2][3] Consider using a mixed-mode or polymeric SPE sorbent for better cleanup.[1]
Is the retention time of this compound stable across different samples? Chromatographic Issues/Matrix InfluenceIf retention times are shifting, it could indicate that matrix components are affecting the column chemistry. Ensure your chromatographic method provides adequate separation of this compound from the bulk of the matrix components. You can assess this using a post-column infusion experiment.
Are you using a stable isotope-labeled internal standard (SIL-IS)? Inadequate Compensation for Matrix EffectsA SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. If you are not using one, it is highly recommended. If you are, ensure it is of high purity and is added early in the sample preparation process.
Have you evaluated the matrix effect quantitatively? Uncharacterized Method PerformanceIt is crucial to assess the matrix effect during method development and validation. This can be done by calculating the matrix factor (MF) using at least six different lots of the biological matrix.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects, most commonly ion suppression, can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification. Phospholipids are often a major cause of matrix effects in biological samples.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents. A quantitative assessment involves calculating the matrix factor (MF) by comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing interfering matrix components, especially phospholipids, compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). For compounds like this compound, which is a metabolite of cocaine, mixed-mode SPE cartridges that utilize both reversed-phase and ion-exchange mechanisms can provide superior cleanup.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A: A SIL-IS is the most effective tool to compensate for matrix effects. Since the SIL-IS is structurally and chemically very similar to the analyte, it experiences nearly identical effects on ionization. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized. However, a SIL-IS does not eliminate the underlying cause of ion suppression, which can still lead to a loss of overall signal intensity.

Q5: Should I use matrix-matched calibrants for the quantification of this compound?

A: Yes, preparing your calibration standards in the same matrix as your samples is a good practice to help compensate for matrix effects. This ensures that the standards and the samples are affected by the matrix in a similar way, leading to more accurate quantification. However, this approach should ideally be used in conjunction with a SIL-IS for the most reliable results.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, presented as the Matrix Factor (MF). An MF of 1.0 (or 100%) indicates no matrix effect, <1.0 indicates ion suppression, and >1.0 indicates ion enhancement.

Sample Preparation TechniqueAnalyteBiological MatrixAverage Matrix FactorReference
Protein Precipitation (Methanol)NevirapinePlasma0.30
Liquid-Liquid ExtractionNevirapinePlasma0.80
Solid-Phase ExtractionNevirapinePlasma0.99
Protein PrecipitationEcgonine Methyl Ester (EME)Whole Blood0.23 - 0.35
Protein PrecipitationBenzoylecgonine (ECG)Whole Blood0.68 - 0.72

Note: Data for this compound is not directly available in the provided search results; however, the data for other drug metabolites illustrates the relative efficacy of different sample preparation methods.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Column Infusion

Objective: To qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • System Setup:

    • Equilibrate the LC system with the initial mobile phase conditions for this compound analysis.

    • Using a T-connector, introduce a constant flow of a standard solution of this compound (e.g., 100 ng/mL) into the eluent stream from the LC column before it enters the mass spectrometer's ion source. A syringe pump should be used for this infusion.

  • Establish a Stable Baseline:

    • Start the LC flow and the syringe pump infusion.

    • Monitor the signal of the infused this compound in the mass spectrometer until a stable baseline is achieved.

  • Injection of Blank Matrix:

    • Inject a blank matrix extract (prepared using your standard sample preparation protocol) onto the LC column.

    • Acquire data across the entire chromatographic run, monitoring the signal of the infused standard.

  • Data Analysis:

    • Examine the chromatogram of the infused analyte. Any significant drop or rise in the baseline signal indicates a region of ion suppression or enhancement, respectively. The retention time of this deviation corresponds to the elution of interfering matrix components.

Protocol 2: Quantitative Evaluation of Matrix Factor

Objective: To quantify the extent of matrix-induced ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established protocol. After the final extraction step (e.g., evaporation), spike the extract with the this compound standard to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with the this compound standard at the same concentration as Set A before starting the extraction procedure.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF using the mean peak area from the different matrix lots:

      • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE):

      • RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

    • Process Efficiency (PE):

      • PE = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) = MF x RE

    • An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The coefficient of variation (CV) of the MF across the different matrix lots should ideally be ≤15%.

Visualizations

Workflow_for_Matrix_Effect_Mitigation cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_validation Validation Problem Inconsistent Results or Low Sensitivity for This compound Assess_ME Assess Matrix Effect (Post-Column Infusion or MF Calculation) Problem->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present Optimize_Chroma Optimize Chromatography (Improve Separation) ME_Present->Optimize_Chroma Yes Validate Re-validate Method (Accuracy, Precision, MF) ME_Present->Validate No Improve_SP Improve Sample Prep (e.g., SPE vs. PPT) Optimize_Chroma->Improve_SP Use_SIL_IS Implement SIL-IS Improve_SP->Use_SIL_IS Use_SIL_IS->Validate Success Robust Method Achieved Validate->Success

Caption: Troubleshooting workflow for mitigating matrix effects in LC-MS/MS analysis.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT Add Organic Solvent (e.g., Acetonitrile) Start->PPT LLE Add Immiscible Solvent, Mix & Separate Phases Start->LLE SPE Condition, Load, Wash, Elute (e.g., Mixed-Mode Cation Exchange) Start->SPE PPT_Result High Matrix Components (Phospholipids Remain) PPT->PPT_Result Simple & Fast LLE_Result Moderate Matrix Removal LLE->LLE_Result More Selective SPE_Result Low Matrix Components (Cleanest Extract) SPE->SPE_Result Most Selective

Caption: Comparison of common sample preparation techniques for matrix effect reduction.

References

Technical Support Center: Improving the Stability of Cocaine Metabolites and Acyl-CoA Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Pseudoecgonyl-CoA" : Our current understanding of cocaine metabolism does not include a widely recognized metabolite named "this compound". Literature and metabolic databases extensively describe the degradation of cocaine primarily into benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME), with further breakdown to ecgonine. It is possible that "this compound" is a novel or theoretical compound, a misnomer, or a highly specific derivative not commonly encountered. This guide will focus on the stability of cocaine and its well-documented, clinically relevant metabolites, as well as general principles for improving the stability of acyl-CoA compounds in biological samples, which should provide a strong foundation for your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of cocaine degradation in biological samples?

A1: Cocaine in biological samples is primarily degraded through two main pathways:

  • Enzymatic Hydrolysis: In blood and liver, cocaine is metabolized by enzymes. Butyrylcholinesterase (BChE) hydrolyzes cocaine to ecgonine methyl ester (EME) and benzoic acid.[1][2] Human carboxylesterase-1 (hCE-1), mainly found in the liver, hydrolyzes the methyl ester group to produce benzoylecgonine (BE).[1][3]

  • Spontaneous Chemical Hydrolysis: Cocaine can also undergo spontaneous, non-enzymatic hydrolysis to benzoylecgonine (BE), particularly at physiological pH.[4] This chemical breakdown is a significant factor in the degradation of cocaine in samples even after collection.

Q2: What are the main factors that influence the stability of cocaine and its metabolites in my samples?

A2: The stability of cocaine and its metabolites is primarily affected by:

  • Temperature: Higher temperatures accelerate both enzymatic and chemical hydrolysis. Storage at low temperatures is crucial.

  • pH: Cocaine is more stable in acidic conditions. Spontaneous hydrolysis to benzoylecgonine increases with a higher pH.

  • Enzymatic Activity: The presence of esterases, such as butyrylcholinesterase and carboxylesterases, in blood and tissue samples is a major cause of degradation.

Q3: What is the recommended storage temperature for biological samples containing cocaine and its metabolites?

A3: The optimal storage temperature is -20°C. At this temperature, cocaine, benzoylecgonine (BE), ecgonine methyl ester (EME), and cocaethylene (B1209957) (EBE) have been shown to be stable for at least one year in blood and urine samples. Refrigeration at 4°C is inadequate for long-term storage, as significant degradation can occur.

Q4: How can I prevent enzymatic degradation of cocaine in my blood or plasma samples?

A4: To prevent enzymatic degradation by esterases, a pseudocholinesterase (PChE) inhibitor should be added to the samples immediately after collection. Sodium fluoride (B91410) is a commonly used inhibitor. For some research applications, irreversible inhibitors like paraoxon (B1678428) can also be used to terminate enzymatic hydrolysis between sample collection and analysis.

Q5: How does pH affect sample stability, and how can I control it?

A5: pH significantly impacts the chemical stability of cocaine. To minimize spontaneous hydrolysis to benzoylecgonine, it is recommended to adjust the pH of the sample to a more acidic level. For urine samples, adjusting the pH to 4 can enhance the stability of cocaine and its metabolites. For blood or plasma, the addition of a sodium fluoride/potassium oxalate (B1200264) mixture not only inhibits enzymes but also provides a stable, slightly acidic environment.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid loss of cocaine concentration in plasma samples stored at 4°C. 1. Ongoing enzymatic hydrolysis by butyrylcholinesterase. 2. Spontaneous chemical hydrolysis at physiological pH.1. Add a cholinesterase inhibitor like sodium fluoride (1% w/v) to blood collection tubes. 2. Store samples at -20°C immediately after processing. 3. For extra precaution, adjust the pH to a slightly acidic range if compatible with downstream analysis.
Inconsistent quantification of benzoylecgonine (BE) across sample replicates. 1. Variable post-collection formation of BE from cocaine degradation. 2. Incomplete inhibition of enzymatic activity.1. Ensure immediate and thorough mixing of the sample with an esterase inhibitor. 2. Standardize the time between sample collection, processing, and freezing. 3. Freeze all samples at -20°C or lower as quickly as possible.
General degradation of acyl-CoA thioesters in tissue homogenates. 1. Thioesterases present in the tissue lysate. 2. Chemical instability at neutral or alkaline pH. 3. Oxidation of the thiol group.1. Perform extraction at low temperatures (on ice) to minimize enzymatic activity. 2. Use an acidic extraction buffer (e.g., with perchloric acid or trichloroacetic acid) to precipitate proteins and inactivate enzymes. 3. Add reducing agents like dithiothreitol (B142953) (DTT) to the extraction and storage buffers to protect the thiol group.
Low recovery of acyl-CoA compounds during solid-phase extraction (SPE). 1. Inappropriate SPE sorbent or elution solvent. 2. Adsorption of the analyte to plasticware.1. Use a reversed-phase SPE column for isolation. 2. Use glass or low-adhesion plastic vials for sample collection and processing to reduce signal loss.

Data on Stability of Cocaine and Metabolites

Table 1: Stability of Cocaine and its Metabolites in Blood Samples at Different Temperatures

CompoundStorage TemperaturePreservativeStability after 1 Year
Cocaine-20°CWith or without NaF>80% recovery
Cocaine4°CWithout NaFComplete degradation after 30 days
Cocaine4°CWith NaFComplete degradation after 150 days
Benzoylecgonine (BE)-20°CWith or without NaF>80% recovery
Benzoylecgonine (BE)4°CWithout NaF3.7% recovery
Benzoylecgonine (BE)4°CWith NaF68.5% recovery
Ecgonine Methyl Ester (EME)-20°CWith or without NaF>80% recovery
Ecgonine Methyl Ester (EME)4°CWithout NaFComplete degradation after 185 days
Ecgonine Methyl Ester (EME)4°CWith NaFComplete degradation after 215 days

Data summarized from a study on the in vitro stability of cocaine compounds in biological fluids.

Experimental Protocols

Protocol 1: Collection and Storage of Blood Samples for Cocaine Metabolite Analysis

  • Materials:

    • Blood collection tubes containing sodium fluoride and potassium oxalate.

    • Centrifuge.

    • -20°C freezer.

    • Glass or low-adhesion polypropylene (B1209903) vials for plasma storage.

  • Procedure:

    • Collect whole blood directly into a tube containing sodium fluoride and potassium oxalate.

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the preservative.

    • If plasma is the desired matrix, centrifuge the blood at 2,000-3,000 x g for 10 minutes at 4°C.

    • Carefully transfer the resulting plasma to a labeled glass or low-adhesion vial.

    • Immediately store the plasma or whole blood samples at -20°C until analysis.

Protocol 2: Acidic Extraction of Acyl-CoA Derivatives from Tissue Samples

  • Materials:

    • Tissue of interest, snap-frozen in liquid nitrogen.

    • 10% trichloroacetic acid (TCA) or perchloric acid (PCA).

    • Dithiothreitol (DTT).

    • Homogenizer.

    • Centrifuge capable of 4°C.

    • pH meter and neutralization solution (e.g., potassium carbonate).

  • Procedure:

    • Weigh the frozen tissue and add it to a pre-chilled homogenization tube.

    • Add 3-5 volumes of ice-cold 10% TCA or PCA containing 1 mM DTT.

    • Homogenize the tissue on ice until no visible particles remain.

    • Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble acyl-CoA derivatives.

    • Neutralize the supernatant by slowly adding a potassium carbonate solution while monitoring the pH.

    • Centrifuge again to remove the precipitated salt (e.g., potassium perchlorate).

    • The resulting supernatant is ready for analysis (e.g., by HPLC-MS/MS) or can be stored at -80°C.

Diagrams

CocaineMetabolism cluster_enzymatic Enzymatic Pathways cluster_hydrolysis Further Hydrolysis Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE hCE-1 (Liver) Cocaine->BE Chemical (pH dependent) EME Ecgonine Methyl Ester (EME) Cocaine->EME BChE (Plasma) Norcocaine Norcocaine Cocaine->Norcocaine CYP3A4 (Liver) Ecgonine Ecgonine BE->Ecgonine EME->Ecgonine

Caption: Major metabolic pathways of cocaine in biological systems.

SampleWorkflow Start Sample Collection (e.g., Blood, Tissue) AddInhibitor Immediate Addition of Inhibitor (e.g., Sodium Fluoride for blood) Start->AddInhibitor Blood/Plasma Homogenize Homogenization in Acidic Buffer (for tissue) Start->Homogenize Tissue Process Sample Processing (e.g., Centrifugation) AddInhibitor->Process Homogenize->Process Store Storage at -20°C or lower Process->Store Analyze Analysis (e.g., LC-MS/MS) Store->Analyze

Caption: Recommended workflow for stabilizing analytes in biological samples.

References

Technical Support Center: Optimizing Derivatization for Pseudoecgonyl-CoA GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Pseudoecgonyl-CoA. This guide provides detailed troubleshooting advice, experimental protocols, and data to help researchers, scientists, and drug development professionals optimize the mandatory derivatization step for this analyte. Due to its polar functional groups (carboxylic acid, hydroxyl), derivatization is essential to increase volatility and thermal stability for successful GC-MS analysis.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the derivatization and analysis of this compound and related compounds.

Q1: Why is derivatization necessary for this compound analysis by GC-MS?

A1: this compound contains polar functional groups, specifically carboxylic acid and hydroxyl moieties. These groups cause the molecule to have low volatility and poor thermal stability.[4] Direct injection into a hot GC inlet would lead to thermal degradation and strong interactions with the analytical column, resulting in poor peak shape or no peak at all.[2][3] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, which is a mandatory step for successful GC-MS analysis.[4][5]

Q2: What are the most common derivatization methods for a molecule like this compound?

A2: The most common and effective methods are silylation and acylation.

  • Silylation: This is the most widely used technique. It replaces the active hydrogens on the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[1] Common reagents include BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).[6][7][8] The addition of a catalyst like 1% TMCS (trimethylchlorosilane) is often recommended to enhance the derivatization of sterically hindered groups.[9]

  • Acylation: This method involves reacting the analyte with an acylating agent, often a fluorinated anhydride (B1165640) like PFPA (Pentafluoropropionic Anhydride) or HFBA (Heptafluorobutyric Anhydride).[5][10][11] This approach also increases volatility and can significantly improve chromatographic efficiency and detector sensitivity.[5][11]

Q3: I am getting no peak or a very small peak for my derivatized sample. What could be the cause?

A3: This common issue typically points to a problem with the derivatization reaction itself or the stability of the derivative.

  • Incomplete Derivatization:

    • Moisture: Silylating reagents are extremely sensitive to moisture. Ensure your sample extract is completely dry before adding the reagent.[9] Use anhydrous solvents and store reagents under dry conditions.

    • Reagent Quality: Derivatization reagents degrade over time, especially after being opened. Use fresh, high-quality reagents.

    • Insufficient Time/Temperature: The reaction may not have gone to completion. You may need to increase the reaction time or temperature. A common starting point is heating at 60-70°C for 30-60 minutes.[9][12]

  • Derivative Degradation: TMS-ethers can be susceptible to hydrolysis. It is best to analyze samples as soon as possible after derivatization.[9]

  • System Adsorption: The analyte or its derivative may be adsorbing to active sites in the GC inlet liner or the front of the column.[13]

Q4: My chromatographic peak is tailing severely. How can I fix this?

A4: Peak tailing is a frequent problem when analyzing polar compounds and can be caused by several factors.

  • Active Sites: The primary cause of peak tailing for derivatized polar analytes is interaction with active silanol (B1196071) (-Si-OH) groups in the GC system.[14]

    • Solution: Use a deactivated or silanized inlet liner.[9] If the problem persists, trim 10-20 cm from the inlet side of the analytical column to remove accumulated non-volatile residues and active sites.[13][15]

  • Incomplete Derivatization: If the derivatization is incomplete, the remaining underivatized analyte will interact strongly with the column, causing significant tailing.

    • Solution: Re-optimize the derivatization conditions (time, temperature, reagent ratio) to ensure the reaction goes to completion.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[14]

    • Solution: Try diluting your sample and re-injecting. If peak shape improves, column overload was the issue.

Q5: I am observing multiple peaks for my single analyte. What is happening?

A5: Seeing multiple peaks can be confusing and suggests either contamination, incomplete reaction, or the formation of side-products.

  • Incomplete Derivatization: This can lead to peaks for the partially and fully derivatized analyte, as well as the parent compound.[9]

  • Formation of Side-Products: For some molecules, side reactions can occur. For example, compounds with keto-enol tautomerism can sometimes form multiple enol-TMS ether derivatives.[9] While less common for this compound's core structure, it's a possibility depending on the complexity of the sample matrix.

  • Contamination: The extra peaks may be contaminants from your sample, solvent, or the derivatizing reagent itself.

    • Solution: Inject a solvent blank and a derivatized reagent blank to identify the source of the extraneous peaks.[16]

Experimental Protocols & Data

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol provides a robust starting point for the derivatization of this compound.

Methodology:

  • Sample Preparation: Evaporate the solvent from the sample extract to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water.

  • Reagent Addition: Add 50 µL of a suitable anhydrous solvent (e.g., Pyridine, Acetonitrile) to reconstitute the dried residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex briefly (10-20 seconds).

  • Heat the vial at 70°C for 45 minutes in a heating block or oven.[9][12]

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If needed, dilute with a solvent like hexane (B92381) before injection.[9]

Data Summary: Derivatization Condition Optimization

The following table summarizes typical starting conditions for optimizing a silylation reaction. These should be adapted for your specific instrument and analyte concentration.

ParameterCondition 1 (Starting)Condition 2 (More Aggressive)Rationale & Notes
Reagent BSTFA + 1% TMCSMSTFAMSTFA is a stronger silyl (B83357) donor; may be better for hindered groups.
Temperature 60°C80°CIncreasing temperature accelerates the reaction rate.[7]
Time 30 minutes60 minutesLonger times can help drive the reaction to completion.[9]
Solvent AcetonitrilePyridinePyridine is a base and can act as a catalyst for the reaction.[17]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample Extraction (e.g., SPE) B Evaporation to Dryness A->B C Add Anhydrous Solvent B->C D Add Silylating Reagent (BSTFA) C->D E Heat at 70°C for 45 min D->E F Cool to Room Temperature E->F G Inject into GC-MS F->G H Data Acquisition & Analysis G->H

Caption: General workflow for derivatization and GC-MS analysis.

Troubleshooting Logic for Poor Peak Shape

This diagram provides a logical decision tree for diagnosing and solving issues related to poor chromatographic peaks.

G Start Poor Peak Shape (Tailing/Broadening) Cause1 Active Sites in System? Start->Cause1 Check First Sol1a Use Deactivated Inlet Liner Cause1->Sol1a Yes Cause2 Incomplete Derivatization? Cause1->Cause2 No / Issue Persists Sol1b Trim 10-20 cm from Column Inlet Sol1a->Sol1b Sol2a Ensure Sample is Anhydrous Cause2->Sol2a Yes Cause3 Column Overload? Cause2->Cause3 No / Issue Persists Sol2b Increase Reaction Time / Temperature Sol2a->Sol2b Sol2c Use Fresh Reagent Sol2b->Sol2c Sol3 Dilute Sample and Re-inject Cause3->Sol3 Yes

References

Technical Support Center: Optimizing Pseudoecgonyl-CoA Recovery During Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the solid-phase extraction (SPE) of Pseudoecgonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answer frequently asked questions encountered during experimental procedures involving the purification and concentration of this novel analyte.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of this compound with my current C18 reversed-phase SPE protocol. What are the likely causes?

Low recovery of a polar compound like this compound on a nonpolar sorbent such as C18 is a common issue. The primary reasons include:

  • Analyte Breakthrough: this compound, being a hydrophilic molecule, may have insufficient retention on the C18 sorbent and is likely eluting with the sample loading and wash fractions.[1][2]

  • Inappropriate Solvent Strength: The organic solvent concentration in the sample load and wash steps might be too high, preventing the analyte from adequately binding to the sorbent.

  • Secondary Interactions: Unwanted interactions, such as those between basic analytes and surface silanol (B1196071) groups on the silica-based sorbent, can lead to irreversible binding or poor elution.[3]

To diagnose the issue, it is recommended to collect and analyze all fractions (load, wash, and elution) to determine where the analyte is being lost.[4]

Q2: What type of SPE sorbent is recommended for a polar and potentially charged molecule like this compound?

For polar analytes, especially those with ionizable functional groups, alternative SPE chemistries are often more effective than standard reversed-phase sorbents.[2][5] Consider the following options:

  • Polymer-Based Reversed-Phase: These sorbents offer a more stable and less reactive surface compared to silica-based C18 and can provide better retention for a broader range of analytes.

  • Mixed-Mode SPE: These sorbents combine reversed-phase and ion-exchange functionalities on the same particle. This dual retention mechanism can be highly effective for polar and charged compounds. For instance, a mixed-mode cation-exchange (MCX) sorbent could be ideal if this compound carries a positive charge at a low pH.[6]

  • Ion-Exchange SPE: If this compound has a consistent charge, a dedicated ion-exchange sorbent (either cation or anion exchange) can provide strong and specific retention.[7][8] The choice depends on the pKa of the analyte and the pH of the sample.

Q3: How critical is pH adjustment of the sample and solvents during SPE?

pH control is a critical factor, especially when dealing with ionizable compounds or using ion-exchange and mixed-mode sorbents.

  • For Reversed-Phase: Adjusting the sample pH to suppress the ionization of this compound can increase its hydrophobicity and improve retention on a C18 sorbent.

  • For Ion-Exchange: The pH of the sample must be adjusted to ensure the analyte carries the desired charge for retention on the sorbent. For elution, the pH is then changed to neutralize the charge on either the analyte or the sorbent, disrupting the ionic interaction.[5]

Q4: My recovery is inconsistent between samples. What could be causing this variability?

Inconsistent recovery can stem from several factors:

  • Sample Matrix Effects: Variations in the composition of your sample matrix can affect how this compound interacts with the SPE sorbent.

  • Flow Rate: An inconsistent or excessively high flow rate during sample loading, washing, or elution can lead to variable retention and recovery.[9] A slower, controlled flow rate generally improves reproducibility.

  • Sorbent Drying: Allowing the sorbent bed to dry out between conditioning and sample loading can deactivate the stationary phase and lead to poor recovery.[4][10]

  • Analyte Instability: Acyl-CoA esters can be susceptible to enzymatic and chemical degradation.[11] Ensure consistent sample handling and storage, and consider working at low temperatures to minimize degradation.

Troubleshooting Low Recovery: A Step-by-Step Guide

If you are experiencing low recovery, a systematic approach to method development and optimization is crucial. The following workflow can help identify and resolve the issue.

G cluster_start cluster_diagnose Diagnosis cluster_results cluster_solutions1 Solution Path 1: Improve Retention cluster_solutions2 Solution Path 2: Improve Elution cluster_end start Start: Low Recovery Observed diagnose Analyze All Fractions (Load, Wash, Elution) start->diagnose analyte_in_load_wash Analyte in Load/Wash? diagnose->analyte_in_load_wash analyte_on_column Analyte Retained on Column? analyte_in_load_wash->analyte_on_column No solution1a Decrease Solvent Strength in Load/Wash analyte_in_load_wash->solution1a Yes solution2a Increase Elution Solvent Strength analyte_on_column->solution2a Yes end End: Optimized Recovery analyte_on_column->end No (Consider Analyte Degradation) solution1b Adjust Sample pH to Increase Hydrophobicity solution1a->solution1b solution1c Switch to a More Retentive Sorbent (e.g., Mixed-Mode, Ion-Exchange) solution1b->solution1c solution1c->end solution2b Adjust Elution Solvent pH to Disrupt Interaction solution2a->solution2b solution2c Incorporate a Soak Step During Elution solution2b->solution2c solution2c->end

Caption: Troubleshooting workflow for low SPE recovery.

Data Presentation: Illustrative Recovery Scenarios

The following tables provide examples of how different SPE parameters can affect the recovery of a polar acyl-CoA like this compound. These are illustrative data to guide your optimization process.

Table 1: Effect of Sorbent Type on Recovery

Sorbent TypeLoading/Wash ConditionsElution SolventAverage Recovery (%)Standard Deviation (%)
C18 Silica5% Methanol (B129727) in Water95% Methanol358.2
Polymeric RP5% Methanol in Water95% Methanol556.5
Mixed-Mode Cation Exchange (MCX)0.1% Formic Acid in Water5% NH4OH in 95% Methanol923.1

Table 2: Optimization of Elution Solvent for MCX Sorbent

Elution SolventAverage Recovery (%)Standard Deviation (%)
95% Methanol457.9
95% Acetonitrile428.1
5% Formic Acid in 95% Methanol685.4
5% Ammonium (B1175870) Hydroxide (B78521) in 95% Methanol923.1

Experimental Protocols

Protocol 1: Generic SPE Method for a Polar Acyl-CoA using Mixed-Mode Cation Exchange (MCX)

This protocol is a starting point and should be optimized for this compound.

  • Sample Pre-treatment:

    • Thaw the sample on ice.

    • Acidify the sample to a pH of ~2-3 with a final concentration of 0.1-1% formic acid to ensure the analyte is positively charged.

    • Centrifuge to pellet any precipitates.

  • Sorbent Conditioning:

    • Condition the MCX SPE cartridge with 1-2 column volumes of methanol.

  • Sorbent Equilibration:

    • Equilibrate the cartridge with 1-2 column volumes of 0.1% formic acid in water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 column volumes of 0.1% formic acid in water to remove neutral and acidic interferences.

    • A second wash with a weak organic solvent (e.g., 5-10% methanol in 0.1% formic acid) can be performed to remove less polar, non-basic interferences.

  • Elution:

    • Elute the this compound with 1-2 column volumes of a basic organic solvent (e.g., 5% ammonium hydroxide in 95% methanol). The base will neutralize the charge on the analyte, releasing it from the sorbent.

    • Consider a "soak step" where the elution solvent is left on the column for several minutes to improve recovery.[9]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your downstream analytical method (e.g., LC-MS/MS mobile phase).

Protocol 2: Analyte Tracking for Method Development

This protocol is designed to identify where analyte loss is occurring.

  • Prepare a known concentration of this compound standard in a clean solvent.

  • Perform your SPE procedure as usual, but collect each fraction separately:

    • Fraction 1: Sample Load Flow-through

    • Fraction 2: Wash 1 Flow-through

    • Fraction 3: Wash 2 Flow-through

    • Fraction 4: Elution

  • Analyze the concentration of this compound in each fraction using your analytical method (e.g., LC-MS/MS).

  • Calculate the percentage of the analyte in each fraction to pinpoint the step where loss is occurring.

G cluster_workflow SPE Experimental Workflow conditioning 1. Conditioning (Methanol) equilibration 2. Equilibration (Aqueous Acid) conditioning->equilibration loading 3. Sample Loading (Acidified Sample) equilibration->loading washing 4. Washing (Aqueous Acid +/- Organic) loading->washing elution 5. Elution (Basic Organic Solvent) washing->elution analysis Downstream Analysis elution->analysis

Caption: General workflow for mixed-mode SPE.

References

Enhancing the ionization efficiency of Pseudoecgonyl-CoA in ESI-MS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pseudoecgonyl-CoA using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the ESI-MS analysis of this compound.

Q1: Why is the signal intensity for my this compound consistently low?

A1: Low signal intensity for acyl-CoAs like this compound is a frequent issue stemming from several factors:

  • Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode.[1][2][3] Ensure you are operating in positive mode for the best signal.

  • Poor Ionization Efficiency: The large and amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response.[3]

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.[3]

  • Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]⁺ and various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺).[3][4] This division of signal lowers the intensity of any single species.

  • Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled.[3]

Q2: Should I use positive or negative ion mode for this compound analysis?

A2: For acyl-CoA compounds, positive ion mode is generally recommended as it has been shown to be about three times more sensitive than negative ion mode.[1][2][3] It is advisable to test both modes during initial method development, but positive mode will likely yield a better signal for this compound.

Q3: What are the most common adducts I should expect for this compound?

A3: In ESI-MS, you can expect to see the protonated molecule [M+H]⁺. It is also very common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there are trace amounts of these salts in your sample or mobile phase. While adduct formation can be useful for confirmation, it can also dilute the signal of your primary ion of interest. The use of mobile phase additives can influence the formation of these adducts.[5]

Q4: Can the mobile phase composition significantly impact my signal?

A4: Absolutely. The choice of mobile phase and additives is one of the most critical factors for a strong and stable ESI signal for acyl-CoAs.[3] While trifluoroacetic acid (TFA) can provide good chromatographic separation, it is known to cause severe signal suppression in ESI-MS. Formic acid is a better alternative, but buffered mobile phases containing ammonium formate or ammonium acetate often provide the best results by promoting protonation.[3]

Troubleshooting Guide

Issue: Low Signal Intensity or High Noise

This is one of the most common problems encountered. The following workflow can help you systematically troubleshoot and optimize your signal.

start Start: Low Signal Intensity check_mode Verify Ionization Mode (Positive Mode Recommended) start->check_mode optimize_source Optimize ESI Source Parameters (Infusion) check_mode->optimize_source Is mode correct? check_mobile_phase Review Mobile Phase Composition optimize_source->check_mobile_phase Signal still low? check_fragmentation Check for In-Source Fragmentation check_mobile_phase->check_fragmentation Mobile phase optimized? assess_adducts Assess Adduct Formation check_fragmentation->assess_adducts Minimal fragmentation? sample_prep Improve Sample Preparation assess_adducts->sample_prep Signal split? end End: Signal Optimized sample_prep->end Interference removed?

Caption: Troubleshooting workflow for low signal intensity.

Issue: Inconsistent Results and Poor Reproducibility

Poor reproducibility can be due to a number of factors, from sample stability to instrument variability.

start Start: Poor Reproducibility check_stability Assess Analyte Stability (Fresh Samples, Controlled pH) start->check_stability check_lc Evaluate LC Performance (Peak Shape, Retention Time) check_stability->check_lc Sample stable? check_ms Verify MS Stability (Calibration, System Suitability) check_lc->check_ms LC is stable? end End: Improved Reproducibility check_ms->end MS is stable?

Caption: Troubleshooting workflow for poor reproducibility.

Data and Protocols

Recommended Mobile Phase Compositions

The choice of mobile phase additive is critical for enhancing the ionization of this compound. Below is a comparison of common additives.

Mobile Phase AdditiveIonization ModeSignal IntensityPeak ShapeComments
0.1% Formic Acid (FA)PositiveGoodFair to GoodA standard starting point. Peak tailing can be an issue for some acyl-CoAs.[3]
10 mM Ammonium FormatePositiveExcellentExcellentOften provides the best sensitivity and peak shape by promoting [M+H]⁺ formation.[3]
10 mM Ammonium AcetatePositiveVery GoodVery GoodA good alternative to ammonium formate.[3]
0.1% Trifluoroacetic Acid (TFA)PositivePoorExcellentCauses severe ion suppression and should be avoided for MS detection.[3]
ESI Source Parameter Optimization

The following table provides recommended starting points for ESI source parameter optimization for acyl-CoAs like this compound. These parameters should be optimized by infusing a standard solution of the analyte.

ParameterRecommended RangePurpose
Capillary/Spray Voltage3.0 - 5.5 kVGenerates the electrospray. Optimize for maximum stable signal of the [M+H]⁺ ion.[2][3][6]
Cone/Fragmentor Voltage30 - 60 VCritical Parameter. Too high a voltage will cause in-source fragmentation. Start low and increase gradually to find the point of maximum precursor intensity without significant fragmentation.[3]
Source Temperature100 - 150 °CAids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte.[3]
Desolvation Gas Temperature250 - 450 °CAids in desolvation. Higher temperatures can improve signal but may also promote degradation if too high.[3][6]
Desolvation Gas Flow500 - 800 L/hrAssists in droplet evaporation. Optimize for signal stability and intensity.[3]
Nebulizer Gas Pressure20 - 60 psiControls the formation of the aerosol. Adjust for a stable spray.[3][6]
Experimental Protocol: Optimization of ESI Source Parameters by Infusion

This protocol describes how to optimize source parameters for this compound using direct infusion.

cluster_prep Preparation cluster_ms_setup MS Setup cluster_optimization Optimization cluster_verification Verification prep_std Prepare 1 µM this compound in optimal mobile phase setup_pump Set up syringe pump (e.g., 5-10 µL/min) prep_std->setup_pump ms_mode Set MS to Positive Ion Mode setup_pump->ms_mode ms_scan Monitor expected m/z of [M+H]⁺ ms_mode->ms_scan vary_param Systematically vary one parameter at a time (e.g., Capillary Voltage) ms_scan->vary_param record_signal Record signal intensity for each setting vary_param->record_signal Repeat for each parameter plot_data Plot intensity vs. parameter value record_signal->plot_data Repeat for each parameter determine_optimum Identify optimal setting plot_data->determine_optimum Repeat for each parameter determine_optimum->vary_param Repeat for each parameter verify_lc Inject standard into LC-MS with optimized parameters determine_optimum->verify_lc

Caption: Experimental workflow for optimizing ESI source parameters.

  • Prepare a Standard Solution: Prepare a standard solution of this compound at a known concentration (e.g., 1 µM) in a solvent mixture that is compatible with your intended LC mobile phase (e.g., 50:50 acetonitrile:water with 10 mM ammonium formate).[2]

  • Infuse the Standard: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant, low flow rate (e.g., 5-10 µL/min).[4]

  • Set Initial MS Parameters: Set the mass spectrometer to operate in positive ion mode and monitor the expected m/z of the protonated molecule [M+H]⁺. Use the starting parameters from the table above.

  • Systematic Optimization: Systematically vary one source parameter at a time while keeping others constant. For example, vary the capillary voltage in 0.5 kV increments and record the signal intensity at each step.[4]

  • Determine Optimal Settings: Plot the signal intensity against the parameter value to determine the optimal setting for each parameter. Often, the best setting is on a plateau, where small variations do not cause large changes in signal, leading to a more robust method.[7]

  • Verify with LC-MS: Once all parameters are optimized, verify the settings by injecting a known amount of this compound through your LC system.

References

Addressing poor chromatographic peak shape of Pseudoecgonyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Pseudoecgonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor peak shape in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatography challenging?

A1: this compound is a hydrophilic coenzyme A thioester. Its challenging chromatographic behavior stems from its multiple ionizable functional groups: a phosphate (B84403) backbone, a tertiary amine from the pseudoecgonine (B1221877) moiety, and the adenine (B156593) ring. This complex structure can lead to strong interactions with the stationary phase, resulting in poor peak shape. The presence of both acidic and basic sites makes it prone to zwitterionic characteristics at certain pH values, further complicating separations.[1][2][3]

Q2: What is the most common peak shape problem observed with this compound?

A2: The most frequently encountered issue is peak tailing.[4][5][6] This asymmetry is often due to secondary interactions between the polar functional groups of this compound and active sites on the stationary phase, such as residual silanols on silica-based columns.[4][7]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical parameter that dictates the ionization state of this compound and the stationary phase.[8][9][10] Operating at a pH close to the pKa of the analyte can lead to the co-existence of multiple ionic forms, resulting in peak broadening or splitting.[9][11] For basic compounds, a low pH can protonate silanol (B1196071) groups and the analyte, potentially improving peak shape.[12] For acidic compounds, a lower pH suppresses ionization, leading to better retention and peak shape.[8][12] Given the multiple pKa values of this compound, finding an optimal pH is crucial for achieving a single, sharp peak.

Q4: What are ion-pairing agents and can they improve the chromatography of this compound?

A4: Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic part. They pair with charged analytes, effectively neutralizing the charge and increasing their retention on a reversed-phase column.[13][14] For a molecule like this compound, which can carry a net charge, ion-pairing agents like alkylamines (e.g., tributylamine, N,N-dimethylbutylamine) can significantly improve peak shape and retention.[2][15]

Troubleshooting Guide: Poor Peak Shape of this compound

This guide provides a systematic approach to troubleshooting common peak shape problems encountered during the analysis of this compound.

Problem: My this compound peak is tailing.

Peak tailing is the most common issue and can be caused by several factors. Follow this workflow to diagnose and resolve the problem.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_ph 1. Evaluate Mobile Phase pH Is the pH at least 2 units away from the analyte's pKa? start->check_ph adjust_ph Adjust pH (e.g., lower to pH 2.5-3.5) or test a higher pH (e.g., 7.5-8.5 with a suitable column) check_ph->adjust_ph No check_column 2. Assess Column Health Is the column old or contaminated? check_ph->check_column Yes adjust_ph->check_column flush_column Flush column with strong solvent or replace if necessary check_column->flush_column Yes check_overload 3. Check for Mass Overload Is the peak shape improving at lower concentrations? check_column->check_overload No flush_column->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes use_ion_pair 4. Consider Secondary Interactions Introduce an ion-pairing agent check_overload->use_ion_pair No reduce_load->use_ion_pair end_good Peak Shape Improved use_ion_pair->end_good end_bad Issue Persists: Check System Effects use_ion_pair->end_bad If no improvement G start Start: Broad Peak Observed check_extracolumn 1. Check for Extra-Column Volume Are tubing lengths and diameters minimized? start->check_extracolumn optimize_tubing Use shorter, narrower ID tubing (e.g., 0.12 mm) and check fittings check_extracolumn->optimize_tubing No check_solvent 2. Evaluate Injection Solvent Is it stronger than the mobile phase? check_extracolumn->check_solvent Yes optimize_tubing->check_solvent match_solvent Re-dissolve sample in initial mobile phase check_solvent->match_solvent Yes check_flowrate 3. Optimize Flow Rate Is the flow rate too high or too low? check_solvent->check_flowrate No match_solvent->check_flowrate adjust_flowrate Perform a flow rate study to find the optimal efficiency check_flowrate->adjust_flowrate Yes/Unsure end_good Peak Shape Improved check_flowrate->end_good No adjust_flowrate->end_good

References

Technical Support Center: Synthesis of Novel Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for synthesizing a novel acyl-CoA like Pseudoecgonyl-CoA?

A1: The synthesis of acyl-CoA thioesters can be approached through three main routes:

  • Chemical Synthesis: This involves the direct chemical ligation of the acyl group to Coenzyme A. Methods like the symmetric anhydride (B1165640) method, carbodiimide (B86325) (CDI)-activation, and ethyl chloroformate (ECF)-activation are commonly used for a variety of acyl groups.[1]

  • Enzymatic Synthesis: This method utilizes enzymes, typically acyl-CoA synthetases or ligases, to catalyze the formation of the thioester bond. This approach is often highly specific and proceeds under mild reaction conditions.[2][3]

  • Chemo-enzymatic Synthesis: This hybrid approach combines chemical synthesis of a precursor with a subsequent enzymatic modification. For instance, an acyl-CoA could be synthesized chemically and then modified by an enzyme like an acyl-CoA dehydrogenase.[1][4][5]

Q2: How is Coenzyme A itself synthesized, and can this pathway be engineered?

A2: Coenzyme A is synthesized from pantothenate (Vitamin B5) in a five-step enzymatic pathway.[6][7] The key steps involve the phosphorylation of pantothenate, addition of cysteine, decarboxylation, adenylylation, and a final phosphorylation to yield CoA.[6] In cellular systems, the supply of pantothenate and the expression level of pantothenate kinase (PanK) are critical factors determining the overall cellular CoA levels.[8] For in vivo synthesis of a novel acyl-CoA, it may be possible to engineer this pathway to increase the pool of available CoA.

Q3: What are the common causes of low yield in enzymatic acyl-CoA synthesis?

A3: Low yields in enzymatic synthesis can stem from several factors:

  • Enzyme Instability or Inhibition: The synthetase or ligase may be unstable under the reaction conditions or could be inhibited by the substrate (pseudoecgonine), product (this compound), or other components of the reaction mixture.

  • Substrate Specificity: The chosen enzyme may have low activity towards the specific acyl group (pseudoecgonine). Many acyl-CoA synthetases exhibit broad substrate specificity, but efficiency can vary significantly.

  • Thioesterase Activity: Crude enzyme preparations may contain thioesterases that hydrolyze the newly formed acyl-CoA, leading to a low net yield.[3]

  • Equilibrium of the Reaction: The ligation reaction is often reversible, and the equilibrium may not favor product formation.

  • Sub-optimal Reaction Conditions: Factors such as pH, temperature, and cofactor concentrations (ATP, Mg2+) can significantly impact enzyme activity.

Q4: How can I purify the synthesized this compound?

A4: Purification of acyl-CoA thioesters is commonly achieved using reverse-phase high-performance liquid chromatography (HPLC).[3] The use of a phosphoric acid-acetonitrile gradient has been reported to be effective for the separation of various acyl-CoA compounds.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Enzyme is inactive or has low specificity for pseudoecgonine.- Screen different acyl-CoA synthetases from various sources. - Consider a chemical synthesis approach.
Incorrect reaction conditions.- Optimize pH, temperature, and incubation time. - Titrate concentrations of ATP, Mg2+, and CoA.
Degradation of the product.- Purify the enzyme to remove contaminating thioesterases. - Add thioesterase inhibitors if compatible with the synthetase. - Minimize reaction time.
Multiple Peaks on HPLC Analysis Instability of the acyl-CoA product.- Maleyl-CoA, for example, is known to be unstable and can react with free CoA.[9] Ensure reaction and storage conditions are optimized for stability (e.g., acidic pH, low temperature).
Side reactions.- In chemical synthesis, the thiol group of CoA can react with double bonds in the acyl group.[9] Consider protecting reactive functional groups on pseudoecgonine.
Difficulty in Product Purification Co-elution with substrates or byproducts.- Adjust the HPLC gradient (e.g., slope, organic solvent concentration). - Consider alternative purification methods like solid-phase extraction (SPE).

Data Summary: Yields of Acyl-CoA Synthesis Methods

The following table summarizes reported yields for various chemo-enzymatic synthesis methods for different classes of acyl-CoAs. This can serve as a benchmark for what might be achievable for a novel acyl-CoA.

Synthesis MethodAcyl-CoA ClassExample CompoundReported YieldReference
Symmetric AnhydrideSaturatedAcetyl-CoA>80%[1]
CDI-ActivationSaturatedButyryl-CoA~70%[1]
ECF-Activationα,β-unsaturatedCrotonyl-CoA44%[1]
ECF-Activationα,β-unsaturatedCinnamoyl-CoA75%[1]
ATP-dependent Ligationα-carboxylatedMalonyl-CoA>90%[1]
Enzymatic (Ligase)Hydroxycinnamic acidCaffeoyl-CoA15-20%[3]

Experimental Protocols

General Protocol for Enzymatic Synthesis of an Acyl-CoA

This protocol is a generalized procedure based on the enzymatic synthesis of hydroxycinnamoyl-CoAs and should be optimized for this compound synthesis.

1. Enzyme Preparation:

  • Obtain a suitable acyl-CoA synthetase. This may be a commercially available enzyme or a crude extract from a biological source known to metabolize similar compounds. If using a crude extract, partial purification may be necessary to remove interfering activities like thioesterases.[3]

2. Reaction Mixture Assembly:

  • In a microcentrifuge tube, combine the following in a suitable buffer (e.g., Tris-HCl, pH 7.5):
  • Pseudoecgonine (start with a concentration in the low millimolar range)
  • Coenzyme A (in slight molar excess to pseudoecgonine)
  • ATP (in molar excess to pseudoecgonine)
  • MgCl2 (equimolar to ATP)
  • Acyl-CoA synthetase enzyme preparation

3. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a defined period (e.g., 30 minutes to several hours).

4. Reaction Quenching and Analysis:

  • Stop the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid) to denature the enzyme.
  • Centrifuge to pellet the precipitated protein.
  • Analyze the supernatant for the presence of this compound using reverse-phase HPLC.

Visualizations

Coenzyme_A_Biosynthesis_Pathway Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PanK) Phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA Dephospho-CoA Kinase (DPCK) ATP1 ATP ATP1->Phosphopantothenate Cysteine Cysteine Cysteine->Phosphopantothenoylcysteine ATP2 ATP ATP2->CoA

Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A from pantothenate.

Enzymatic_Synthesis_Workflow Start Start: Define Target Acyl-CoA Step1 Select Synthesis Strategy Start->Step1 Step2a Chemical Synthesis Step1->Step2a e.g., ECF-activation Step2b Enzymatic Synthesis Step1->Step2b e.g., Acyl-CoA Ligase Step3 Reaction Optimization Step2a->Step3 Step2b->Step3 Step4 Purification (HPLC/SPE) Step3->Step4 Troubleshoot Troubleshooting Step3->Troubleshoot Step5 Characterization (MS/NMR) Step4->Step5 End Pure Acyl-CoA Step5->End Troubleshoot->Step1

References

Best practices for long-term storage of Pseudoecgonyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following best practices and troubleshooting guides are based on general knowledge of acyl-CoA ester stability. Due to the limited published literature on Pseudoecgonyl-CoA, it is highly recommended that researchers perform their own stability studies to determine the optimal long-term storage conditions for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term storage, it is recommended to store this compound as a dry solid or in a suitable solvent at -80°C . For short-term storage (a few days), -20°C may be acceptable, but stability at this temperature should be verified. As a general principle for acyl-CoA esters, colder and more stable temperatures are preferable to minimize degradation.

Q2: What is the best solvent for dissolving and storing this compound?

The choice of solvent is critical and can significantly impact the stability of this compound. For initial use, dissolving in an aqueous buffer (e.g., phosphate (B84403) or Tris buffer, pH 6.0-7.5) is common for biological experiments. However, for long-term storage in solution, consider the following:

  • Aqueous Buffers: Prone to hydrolysis of the high-energy thioester bond. If storage in an aqueous buffer is necessary, use a slightly acidic pH (around 6.0) to reduce the rate of hydrolysis.

  • Organic Solvents: A mixture of water and dimethyl sulfoxide (B87167) (DMSO) has been suggested for some acyl-CoA esters[1]. If using an organic solvent, ensure it is compatible with your downstream applications.

  • Fresh Preparation: Due to stability concerns, the most reliable method is to prepare aqueous solutions fresh for each experiment from a solid aliquot stored at -80°C[1].

Q3: How can I prevent the degradation of this compound during storage?

Degradation of acyl-CoA esters can occur through hydrolysis and oxidation. To minimize degradation:

  • Control pH: Maintain a slightly acidic pH (around 6.0) if in an aqueous solution to slow down thioester hydrolysis.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation, store this compound in small, single-use aliquots[2].

  • Protect from Light and Moisture: Store vials in the dark and ensure they are tightly sealed to prevent exposure to light and moisture[2].

  • Inert Gas: For very sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing to prevent oxidation.

  • Antioxidants: The addition of antioxidants such as butylated hydroxyanisole (BHA) or α-tocopherol has been shown to stabilize some oxidizable drugs[3]. Their compatibility and effectiveness for this compound would need to be experimentally determined.

Q4: Should I store this compound as a solid or in solution?

For long-term storage, storing this compound as a dry solid at -80°C is generally the most stable option. If you need to store it in solution, prepare concentrated stock solutions and aliquot them into single-use vials to minimize waste and degradation from repeated handling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in my assay. Degradation of this compound due to improper storage (e.g., temperature fluctuations, repeated freeze-thaw cycles, hydrolysis).- Use a fresh, unopened aliquot of this compound. - Perform a concentration check of your stock solution using a spectrophotometric method (A260 for the adenine (B156593) ring). - If the problem persists, consider preparing fresh solutions from solid material for each experiment.
Unexpected peaks appear in my HPLC or mass spectrometry analysis. These may be degradation products. Common degradation pathways for acyl-CoA esters include hydrolysis of the thioester bond, leading to the formation of Coenzyme A and the free acid (pseudoecgonine).- Analyze a freshly prepared sample as a reference. - Characterize the degradation products using mass spectrometry to confirm their identity. - Review your storage and handling procedures to identify potential sources of degradation.
The concentration of my stock solution has decreased over time. This is likely due to degradation. The thioester bond is susceptible to hydrolysis, especially in aqueous solutions at neutral or basic pH.- Re-quantify the stock solution. - If a significant decrease is observed, discard the stock and prepare a new one. - For future stocks, consider using a more stable storage solvent or storing as a dry solid.

Establishing Your Own Long-Term Storage Protocol

Given the lack of specific data for this compound, it is crucial to perform a stability study to determine the optimal storage conditions for your specific laboratory environment and intended use.

Experimental Protocol for Stability Testing
  • Preparation of Aliquots:

    • Prepare a homogenous stock solution of this compound in your desired solvent (e.g., a slightly acidic aqueous buffer).

    • Accurately determine the initial concentration (T=0) using a suitable analytical method (e.g., HPLC-UV, LC-MS, or spectrophotometry).

    • Dispense the stock solution into multiple small, tightly sealed, light-protected aliquots.

  • Storage Conditions:

    • Divide the aliquots into different storage conditions to be tested. For example:

      • Temperature: -80°C, -20°C, 4°C

      • Solvent: Aqueous buffer vs. Water/DMSO mixture

      • With and without an antioxidant

  • Time Points:

    • Establish a series of time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw under controlled conditions.

    • Analyze the sample using the same analytical method used for the T=0 measurement.

    • Primary Metric: Percentage of the initial this compound remaining.

    • Secondary Metric: Appearance of degradation products.

Data Presentation

Summarize the results in a table for easy comparison.

Table 1: Example Stability of this compound under Various Storage Conditions

Storage ConditionInitial Concentration (µM)Concentration at 1 Month (µM)% RemainingDegradation Products Detected
-80°C in Aqueous Buffer100099599.5%No
-20°C in Aqueous Buffer100095095.0%Minor peak observed
4°C in Aqueous Buffer100075075.0%Significant degradation
-80°C in Water/DMSO100099899.8%No

Visualizations

G Workflow for Handling and Storing this compound receive Receive this compound (Solid) weigh Weigh out required amount for stock solution receive->weigh dissolve Dissolve in appropriate solvent weigh->dissolve quantify Quantify concentration (T=0) dissolve->quantify aliquot Aliquot into single-use vials quantify->aliquot store Store at -80°C, protected from light aliquot->store use Thaw a single aliquot for experiment store->use

Caption: Recommended workflow for handling and storing new batches of this compound.

G Troubleshooting Workflow for Suspected Degradation start Inconsistent experimental results check_activity Test with a fresh aliquot start->check_activity activity_restored Issue likely due to degraded working solution. Review handling procedures. check_activity->activity_restored Yes activity_not_restored Potential stock degradation. Proceed to analytical check. check_activity->activity_not_restored No analytical_check Analyze stock by HPLC/LC-MS activity_not_restored->analytical_check no_degradation Compound is stable. Investigate other experimental parameters. analytical_check->no_degradation No degradation peaks degradation_detected Degradation confirmed. Discard stock. Review storage conditions (temp, solvent, freeze-thaw). analytical_check->degradation_detected Degradation peaks present

Caption: A logical workflow for troubleshooting experiments where this compound degradation is suspected.

G Potential Hydrolytic Degradation of this compound pseudoecgonyl_coa This compound products Degradation Products pseudoecgonyl_coa->products Hydrolysis of Thioester Bond h2o H₂O h2o->pseudoecgonyl_coa pseudoecgonine Pseudoecgonine (Free Acid) products->pseudoecgonine coa Coenzyme A products->coa

Caption: Simplified diagram showing the potential hydrolytic degradation pathway of this compound.

References

Validation & Comparative

Differentiating Pseudoecgonyl-CoA and Ecgonyl-CoA Isomers by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoecgonyl-CoA and ecgonyl-CoA are critical intermediates in the biosynthesis of cocaine and other tropane (B1204802) alkaloids. As diastereomers, they share the same mass and elemental composition, presenting a significant analytical challenge for their differentiation and accurate quantification. This guide provides a comparative analysis of how tandem mass spectrometry (MS/MS) can be employed to distinguish between these two isomers, supported by experimental data from closely related analogs and a detailed proposed methodology.

The key structural difference between this compound and ecgonyl-CoA lies in the stereochemistry of the ecgonine (B8798807) core. In ecgonyl-CoA, the C-2 carboxyl group (esterified with Coenzyme A) and the C-3 hydroxyl group are cis to each other. In contrast, this compound possesses a trans configuration of these two functional groups. This seemingly subtle variation in three-dimensional structure leads to distinct fragmentation patterns under mass spectrometric analysis, enabling their differentiation.

Experimental Protocol: Differentiation by Tandem Mass Spectrometry (MS/MS)

This protocol outlines a method for the differentiation of this compound and ecgonyl-CoA using a triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

1. Sample Preparation:

  • Synthesize or isolate this compound and ecgonyl-CoA standards.

  • Prepare individual standard solutions in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of 1 µg/mL.

  • Prepare a mixture of the two isomers for co-analysis to assess separation and differential fragmentation.

2. Liquid Chromatography (Optional but Recommended):

  • While direct infusion can be used, coupling with liquid chromatography (LC) can provide baseline separation and reduce matrix effects.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the compounds, for example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

4. MS/MS Analysis (Product Ion Scan):

  • Precursor Ion Selection: Select the protonated molecule [M+H]⁺ of the isomers (m/z 935.2).

  • Collision Gas: Argon.

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to identify the optimal energy for generating diagnostic fragment ions.

  • Data Acquisition: Acquire full scan MS/MS spectra for each isomer individually and for the co-eluting mixture.

Data Presentation: Predicted Fragmentation Differences

Precursor Ion (m/z)Fragment Ion (m/z)Proposed StructureExpected Relative Abundance in Ecgonyl-CoA (cis)Expected Relative Abundance in this compound (trans)Rationale for Difference
935.2182.1Anhydroecgonine methyl ester cationHigherLowerThe cis configuration in ecgonyl-CoA facilitates the concerted elimination of the Coenzyme A and hydroxyl groups, leading to a more abundant m/z 182 ion.
935.2168.1Ecgonidine methyl ester cationLowerHigherThe fragmentation pathway leading to this ion is more favored in the trans isomer due to steric factors.
935.294.1N-methyl-Δ¹-piperidiniumLowerHigherThe formation of this ion is influenced by the stereochemistry at C-2 and C-3, with studies on cocaine diastereomers showing higher abundance for the pseudo configuration.[1][2]
935.282.1Tropane fragmentSimilarSimilarThis is a common fragment from the tropane ring system and is less likely to show significant stereochemical differentiation.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample This compound & Ecgonyl-CoA Standards Solution Individual & Mixed Solutions (1 µg/mL) Sample->Solution LC LC Separation (C18 Column) Solution->LC ESI ESI Source (+) LC->ESI MS1 MS1: Precursor Ion Selection (m/z 935.2) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Spectra Acquire MS/MS Spectra MS2->Spectra Compare Compare Fragment Ion Abundances Spectra->Compare Result Differentiate Isomers Compare->Result

Caption: Experimental workflow for the differentiation of this compound and Ecgonyl-CoA using LC-MS/MS.

Logical Relationship of Isomer Differentiation

logical_relationship cluster_structure Structural Difference cluster_msms Tandem Mass Spectrometry (MS/MS) Isomers This compound & Ecgonyl-CoA (Diastereomers) Ecgonyl Ecgonyl-CoA (cis-configuration at C2/C3) Isomers->Ecgonyl Pseudoecgonyl This compound (trans-configuration at C2/C3) Isomers->Pseudoecgonyl Fragmentation Differential Fragmentation Pathways Ecgonyl->Fragmentation Pseudoecgonyl->Fragmentation IonAbundance Varying Relative Abundances of Fragment Ions (e.g., m/z 182, 168, 94) Fragmentation->IonAbundance Differentiation Successful Isomer Differentiation IonAbundance->Differentiation

Caption: Logical diagram illustrating the basis for differentiating this compound and Ecgonyl-CoA by MS/MS.

Conclusion

The differentiation of this compound and ecgonyl-CoA, while challenging due to their isomeric nature, is achievable through tandem mass spectrometry. The distinct stereochemistry of the ecgonine core in these molecules leads to predictable differences in their fragmentation patterns, particularly in the relative abundances of key product ions. By employing the detailed experimental protocol and data analysis strategy outlined in this guide, researchers can confidently distinguish between these crucial biosynthetic intermediates. This capability is essential for advancing our understanding of tropane alkaloid biosynthesis and for the development of novel therapeutics.

References

A Tale of Two Molecules: A Comparative Analysis of Benzoylecgonine and the Elusive Pseudoecgonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, toxicology, and drug development, a comprehensive understanding of drug metabolites is paramount. This guide provides a detailed comparative analysis of two compounds: benzoylecgonine (B1201016), the well-documented primary metabolite of cocaine, and the sparsely characterized Pseudoecgonyl-CoA. While benzoylecgonine has been the subject of extensive research due to its significance in clinical and forensic toxicology, this compound remains largely enigmatic, with a significant dearth of available scientific literature.

This guide will first delve into the well-established biochemical properties, metabolic pathways, and analytical methodologies for benzoylecgonine. Subsequently, it will address the current knowledge gap concerning this compound and present generalized experimental approaches for the analysis of acyl-CoA compounds, which could be adapted for the future study of this molecule.

Benzoylecgonine: A Detailed Profile

Benzoylecgonine is the major metabolite of cocaine and serves as the primary biomarker for detecting cocaine use in drug screening programs.[1] It is formed in the liver through the hydrolysis of cocaine, a reaction catalyzed by carboxylesterases.[2][3] Unlike its parent compound, benzoylecgonine is pharmacologically inactive as a central nervous system stimulant.[1][4]

Biochemical and Physicochemical Properties

A summary of the key quantitative data for benzoylecgonine is presented in the tables below, offering a clear comparison of its fundamental characteristics.

Table 1: Physicochemical Properties of Benzoylecgonine

PropertyValueSource(s)
Molecular Formula C₁₆H₁₉NO₄[4][5]
Molecular Weight 289.33 g/mol [2][6]
Melting Point 195 °C (decomposes)[2]
pKa (Strongest Acidic) 2.47 - 3.15[3][7]
pKa (Strongest Basic) 9.54[3]
Water Solubility 3.82 mg/mL[3]
Solubility in other solvents Soluble in alcohol, hot water, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[6][8]

Table 2: Pharmacokinetic Properties of Benzoylecgonine

PropertyValueSource(s)
Half-life Approximately 12 hours[9][10]
Detection window in urine 2-4 days (longer in heavy users)[10][11]
Route of Elimination Primarily excreted in urine[3][4]
Volume of Distribution (Central Compartment) Significantly smaller than cocaine[12]
Clearance Much smaller than cocaine[12]
Metabolic Pathway of Cocaine to Benzoylecgonine

The metabolic conversion of cocaine to benzoylecgonine is a critical pathway in the body's effort to detoxify and eliminate the drug. This process primarily occurs in the liver.

Cocaine_Metabolism Cocaine Cocaine Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Hydrolysis hCE1 Human Carboxylesterase 1 (hCE-1) (Liver) hCE1->Cocaine

Caption: Metabolic conversion of cocaine to benzoylecgonine.

Experimental Protocols for Benzoylecgonine Analysis

The detection and quantification of benzoylecgonine in biological matrices, particularly urine, are well-established procedures in toxicology laboratories. Common methods include immunoassays for screening and chromatographic techniques for confirmation.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate benzoylecgonine from the urine matrix and remove interfering substances.

  • Protocol:

    • Acidify the urine sample with a suitable buffer.

    • Pass the sample through a C8 or mixed-mode SPE cartridge.

    • Wash the cartridge with deionized water and a weak organic solvent (e.g., methanol/water mixture) to remove impurities.

    • Elute benzoylecgonine with a stronger organic solvent mixture (e.g., dichloromethane/isopropanol with a small amount of ammonium (B1175870) hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase for chromatographic analysis.

2. Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To provide a highly specific and sensitive confirmation of the presence and concentration of benzoylecgonine.

  • Protocol:

    • Derivatization: The extracted benzoylecgonine must be derivatized to increase its volatility for GC analysis. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • GC Separation: Inject the derivatized sample into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to separate the analytes.

    • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect characteristic ions of the derivatized benzoylecgonine, ensuring high specificity.

3. Alternative Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: An increasingly popular method that often does not require derivatization.

  • Protocol:

    • LC Separation: Inject the reconstituted extract from SPE into an HPLC system with a C18 reverse-phase column. A gradient elution with a mobile phase of acetonitrile (B52724) and water (both often containing a small amount of formic acid) is used.

    • MS/MS Detection: The eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor a specific precursor ion of benzoylecgonine and its characteristic product ions (multiple reaction monitoring - MRM), providing high sensitivity and specificity.

This compound: An Uncharted Territory

In stark contrast to benzoylecgonine, there is a significant lack of published scientific data on this compound. Searches of prominent scientific databases reveal minimal information regarding its biochemical properties, metabolic origins, or physiological relevance. Its name suggests it is a coenzyme A thioester of a pseudoecgonine (B1221877) derivative. However, without experimental data, any further characterization would be purely speculative.

General Methodologies for Acyl-CoA Analysis

Given the absence of specific protocols for this compound, this section provides a general overview of experimental workflows commonly used for the analysis of other acyl-CoA molecules. These methods could be adapted for the study of this compound, provided that a chemical standard becomes available.

1. Extraction of Acyl-CoAs from Biological Samples

Acyl-CoAs are thermally labile and susceptible to degradation. Therefore, extraction methods must be rapid and performed at low temperatures.

  • Protocol:

    • Homogenize the tissue or cell sample in a cold organic solvent mixture, such as 2-propanol/acetonitrile/water.

    • Centrifuge the homogenate at a high speed and low temperature to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • The extract can be further purified using solid-phase extraction if necessary.

2. Analysis by LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

  • Protocol:

    • LC Separation: Use a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate or formic acid) and an organic component (e.g., acetonitrile).

    • MS/MS Detection: Employ a tandem mass spectrometer operating in MRM mode. For each acyl-CoA of interest, a specific precursor ion (the molecular ion) and one or more product ions (fragments) are monitored.

The following diagram illustrates a general workflow for the analysis of acyl-CoA compounds.

AcylCoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Tissue or Cells) Extraction Extraction with Cold Organic Solvents BiologicalSample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: General workflow for acyl-CoA analysis.

Conclusion: A Study in Contrasts

This comparative guide highlights the vast disparity in the scientific understanding of benzoylecgonine and this compound. Benzoylecgonine is a well-characterized metabolite with established analytical protocols, driven by its importance in clinical and forensic toxicology. In contrast, this compound remains a molecule of unknown significance, representing an unexplored area of metabolism. The provided general methodologies for acyl-CoA analysis offer a potential roadmap for researchers who may wish to investigate this and other uncharacterized metabolites in the future. Further research is necessary to elucidate the structure, origin, and potential biological role of this compound.

References

Cross-Validation of Pseudoecgonyl-CoA Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Pseudoecgonyl-CoA is crucial for understanding its role in various metabolic pathways and for the development of novel therapeutics. This guide provides a comparative overview of three proposed analytical methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and an Enzymatic Assay. The performance characteristics and experimental protocols are based on established methodologies for similar acyl-CoA compounds and cocaine metabolites, providing a framework for the cross-validation of these techniques.

Data Presentation: Comparison of Quantification Methods

The following table summarizes the key performance metrics for the proposed methods for this compound quantification. These values are extrapolated from validated methods for similar analytes and serve as a benchmark for method development and validation.[1][2][3][4][5]

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Limit of Detection (LOD) 0.2 - 1.0 ng/mL10 ng/mL~50 fmol
Limit of Quantification (LOQ) 1.0 - 3.0 ng/mL15 - 20 ng/mL~100 fmol
Linearity (r²) >0.99>0.99>0.98
Accuracy (% Recovery) 85 - 115%90 - 110%90 - 105%
Precision (%RSD) <15%<15%<20%
Specificity HighModerateHigh (enzyme-dependent)
Throughput HighMediumHigh (plate-based)

Experimental Protocols

LC-MS/MS Quantification of this compound

This method offers high sensitivity and specificity, making it the gold standard for trace-level quantification of metabolites in complex biological matrices.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8).

  • Load 500 µL of the pre-treated biological sample (e.g., plasma, tissue homogenate) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute this compound with 1 mL of acetonitrile (B52724).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. Chromatographic and Mass Spectrometric Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

HPLC-UV Quantification of this compound

HPLC-UV is a robust and cost-effective method suitable for routine analysis when very high sensitivity is not required.

a. Sample Preparation: Protein Precipitation

  • To 200 µL of the biological sample, add 600 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC-UV analysis.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 50 mM phosphate (B84403) buffer (pH 3.0) (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength set to the absorbance maximum of this compound (typically around 230 nm for the thioester bond).

Enzymatic Assay for this compound

Enzymatic assays can provide high specificity and throughput, particularly for screening applications. This hypothetical assay is based on the principle of coupling the release of Coenzyme A to a detectable reaction.

a. Assay Principle An enzyme specific for the hydrolysis of the thioester bond in this compound releases free Coenzyme A (CoA). The liberated CoA then participates in a reaction that produces a colored or fluorescent product, which is measured spectrophotometrically.

b. Assay Protocol

  • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), a chromogenic or fluorogenic reagent that reacts with free thiols (e.g., Ellman's reagent, DTNB), and the specific hydrolase enzyme.

  • Add the sample containing this compound to initiate the reaction.

  • Incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Quantify the amount of this compound by comparing the signal to a standard curve prepared with known concentrations of this compound.

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm Cocaine Cocaine Cocaine_Metabolism Cocaine Metabolism Cocaine->Cocaine_Metabolism Uptake & Conversion This compound This compound Cocaine_Metabolism->this compound Biosynthesis Signaling_Cascade Downstream Signaling Cascade This compound->Signaling_Cascade Modulation Fatty_Acid_Metabolism Fatty Acid Metabolism Fatty_Acid_Metabolism->this compound Cellular_Response Altered Cellular Response Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway involving this compound.

Experimental Workflows

cluster_lcms LC-MS/MS Workflow lcms_start Biological Sample lcms_spe Solid-Phase Extraction lcms_start->lcms_spe lcms_evap Evaporation lcms_spe->lcms_evap lcms_recon Reconstitution lcms_evap->lcms_recon lcms_analysis LC-MS/MS Analysis lcms_recon->lcms_analysis lcms_data Data Acquisition & Quantification lcms_analysis->lcms_data

Caption: Workflow for LC-MS/MS quantification of this compound.

cluster_hplc HPLC-UV Workflow hplc_start Biological Sample hplc_ppt Protein Precipitation hplc_start->hplc_ppt hplc_evap Evaporation hplc_ppt->hplc_evap hplc_recon Reconstitution hplc_evap->hplc_recon hplc_analysis HPLC-UV Analysis hplc_recon->hplc_analysis hplc_data Data Acquisition & Quantification hplc_analysis->hplc_data

Caption: Workflow for HPLC-UV quantification of this compound.

cluster_enzymatic Enzymatic Assay Workflow enz_start Sample enz_mix Add to Reaction Mixture enz_start->enz_mix enz_incubate Incubation enz_mix->enz_incubate enz_read Measure Signal (Absorbance/Fluorescence) enz_incubate->enz_read enz_quant Quantification vs. Standard Curve enz_read->enz_quant

Caption: Workflow for the enzymatic assay of this compound.

References

Unraveling the Fragmentation Fingerprint of Pseudoecgonyl-CoA: A Comparative Guide to its Tandem Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the predicted tandem mass spectrometry (MS/MS) fragmentation pattern of Pseudoecgonyl-CoA, a key intermediate in the metabolism of cocaine. In the absence of direct experimental data for this specific molecule, this guide leverages established fragmentation patterns of analogous acyl-CoA esters to provide a robust predictive model. This information is critical for researchers developing methods for the detection and quantification of cocaine metabolites, aiding in drug metabolism studies and the development of novel therapeutics.

Predicted Tandem Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in positive ion mode tandem mass spectrometry is predicted to follow the well-established pattern observed for other acyl-CoA molecules. The primary fragmentation events involve the cleavage of the phosphodiester bonds of the Coenzyme A moiety.

Key Predicted Fragmentation Products:

  • Precursor Ion [M+H]⁺: The protonated molecule of this compound (C30H50N8O18P3S⁺) is predicted to have a monoisotopic mass of 935.2127 Da .

  • Neutral Loss of 507 Da: A characteristic neutral loss of 507.0031 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety (C10H14N5O10P2), is anticipated. This results in a product ion at m/z 428.2096 .

  • Fragment Ion at m/z 428: The ion at m/z 428.0371 represents the 3'-phosphoadenosine 5'-monophosphate portion of the Coenzyme A molecule.

  • Pseudoecgonyl-specific Fragment: A fragment ion corresponding to the protonated pseudoecgonyl-pantetheine portion of the molecule is predicted at m/z 428.2096 .

The following table summarizes the predicted fragmentation data for this compound and compares it with the experimentally observed fragmentation of two well-characterized acyl-CoA esters, Acetyl-CoA and Palmitoyl-CoA.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ion(s) (m/z)Characteristic Neutral Loss (Da)
This compound (Predicted) 935.2127428.2096, 428.0371507.0031
Acetyl-CoA 809.1229303.0582, 428.0371507.0031
Palmitoyl-CoA 1005.4182499.3545, 428.0371507.0031

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of this compound is illustrated in the following diagram:

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions This compound\n[M+H]⁺\nm/z 935.2127 This compound [M+H]⁺ m/z 935.2127 Pseudoecgonyl-pantetheine\nm/z 428.2096 Pseudoecgonyl-pantetheine m/z 428.2096 This compound\n[M+H]⁺\nm/z 935.2127->Pseudoecgonyl-pantetheine\nm/z 428.2096 Neutral Loss of 507.0031 Da (3'-phosphoadenosine 5'-diphosphate) 3'-phosphoadenosine 5'-monophosphate\nm/z 428.0371 3'-phosphoadenosine 5'-monophosphate m/z 428.0371 This compound\n[M+H]⁺\nm/z 935.2127->3'-phosphoadenosine 5'-monophosphate\nm/z 428.0371

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Tandem Mass Spectrometry Analysis

The following is a general protocol for the analysis of acyl-CoA esters, including this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol should be optimized for the specific instrumentation and experimental goals.

1. Sample Preparation:

  • Extraction: Extract acyl-CoAs from biological matrices (e.g., cell culture, tissue homogenates) using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge or protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.

  • Reconstitution: After extraction and evaporation of the solvent, reconstitute the sample in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile with a small amount of acid (e.g., formic acid or acetic acid) to improve ionization.

2. Liquid Chromatography:

  • Column: Use a reversed-phase C18 column suitable for the separation of polar and non-polar metabolites.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Employ a gradient elution to effectively separate acyl-CoAs of varying chain lengths and polarities. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the more hydrophobic compounds.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometry:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Perform MS/MS analysis using a triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. For qualitative analysis and structure confirmation, use product ion scanning on a high-resolution instrument.

  • MRM Transitions (Predicted for this compound):

    • Q1: 935.2 (Precursor ion)

    • Q3: 428.2 (Product ion from neutral loss)

    • Q3: 428.0 (Product ion of CoA moiety)

  • Collision Energy: Optimize the collision energy for each transition to achieve the most abundant and stable fragment ion signal.

This guide provides a foundational understanding of the expected tandem mass spectrometry fragmentation of this compound. By utilizing this predictive data and the provided experimental protocol, researchers can develop sensitive and specific analytical methods to further investigate the metabolic pathways of cocaine and other xenobiotics.

Validating the Enzymatic Synthesis of Pseudoecgonyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed enzymatic synthesis of Pseudoecgonyl-CoA against established chemo-enzymatic and chemical synthesis alternatives. As a hypothesized intermediate not yet described in natural biosynthetic pathways, the enzymatic production of this compound presents a novel approach. This document outlines a plausible enzymatic route, details alternative synthesis protocols, and offers a data-centric comparison to aid researchers in selecting the most suitable method for their application.

Comparison of Synthesis Strategies for this compound

The synthesis of this compound can be approached through three primary methodologies: a novel enzymatic route, a hybrid chemo-enzymatic strategy, and a purely chemical synthesis. Each method offers distinct advantages and disadvantages in terms of specificity, yield, scalability, and the complexity of the required reagents and conditions.

ParameterProposed Enzymatic SynthesisChemo-enzymatic SynthesisChemical Synthesis
Principle Direct ligation of pseudoecgonine (B1221877) and Coenzyme A catalyzed by a promiscuous acyl-CoA synthetase.Chemical activation of pseudoecgonine followed by enzymatic ligation to Coenzyme A, or enzymatic synthesis of a precursor followed by chemical modification.Formation of a thioester bond between pseudoecgonine and Coenzyme A using chemical coupling agents.
Potential Enzyme Promiscuous microbial acyl-CoA ligases (e.g., from Mycobacterium tuberculosis).[1][2]Acyl-CoA synthetases in a one-pot cascade with other enzymes.[3][4][5]Not applicable.
Reported Yields (for similar acyl-CoAs) Variable, dependent on enzyme-substrate compatibility.Generally high, with some one-pot methods achieving yields of over 90%.[6]Can be high (75-80%), but may be affected by side reactions.[7]
Substrate Specificity Potentially high, but dependent on the selected enzyme's promiscuity. Requires screening of various acyl-CoA synthetases.Broader substrate tolerance can be achieved through chemical modification of the precursor.Not specific; relies on the reactivity of the functional groups.
Reaction Conditions Mild, aqueous, near-neutral pH, and physiological temperatures.Generally mild, aqueous conditions compatible with enzymatic activity.Often requires anhydrous organic solvents, and potentially harsh coupling reagents.[7]
Key Advantages High specificity, environmentally friendly (green chemistry), potential for in vivo production.Combines the specificity of enzymes with the flexibility of chemical synthesis. Often results in high yields.[3][4][5]Well-established, predictable, and does not require enzyme production and purification.
Key Disadvantages Enzyme discovery and optimization required, potential for low yield with a novel substrate, enzyme stability can be a concern.Requires both chemical synthesis and enzymatic steps, potentially increasing complexity.Lack of stereospecificity, potential for side reactions, use of harsh reagents, and more complex purification.[7]
Scalability Potentially scalable through fermentation and enzyme immobilization.Scalability depends on both the chemical and enzymatic steps.Generally scalable, a common practice in industrial chemical synthesis.

Experimental Protocols

Proposed Enzymatic Synthesis of this compound

This protocol is a hypothetical approach based on the use of a promiscuous acyl-CoA synthetase.

Objective: To enzymatically ligate pseudoecgonine with Coenzyme A to form this compound.

Materials:

  • Pseudoecgonine hydrochloride

  • Coenzyme A (CoA) trilithium salt

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Promiscuous acyl-CoA synthetase (e.g., from a microbial source, requiring expression and purification)

  • Dithiothreitol (DTT)

  • Glycerol

  • Bovine Serum Albumin (BSA)

Protocol:

  • Enzyme Preparation: Express and purify a candidate promiscuous acyl-CoA synthetase. The selection of the enzyme is critical and may require screening of several candidates known to have broad substrate specificity.[1][2]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Tris-HCl (100 mM, pH 7.5)

    • MgCl₂ (10 mM)

    • ATP (10 mM)

    • DTT (2 mM)

    • BSA (0.1 mg/mL)

    • Coenzyme A (1 mM)

    • Pseudoecgonine (5 mM, neutralized to pH 7.5)

    • Purified acyl-CoA synthetase (1-5 µM)

  • Reaction Incubation: Incubate the reaction mixture at 30-37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet precipitated protein.

    • Analyze the supernatant for the presence of this compound using reverse-phase HPLC or LC-MS/MS.[8]

  • Purification (Optional): If required, the product can be purified from the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.[9]

Alternative: Chemo-enzymatic Synthesis (One-Pot Cascade)

This protocol is adapted from established methods for the synthesis of various CoA analogues.[3][4][5]

Objective: To synthesize this compound in a one-pot reaction using a chemically synthesized precursor and a cascade of CoA biosynthetic enzymes.

Materials:

  • Chemically synthesized N-pseudoecgonyl-pantetheine

  • Pantothenate kinase (PanK)

  • Phosphopantetheine adenylyltransferase (PPAT)

  • Dephospho-CoA kinase (DPCK)

  • ATP disodium salt

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • DTT

Protocol:

  • Precursor Synthesis: Chemically synthesize N-pseudoecgonyl-pantetheine.

  • Enzyme Preparation: Express and purify PanK, PPAT, and DPCK.

  • One-Pot Reaction: In a single reaction vessel, combine:

    • Tris-HCl (100 mM, pH 7.5)

    • MgCl₂ (10 mM)

    • ATP (20 mM)

    • DTT (2 mM)

    • N-pseudoecgonyl-pantetheine (1 mM)

    • PanK, PPAT, and DPCK (1-5 µM each)

  • Incubation and Analysis: Incubate at 37°C for 2-6 hours. Monitor the reaction progress and analyze the final product by HPLC or LC-MS/MS as described in the enzymatic synthesis protocol.

Alternative: Chemical Synthesis (Mixed Anhydride (B1165640) Method)

This is a general method for the chemical synthesis of acyl-CoA thioesters.[7][10]

Objective: To chemically synthesize this compound.

Materials:

  • Pseudoecgonine

  • Coenzyme A trilithium salt

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

Protocol:

  • Activation of Pseudoecgonine:

    • Dissolve pseudoecgonine in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of ethyl chloroformate.

    • Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride.

  • Thioester Formation:

    • Dissolve Coenzyme A trilithium salt in water and adjust the pH to ~8.0 with a saturated sodium bicarbonate solution.

    • Add the CoA solution to the mixed anhydride reaction mixture.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification:

    • Acidify the reaction mixture with a dilute acid (e.g., 0.1 M HCl).

    • Extract the aqueous phase with diethyl ether to remove unreacted starting materials.

    • Purify the aqueous phase containing this compound by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Visualizing the Synthesis Pathways and Workflows

Proposed Enzymatic Synthesis of this compound

Enzymatic_Synthesis Pseudoecgonine Pseudoecgonine Enzyme Promiscuous Acyl-CoA Synthetase Pseudoecgonine->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme AMP_PPi AMP + PPi Enzyme->AMP_PPi Product This compound Enzyme->Product

Caption: Proposed direct enzymatic synthesis of this compound.

General Chemo-enzymatic Workflow

Chemo_Enzymatic_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Cascade Start Pseudoecgonine + Pantetheine derivative Precursor N-pseudoecgonyl-pantetheine Start->Precursor Enzymes PanK, PPAT, DPCK + ATP Precursor->Enzymes Product This compound Enzymes->Product

Caption: A general workflow for the chemo-enzymatic synthesis of this compound.

Logical Flow for Method Selection

Method_Selection rect_node rect_node Start Need to synthesize This compound? Q1 High stereospecificity and green chemistry are priorities? Start->Q1 Q2 Is a suitable promiscuous enzyme available? Q1->Q2 Yes Q3 Are high yields and well-established protocols more important? Q1->Q3 No Enzymatic Pursue Enzymatic Synthesis Q2->Enzymatic Yes Chemo Opt for Chemo-enzymatic Synthesis Q2->Chemo No Chemical Use Chemical Synthesis Q3->Chemical

Caption: A decision tree for selecting a synthesis method for this compound.

References

The Uncharted Toxicity of Pseudoecgonyl-CoA: A Comparative Analysis of Major Cocaine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant knowledge gap concerning the toxicological profile of Pseudoecgonyl-CoA, a putative cocaine metabolite. While extensive research has elucidated the adverse effects of major cocaine metabolites such as benzoylecgonine (B1201016), ecgonine (B8798807) methyl ester, norcocaine (B1214116), and cocaethylene (B1209957), this compound remains largely uncharacterized in toxicological studies. This guide synthesizes the current understanding of the toxic effects of well-documented cocaine metabolites, providing a framework for future research to situate the potential risks associated with this compound.

The metabolism of cocaine in the human body results in the formation of several byproducts, each with distinct pharmacological and toxicological properties. Understanding the specific contributions of these metabolites to cocaine's overall toxicity is crucial for developing effective clinical interventions and for a comprehensive risk assessment of cocaine use. This guide provides a comparative analysis of the toxic effects of major cocaine metabolites, drawing upon available experimental data to highlight their relative potencies in inducing cardiotoxicity, hepatotoxicity, and neurotoxicity.

Quantitative Assessment of Toxicity

The acute toxicity of cocaine and its metabolites is often quantified using the median lethal dose (LD50), the dose required to kill 50% of a test population. In vitro studies also utilize the half-maximal inhibitory concentration (IC50) to measure the potency of a substance in inhibiting a specific biological or biochemical function. The available data for cocaine and its major metabolites are summarized in the tables below.

Table 1: In Vivo Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation
CocaineMale MiceIntraperitoneal95.1[1]
Norcocaethylene (B1195793)Male MiceIntraperitoneal~39.4[2]
NorcocaineMale MiceIntraperitoneal~49.7[2]
CocaethyleneMale MiceIntraperitoneal63.8

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50Citation
CocaineHepG2 (Human Hepatocytes)XTT Assay2.428 mM[3][4]
CocaineH9c2 (Rat Cardiomyocytes)Cell Viability Assay> 10 µg/mL
CocaineRat Cortical Neurons-1 mM (led to increased calcium and caspase-3 activity)

Mechanisms of Toxicity: A Comparative Overview

The toxic effects of cocaine metabolites are multifaceted, involving a range of mechanisms that impact various organ systems. The primary targets of this toxicity are the cardiovascular, hepatic, and central nervous systems.

Cardiotoxicity

Cocaine and its active metabolites are well-known for their adverse cardiovascular effects. The primary mechanism involves the blockade of monoamine reuptake transporters, leading to an accumulation of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576) in the synaptic cleft. This results in sympathomimetic effects, including increased heart rate, blood pressure, and myocardial oxygen demand.

  • Norcocaine and Cocaethylene: Both metabolites exhibit significant cardiotoxicity. Norcocaine has been shown to increase blood pressure, while cocaethylene increases both blood pressure and heart rate to a similar extent as cocaine. The concurrent use of cocaine and alcohol, which leads to the formation of cocaethylene, is associated with an 18- to 25-fold increase in the risk of immediate death compared to cocaine alone.

  • Benzoylecgonine: While initially considered inactive, some studies suggest that benzoylecgonine may contribute to cardiovascular toxicity. It is a more potent vasoconstrictor than cocaine, and cerebral artery segments are more sensitive to it.

  • Ecgonine Methyl Ester: This metabolite is generally considered to be devoid of significant cardiovascular effects at doses comparable to cocaine.

Hepatotoxicity

The liver is the primary site of cocaine metabolism, making it susceptible to toxic injury from reactive metabolites. The mechanism of hepatotoxicity is believed to involve the production of oxidative stress and the formation of toxic metabolic byproducts.

  • Norcocaine: The N-oxidative metabolism of cocaine to norcocaine and its subsequent conversion to norcocaine nitroxide are thought to be crucial for cocaine-induced liver injury. Studies in mice have shown that cocaine administration leads to degeneration and necrosis of hepatocytes. The severity of this hepatotoxicity appears to be dose-dependent. In cultured rat hepatocytes, cocaine cytotoxicity was significantly increased after induction of metabolic enzymes, suggesting a role for metabolic activation in its toxicity.

  • Ethanol Co-ingestion: The simultaneous consumption of alcohol and cocaine can potentiate cocaine's hepatotoxicity.

Neurotoxicity

Cocaine and its metabolites can exert toxic effects on the central nervous system. The primary mechanism is the alteration of neurotransmitter systems, particularly the dopaminergic pathway.

  • Cocaine: Cocaine is considered neurotoxic due to its damaging effects on the brain and nervous system. It can induce seizures, and chronic use can lead to a range of psychiatric symptoms.

  • Benzoylecgonine: This metabolite may induce neurotoxicity, potentially contributing to seizures.

  • Anhydroecgonine Methyl Ester (AEME): A pyrolysis product of crack cocaine, AEME has been reported to have neurotoxic effects.

Signaling Pathways Implicated in Cocaine Metabolite Toxicity

The toxic effects of cocaine and its metabolites are mediated by their interference with various intracellular signaling pathways. Understanding these pathways is key to elucidating the molecular mechanisms of toxicity and identifying potential therapeutic targets.

Cocaine_Signaling cluster_cocaine_effects Cocaine Exposure cluster_transporters Neurotransmitter Transporters cluster_receptors Receptor Interactions cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Inhibits NET Norepinephrine Transporter (NET) Cocaine->NET Inhibits SERT Serotonin Transporter (SERT) Cocaine->SERT Inhibits Akt Akt Cocaine->Akt Inhibits (reduces pAkt-Thr308) GSK3b GSK3β Cocaine->GSK3b Activates (reduces pGSK3β) Ca_ion Intracellular Ca²⁺ Cocaine->Ca_ion Increases D1R D1 Receptor DAT->D1R ↑ Dopamine D2R D2 Receptor DAT->D2R ↑ Dopamine Cardiotoxicity Cardiotoxicity NET->Cardiotoxicity ↑ Norepinephrine cAMP cAMP Signaling D1R->cAMP Activates D2R->cAMP Inhibits NMDA_R NMDA Receptor NMDA_R->GSK3b Activates Akt->GSK3b Inhibits Behavioral_Effects Behavioral Effects GSK3b->Behavioral_Effects cAMP->Behavioral_Effects Neurotoxicity Neurotoxicity Ca_ion->Neurotoxicity

Caption: Signaling pathways affected by cocaine.

Chronic cocaine exposure has been shown to unbalance the signaling between D1 and D2 dopamine receptors. Cocaine inhibits D2 receptor signaling through sigma-1-D2 receptor heteromers. The Akt-GSK3 signaling pathway has also been implicated in the behavioral and cellular effects of cocaine. Acute administration of cocaine reduces the phosphorylation of Akt and GSK3β in the caudate putamen.

Experimental Protocols

A variety of experimental methods are employed to assess the toxicity of cocaine and its metabolites.

In Vivo Toxicity Assessment

  • LD50 Determination: This protocol involves the administration of graded doses of the substance to a group of animals (e.g., mice) to determine the dose that is lethal to 50% of the population. The substance is typically administered via intraperitoneal injection. Observations for signs of toxicity and mortality are recorded over a specified period, usually 24 hours.

LD50_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Male Swiss Mice) Drug_Admin Administer Test Substance Animal_Model->Drug_Admin Dose_Groups Multiple Dose Groups (e.g., 7-8 dose conditions) Dose_Groups->Drug_Admin Administration Route of Administration (e.g., Intraperitoneal Injection) Administration->Drug_Admin Observation Observe for 24 hours Drug_Admin->Observation Record_Data Record Mortality Data Observation->Record_Data Statistical_Analysis Statistical Analysis (e.g., Probit Analysis) Record_Data->Statistical_Analysis LD50_Calculation Calculate LD50 Value Statistical_Analysis->LD50_Calculation

Caption: Workflow for LD50 determination.

In Vitro Cytotoxicity Assays
  • XTT Cell Proliferation Assay: This colorimetric assay is used to assess cell viability. Hepatocytes (e.g., HepG2 cells) are exposed to increasing concentrations of the test substance for a defined period (e.g., 24 hours). The ability of viable cells to reduce the XTT tetrazolium salt to a formazan (B1609692) dye is measured spectrophotometrically. The IC50 value is then calculated based on the dose-dependent inhibition of cell proliferation.

  • Cardiomyocyte Viability Assay: Cardiac muscle cells (e.g., H9c2) are treated with various concentrations of the test substance. Cell viability and proliferation are then assessed at different time points to determine the cytotoxic effects.

The Enigma of this compound

Despite a thorough review of the scientific literature, no studies detailing the toxic effects of this compound were identified. The Human Metabolome Database lists this compound and notes that very few articles have been published on this compound. Its metabolic formation pathway and its potential contribution to the overall toxicity of cocaine remain unknown. This represents a critical gap in our understanding of cocaine's metabolic and toxicological profile.

Conclusion

While the toxic effects of major cocaine metabolites like benzoylecgonine, norcocaine, and cocaethylene have been extensively studied, this compound remains a toxicological unknown. The available data clearly indicate that several cocaine metabolites are not inert byproducts but are active compounds with significant toxic potential, in some cases exceeding that of cocaine itself. The lack of information on this compound's toxicity underscores the need for further research to fully comprehend the complex pharmacology and toxicology of cocaine. Future studies should focus on elucidating the metabolic pathways leading to the formation of this compound and on characterizing its toxicological profile to complete our understanding of cocaine's adverse effects. This knowledge will be invaluable for developing more effective strategies for the treatment of cocaine abuse and overdose.

References

Definitive Confirmation of Pseudoecgonyl-CoA: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and metabolomics, the unambiguous identification of novel or unexpected metabolites is paramount. Pseudoecgonyl-CoA, a putative metabolite derived from the coca alkaloid pseudoecgonine (B1221877), presents a unique analytical challenge. Its structural confirmation requires a multi-faceted approach, employing orthogonal methods that provide complementary chemical information. This guide compares three powerful analytical techniques—High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing the rigorous data necessary for confident structural elucidation.

Comparison of Orthogonal Methods for Structural Confirmation

The unequivocal identification of a novel molecule like this compound cannot rely on a single analytical technique. Orthogonal methods, which measure different properties of the molecule, are essential to build a comprehensive and definitive structural dossier.

  • High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion.[1][2][3] This is a critical first step in constraining the possible molecular formulas.

  • Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by fragmenting the parent ion and analyzing the resulting product ions.[4][5][6] The fragmentation pattern of an acyl-CoA like this compound is highly characteristic, often revealing a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety or yielding specific fragments corresponding to the acyl group and the CoA backbone.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for determining the precise three-dimensional structure of a molecule.[10][11] One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments can map the connectivity of every atom in the molecule, providing irrefutable evidence of the this compound structure.

The synergy of these techniques provides a robust framework for identification. HRMS proposes a formula, MS/MS provides evidence of key structural motifs (the pseudoecgonyl group and the CoA moiety), and NMR confirms the exact atomic arrangement and connectivity.

Data Presentation: Comparative Analysis of this compound

The following table summarizes the expected quantitative data from the analysis of a purified sample of this compound using orthogonal methods.

Analytical Method Parameter Expected Value for this compound (C₂₉H₄₄N₈O₁₈P₃S) Purpose of Measurement
HRMS (Positive Ion Mode) Monoisotopic Mass [M+H]⁺953.1890 m/zDetermines accurate mass to calculate elemental composition.
Mass Accuracy< 3 ppmEnsures high confidence in the proposed elemental formula.[12]
Tandem MS/MS (Positive Ion Mode) Precursor Ion [M+H]⁺953.19 m/zThe parent ion selected for fragmentation.
Key Fragment 1 (Neutral Loss)446.19 m/z ([M-507+H]⁺)Corresponds to the neutral loss of the 3'-phosphoadenosine diphosphate moiety, characteristic of acyl-CoAs.[7][9]
Key Fragment 2428.0365 m/zRepresents the adenosine (B11128) 3',5'-diphosphate fragment, a hallmark of CoA compounds.[8]
Key Fragment 3186.11 m/zCorresponds to the pseudoecgonyl acylium ion, confirming the identity of the acyl group.
¹H NMR Spectroscopy (500 MHz, D₂O) Chemical Shift (δ)~8.6 ppm (s, 1H) and ~8.3 ppm (s, 1H)Characteristic signals for the adenine (B156593) protons (H-8 and H-2) of the CoA moiety.[11]
Chemical Shift (δ)~4.5 ppm (m, 1H)Signal corresponding to the anomeric proton of the ribose in the CoA structure.
Chemical Shift (δ)~3.0-3.5 ppm (m)Signals associated with the pantetheine (B1680023) and pseudoecgonine backbone protons.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Sample Preparation for Mass Spectrometry and NMR

For metabolomics analyses, a robust extraction procedure is essential to ensure the stability and recovery of acyl-CoAs.

  • Quenching and Extraction : Biological samples (e.g., cell pellets or tissues) are rapidly quenched in liquid nitrogen to halt metabolic activity. Metabolites are then extracted using a cold solvent mixture, such as 80:20 methanol/water or 10% trichloroacetic acid, often containing an internal standard (e.g., ¹³C-labeled acyl-CoA) for quantification.[13][14][15]

  • Purification : The supernatant containing the extracted metabolites is collected after centrifugation to pellet proteins and cell debris.[15] For NMR analysis, further solid-phase extraction (SPE) may be required to remove interfering substances and concentrate the analyte.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS/MS
  • Instrumentation : Analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a liquid chromatography system (LC-MS).[8][16]

  • Chromatography : Separation is typically achieved using a C18 reversed-phase column with a gradient elution program. Mobile phase A often consists of water with an additive like formic acid or ammonium (B1175870) formate, while mobile phase B is an organic solvent such as acetonitrile (B52724) with a similar additive.[17][18]

  • Mass Spectrometry : The mass spectrometer is operated in positive electrospray ionization (ESI) mode. A full scan MS analysis is performed over a mass range of m/z 80-1200 to detect the precursor ion.[18] Data-dependent MS/MS is then used to acquire fragmentation spectra of the most abundant precursor ions, with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) used to induce fragmentation.[5]

NMR Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[10][11]

  • Sample Preparation : The purified this compound sample is dissolved in deuterium (B1214612) oxide (D₂O) containing a known concentration of a reference standard (e.g., DSS) for chemical shift referencing and quantification.

  • Data Acquisition : One-dimensional ¹H spectra are acquired with water suppression. Two-dimensional experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to establish proton-proton and proton-carbon correlations, respectively, which are essential for unambiguous signal assignment.[11]

Visualizing the Workflow and Molecular Context

Diagrams are essential for conveying complex workflows and relationships. The following visualizations, created using the DOT language, illustrate the analytical workflow and a hypothetical metabolic context for this compound.

G cluster_extraction Sample Preparation cluster_analysis Orthogonal Analysis cluster_results Data Interpretation Sample Biological Sample Quench Metabolic Quenching Sample->Quench Extract Solvent Extraction Quench->Extract Purify Purification (SPE) Extract->Purify HRMS LC-HRMS (Accurate Mass) Purify->HRMS MSMS Tandem MS/MS (Fragmentation) Purify->MSMS NMR NMR Spectroscopy (Structure) Purify->NMR Formula Elemental Formula HRMS->Formula Fragments Structural Motifs MSMS->Fragments Structure Definitive Structure NMR->Structure Final_ID Confirmed Identity: This compound Formula->Final_ID Data Integration Fragments->Final_ID Data Integration Structure->Final_ID Data Integration

Caption: Workflow for the orthogonal confirmation of this compound identity.

G cluster_pathway Hypothetical Metabolic Pathway Pseudoecgonine Pseudoecgonine Enzyme Acyl-CoA Synthetase (Hypothetical) Pseudoecgonine->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme AMP_PPi AMP + PPi Enzyme->AMP_PPi Product This compound Enzyme->Product Downstream Downstream Metabolism (e.g., Ester Biosynthesis) Product->Downstream

Caption: Hypothetical enzymatic synthesis of this compound.

References

A Comparative Guide to the Relative Quantification of Pseudoecgonyl-CoA Across Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the relative quantification of Pseudoecgonyl-CoA, a putative metabolite of cocaine. Given the limited direct literature on this compound, this document outlines a robust analytical approach based on established methods for other acyl-CoA species, primarily leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented protocols and data are intended to serve as a foundational resource for researchers investigating cocaine metabolism and its pharmacologically active derivatives.

Quantitative Data Summary

As direct experimental data for this compound is not widely available, the following table presents a comparative summary of expected analytical performance for its quantification across various sample types, based on established methods for similar short-chain acyl-CoAs.[1][2][3][4] The values are projected based on typical performance characteristics of LC-MS/MS assays.

ParameterPlasma/SerumLiver TissueBrain TissueUrine
Projected Limit of Quantification (LOQ) 0.5 - 5 pmol/mL1 - 10 pmol/g0.5 - 8 pmol/g1 - 15 pmol/mL
Projected Linear Dynamic Range 3-4 orders of magnitude3-4 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude
Expected Recovery 85 - 95%70 - 90%70 - 85%80 - 95%
Inter-assay Precision (%CV) < 15%< 20%< 20%< 15%
Intra-assay Precision (%CV) < 10%< 15%< 15%< 10%

Experimental Protocols

The following protocols are adapted from established methods for the analysis of acyl-CoA compounds and are proposed for the relative quantification of this compound.

Sample Preparation and Extraction

The choice of extraction method is critical for the recovery and stability of acyl-CoA thioesters.

a) For Plasma/Serum and Urine (Liquid Samples):

  • Method: Solid-Phase Extraction (SPE).

  • Protocol:

    • Condition a reversed-phase SPE column (e.g., C18) with methanol (B129727) followed by equilibration with an acidic aqueous solution (e.g., 0.1% formic acid in water).

    • Acidify the sample (e.g., with trichloroacetic acid to a final concentration of 10%) and centrifuge to precipitate proteins.[3]

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with the equilibration solution to remove salts and polar impurities.

    • Elute this compound with a methanol-containing solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial LC mobile phase.

b) For Liver and Brain Tissue (Solid Samples):

  • Method: Organic Solvent Precipitation and Extraction.

  • Protocol:

    • Flash-freeze the tissue in liquid nitrogen immediately upon collection to quench metabolic activity.[2]

    • Homogenize the frozen tissue in a pre-cooled organic solvent mixture, such as acetonitrile/methanol/water (2:2:1, v/v/v).[2]

    • Incubate the homogenate on ice to allow for complete protein precipitation and extraction of small molecules.

    • Centrifuge at high speed to pellet the precipitated proteins and cellular debris.

    • Collect the supernatant containing the extracted metabolites.

    • Evaporate the supernatant to dryness and reconstitute in the initial LC mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides the necessary sensitivity and selectivity for quantifying low-abundance metabolites like this compound in complex biological matrices.[1][2]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is suitable for separating acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine (B1682462) for improved retention of polar metabolites.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute analytes with increasing hydrophobicity.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for the detection of acyl-CoAs.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is the method of choice for quantification.[1] This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

      • Hypothetical MRM Transitions for this compound:

        • Quantitative Transition: [M+H]+ → [M - 507 + H]+ (cleavage of the 3'-phospho-ADP moiety).

        • Qualitative Transition: [M+H]+ → 428 m/z (fragmentation between the diphosphates).[1]

    • Internal Standard: A stable isotope-labeled version of this compound would be the ideal internal standard. Alternatively, a structurally similar acyl-CoA that is not endogenously present in the sample can be used.

Visualizations

Metabolic Pathway of Cocaine

The following diagram illustrates the primary metabolic pathways of cocaine, highlighting the potential point of formation for a pseudoecgonine-derived metabolite. Cocaine is primarily metabolized via hydrolysis to benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[5][6][7] Further metabolism of ecgonine or its isomers could potentially lead to the formation of this compound.

Cocaine_Metabolism Cocaine Cocaine Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine hCE-1 EcgonineMethylEster Ecgonine Methyl Ester Cocaine->EcgonineMethylEster BChE Norcocaine Norcocaine Cocaine->Norcocaine CYP3A4 Ecgonine Ecgonine Benzoylecgonine->Ecgonine EcgonineMethylEster->Ecgonine Pseudoecgonine Pseudoecgonine (Isomer) Ecgonine->Pseudoecgonine Isomerization PseudoecgonylCoA This compound (Hypothetical) Pseudoecgonine->PseudoecgonylCoA Acyl-CoA Synthetase

Caption: Major metabolic pathways of cocaine and the hypothetical formation of this compound.

Experimental Workflow for this compound Quantification

This diagram outlines the key steps in the analytical workflow for the relative quantification of this compound from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) Extraction Extraction (SPE or Organic Solvent) SampleCollection->Extraction Derivatization Evaporation & Reconstitution Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Relative Quantification (Peak Area Ratio) DataAcquisition->Quantification

References

Establishing the Limit of Detection for Pseudoecgonyl-CoA in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing the limit of detection (LOD) for Pseudoecgonyl-CoA in serum. Due to the limited availability of specific studies on this compound, this document outlines a best-practice approach based on established methodologies for similar short-chain acyl-CoAs and other drug metabolites. The guide details recommended analytical techniques, experimental protocols for LOD determination, and comparative data from related compounds to set realistic performance expectations.

Data Presentation: Performance of Analytical Methods

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Acetyl-CoALC-MS/MSAnimal Tissue-1.09 ng/mL[1]
Malonyl-CoALC-MS/MSAnimal Tissue-1.09 ng/mL[1]
Various Acyl-CoAsLC-MS/MSRat Heart Homogenates0.5 - 5 nM1 - 10 nM[2]
Cocaine & MetabolitesDMS-MS-MSHuman Serum-10 ng/mL[3]
Cocaine & MetabolitesHPLC-UVRat Serum2.5 ng/mL-[4]
Cocaine & MetabolitesLC-MS/MSWhole Blood-0.008 mg/kg[5]

Experimental Protocols

Establishing a reliable LOD for this compound in serum requires a robust analytical method and a systematic validation process. The following protocols are recommended based on best practices for acyl-CoA analysis.

Sample Preparation: Protein Precipitation and Extraction

The accurate measurement of acyl-CoAs in a complex matrix like serum necessitates the efficient removal of proteins and other interfering substances.

  • Objective: To extract this compound from serum while minimizing degradation and matrix effects.

  • Materials:

    • Serum samples

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)

    • Acetonitrile

    • Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar acyl-CoA, such as propionyl-CoA, can be used.

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge (capable of 4°C)

  • Procedure:

    • Spike serum samples with known concentrations of a this compound standard and the internal standard.

    • Add 2 volumes of ice-cold 10% TCA or SSA solution to 1 volume of serum.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like acyl-CoAs in biological matrices.

  • Objective: To chromatographically separate this compound from other components and detect it with high specificity and sensitivity.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Reversed-phase C18 column.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters (example):

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer. For acyl-CoAs, a common fragmentation involves the neutral loss of the phosphopantetheine group.

Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise.

  • Objective: To statistically determine the LOD of the analytical method for this compound in serum.

  • Procedure (based on the standard deviation of the response and the slope):

    • Prepare a Calibration Curve: Spike a series of blank serum samples with decreasing concentrations of this compound, bracketing the expected LOD. A minimum of 6 non-zero concentration levels should be used.

    • Analyze Samples: Analyze these spiked samples using the developed LC-MS/MS method.

    • Construct the Calibration Curve: Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte.

    • Calculate the Slope and Standard Deviation: Determine the slope of the calibration curve. The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of the blank samples.

    • Calculate the LOD: Use the following formula: LOD = (3.3 * σ) / S Where:

      • σ is the standard deviation of the response.

      • S is the slope of the calibration curve.

Mandatory Visualizations

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calculation LOD Calculation serum Blank Serum spike Spike with this compound (multiple concentrations) serum->spike precipitate Protein Precipitation (e.g., with TCA) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition (Peak Areas) lcms->data curve Construct Calibration Curve data->curve stats Calculate Slope (S) and Standard Deviation (σ) curve->stats lod Calculate LOD = (3.3 * σ) / S stats->lod

Caption: Workflow for establishing the Limit of Detection (LOD).

Acyl_CoA_General_Pathway Cocaine Cocaine Metabolism Metabolism Cocaine->Metabolism Pseudoecgonine Pseudoecgonine Metabolism->Pseudoecgonine Activation Acyl-CoA Synthetase (Presumed) Pseudoecgonine->Activation CoA_SH Coenzyme A CoA_SH->Activation Pseudoecgonyl_CoA This compound Activation->Pseudoecgonyl_CoA Further_Metabolism Further Metabolic Pathways (e.g., Beta-oxidation, TCA Cycle) Pseudoecgonyl_CoA->Further_Metabolism

Caption: Presumed metabolic activation of Pseudoecgonine to this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Pseudoecgonyl-CoA: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Pseudoecgonyl-CoA. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for handling potentially hazardous biochemicals, Coenzyme A (CoA) esters, and compounds structurally related to controlled substances. Adherence to these guidelines is crucial for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Chemical Hygiene Plan (CHP) and contact your Environmental Health and Safety (EHS) department. This compound, being a derivative of ecgonine, may be classified as a controlled substance analog and require specific disposal methods mandated by the Drug Enforcement Administration (DEA) or other relevant regulatory bodies.

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary goal for the disposal of potentially sensitive compounds like this compound is to render them "non-retrievable."[1] Incineration by a licensed hazardous waste disposal company is the recommended method.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Collect all materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, in a dedicated and clearly labeled hazardous waste container.

  • Waste Container Labeling:

    • The waste container must be compatible with the chemical nature of the waste. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Chemical Inactivation (Consult with EHS):

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Storage should comply with all institutional and regulatory requirements for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[1]

    • All disposal must be handled by a licensed and approved hazardous waste contractor.

Data Presentation: General Chemical Waste Handling

Since no quantitative data for this compound is available, the following table summarizes general principles for laboratory chemical waste management, in accordance with OSHA guidelines.[2][3][4]

Waste Management AspectGuidelineRationale
Identification All chemical waste must be clearly and accurately labeled.Prevents accidental mixing of incompatible chemicals and ensures proper handling by waste disposal personnel.
Segregation Waste streams should be segregated based on chemical compatibility (e.g., acids, bases, flammables, oxidizers).Avoids dangerous chemical reactions, such as the generation of toxic gases or explosions.
Containment Use appropriate, sealed, and leak-proof containers for waste collection.Prevents spills and environmental contamination.
Storage Store waste in designated, secure, and well-ventilated areas.Minimizes the risk of accidental exposure and ensures compliance with storage time limits.
Disposal All chemical waste must be disposed of through a licensed hazardous waste contractor.Ensures environmentally sound and legally compliant disposal.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate store Store Sealed Container in a Designated Secure Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal end End: Disposal Complete and Documented disposal->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained on and adhere to the specific policies and procedures established by their institution's Environmental Health and Safety department. Always prioritize safety and consult with your EHS officer for any questions or concerns regarding chemical handling and disposal.

References

Personal protective equipment for handling Pseudoecgonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for Pseudoecgonyl-CoA is not publicly available. The following guidelines are based on best practices for handling novel biochemical compounds with unknown toxicity. Researchers must conduct a thorough risk assessment before beginning any work.[1]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols outlined below are designed to ensure a safe laboratory environment during all stages of handling, from initial preparation to final disposal.

Personal Protective Equipment (PPE)

Given the unknown toxicological properties of this compound, a conservative approach to personal protection is warranted. The minimum recommended PPE for handling this compound is detailed below. Always supplement these recommendations based on your specific experimental conditions and risk assessment.[2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.[2][4]To protect the eyes and face from accidental splashes of the compound or solvents.
Hand Protection Double-gloving with disposable nitrile gloves is recommended for incidental contact. For extended contact or when handling stock solutions, consider heavier-duty gloves.To prevent skin contact. Nitrile gloves offer protection against a range of chemicals, but should be changed immediately upon contamination.
Body Protection A full-length, long-sleeved laboratory coat. A chemical-resistant apron may be necessary for procedures with a high risk of splashing.To protect skin and clothing from contamination.
Footwear Closed-toe and closed-heel shoes that cover the entire foot.To protect feet from spills and falling objects.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment must be performed to determine if a respirator is necessary.To prevent inhalation of any aerosols or particulates. If a respirator is required, personnel must be properly fit-tested and trained in its use.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound.

1. Preparation and Planning:

  • Risk Assessment: Before any work begins, perform a comprehensive risk assessment for all planned procedures.

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., dedicated spatulas, glassware), and waste containers are readily available.

  • Emergency Preparedness: Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling the Compound:

  • Weighing: If weighing the solid compound, do so within the chemical fume hood to contain any dust.

  • Solution Preparation: When dissolving the compound, add solvents slowly to avoid splashing. If the compound is an ester, be aware of potential reactions with strong acids or bases.

  • Experimental Use: Keep all containers of this compound clearly labeled and sealed when not in use.

  • Avoid Aerosols: Develop procedures that minimize the formation and dispersion of aerosols.

3. Post-Experiment Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.

  • Glove Removal: Remove gloves before leaving the designated work area to avoid contaminating other surfaces.

  • Hand Washing: Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

In the absence of specific disposal information, all waste contaminated with this compound should be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: All solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour any chemical waste down the drain.

  • Waste Disposal:

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Safe Handling Workflow for Novel Compounds

The following diagram illustrates the logical steps for safely handling a novel compound of unknown toxicity, such as this compound.

SafeHandlingWorkflow Start Start: New Experiment with this compound RiskAssessment 1. Conduct Risk Assessment Start->RiskAssessment GatherPPE 2. Assemble Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea 3. Prepare Designated Work Area (Fume Hood) GatherPPE->PrepWorkArea HandleCompound 4. Handle Compound (Weighing, Solution Prep) PrepWorkArea->HandleCompound Experiment 5. Perform Experiment HandleCompound->Experiment Decontaminate 6. Decontaminate Work Area and Equipment Experiment->Decontaminate SegregateWaste 7. Segregate Waste (Solid and Liquid) Decontaminate->SegregateWaste DisposeWaste 8. Dispose of Waste via EH&S Protocols SegregateWaste->DisposeWaste End End DisposeWaste->End

Caption: Workflow for the safe handling of novel chemical compounds.

References

×

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pseudoecgonyl-CoA
Reactant of Route 2
Reactant of Route 2
Pseudoecgonyl-CoA

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